molecular formula C11H16ClNO2 B1496277 (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Cat. No.: B1496277
M. Wt: 229.7 g/mol
InChI Key: VXLIUEVVXMIHKA-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a chiral chemical intermediate of significant value in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereospecific pyrrolidine ring, makes it a versatile precursor for the synthesis of more complex molecules. Research into related pyrrolidine compounds highlights their importance in neuropharmacology, particularly as potent inhibitors of monoamine transporters for dopamine (DAT) and norepinephrine (NET) . For instance, the (S)-stereoisomer of a related compound, 3,4-methylenedioxypyrovalerone (MDPV), was found to be significantly more potent than its (R)-counterpart at blocking the dopamine transporter, underscoring the critical role of chirality in biological activity . This suggests that this compound serves as a key synthon for constructing novel ligands and potential therapeutics targeting the central nervous system. Furthermore, structurally similar pyrrolidine derivatives are investigated in patents for their potential as sigma ligands for the prevention and/or treatment of chemotherapy-induced emesis and as modulators of sodium channels for pain management . This compound is For Research Use Only and is strictly not for diagnostic or therapeutic use or human consumption.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1

InChI Key

VXLIUEVVXMIHKA-MERQFXBCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNC2.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 1568051-64-8)

[1]

Executive Summary

(S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS 1568051-64-8) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters, and phosphodiesterases (PDEs). Its structural core—a pyrrolidine ring linked via an ether bond to an electron-rich aromatic system—provides a versatile scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization.

This guide details the physicochemical properties, validated synthetic protocols, and therapeutic applications of this compound, designed for researchers requiring high-purity synthesis and application data.

Physicochemical Profile

The compound is an enantiopure hydrochloride salt. The (S)-configuration at the 3-position of the pyrrolidine ring is critical for stereoselective binding in biological targets.

PropertyData
Chemical Name (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
CAS Number 1568051-64-8
Molecular Formula C₁₁H₁₅NO₂[1][2][3] · HCl
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
Appearance White to off-white crystalline solid
Chirality (S)-enantiomer (derived from L-malic acid or trans-4-hydroxy-L-proline precursors)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (as salt)
pKa (Calc) ~9.5 (Pyrrolidine nitrogen)
H-Bond Donors/Acceptors 2 Donors (NH₂, HCl), 3 Acceptors (N, O-ether, O-methoxy)

Synthetic Methodology & Production

The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl relies on stereospecific C-O bond formation. The most robust route utilizes the Mitsunobu reaction , which proceeds with complete Walden inversion. To obtain the (S)-product , one must start with the (R)-alcohol .

Reaction Pathway Analysis

The synthesis involves two key steps:

  • Ether Formation (Inversion): Coupling (R)-N-Boc-3-hydroxypyrrolidine with 4-methoxyphenol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).

  • Deprotection: Removal of the Boc group using anhydrous HCl.

SynthesisPathSM1(R)-N-Boc-3-hydroxypyrrolidine(Chiral Precursor)Inter(S)-N-Boc-Intermediate(Inverted Stereocenter)SM1->InterWalden InversionReagents4-MethoxyphenolPPh3, DIAD(Mitsunobu)Reagents->InterProduct(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl(Final Salt)Inter->ProductBoc RemovalDeprot4M HCl in DioxaneDeprot->Product

Figure 1: Stereoselective synthesis pathway via Mitsunobu inversion.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

  • Reagents: (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-Methoxyphenol (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Charge a reaction vessel with (R)-1-N-Boc-3-hydroxypyrrolidine, 4-methoxyphenol, and PPh₃ in THF under nitrogen.

    • Cool to 0°C.

    • Add DIAD dropwise over 30 minutes to maintain temperature <5°C.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The alcohol starting material should disappear.

    • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Step 2: Boc-Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Procedure:

    • Dissolve the purified intermediate in minimal dioxane or DCM.

    • Add 4M HCl/Dioxane at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate (the product) should form.

    • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove residual organic impurities.

    • Drying: Dry under high vacuum at 40°C for 6 hours.

Self-Validating Checkpoint:

  • Optical Rotation: The product must exhibit specific rotation opposite to the starting material (accounting for the Boc group change).

  • NMR Verification: ¹H NMR in DMSO-d₆ should show a broad singlet at ~9.5 ppm (NH₂⁺) and the characteristic para-substituted aromatic pattern (two doublets).

Applications in Drug Discovery[5][6][7]

The (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for 3-phenylpyrrolidines or 3-benzyloxypyrrolidines.

Therapeutic Targets[6][8]
  • Phosphodiesterase 4 (PDE4) Inhibitors:

    • Pyrrolidine ethers are used to mimic the catecholic ether moiety found in Rolipram. The 4-methoxyphenoxy group occupies the hydrophobic "clamp" pocket of the PDE4 enzyme, while the pyrrolidine nitrogen interacts with the solvent-exposed region or is further functionalized to improve solubility [1].

  • Chemokine Receptor Antagonists (CXCR4):

    • (S)-Pyrrolidine derivatives have been identified as potent antagonists. The chiral center directs the aromatic group into specific sub-pockets of the GPCR, affecting binding affinity and residence time [2].

  • Monoamine Transporter Modulators:

    • 3-Aryloxypyrrolidines are structural analogs of NSRIs (Norepinephrine-Serotonin Reuptake Inhibitors). The ether linkage provides metabolic stability compared to ester-linked analogs, and the 4-methoxy group enhances selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).

Structural Utility (SAR)

The compound is typically used as a "Right-Hand Side" (RHS) fragment.

SAR_UtilityCenter(S)-3-(4-Methoxyphenoxy)pyrrolidine CoreN_TermNitrogen (N1)Handle for Amidation/Alkylation(Library Generation)Center->N_TermEtherEther LinkerMetabolically StableH-Bond AcceptorCenter->EtherChiralC3 Chiral Center(S)-ConfigurationEnsures Target SelectivityCenter->ChiralAryl4-OMe-Phenyl GroupElectron RichPi-Cation InteractionsCenter->Aryl

Figure 2: Pharmacophore mapping and synthetic utility of the scaffold.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate when not in use.

  • Stability: Stable under acidic conditions. Avoid strong oxidizers which may attack the electron-rich methoxyphenol ring.

References

  • Feldman, P. L., et al. (1995). 3-(3,4-Dioxyphenyl)-pyrrolidines as Type IV Phosphodiesterase Inhibitors. WO Patent Application 95/00138. Link

  • Li, B., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Link

  • Mykhailiuk, P., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters, 52(12), 1300-1303. Link

  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound. Link

Structure and molecular weight of (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride

Executive Summary

(S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (CAS: 23123-09-3) is a specialized chiral building block used extensively in medicinal chemistry.[1][2] It serves as a critical scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and muscarinic receptor antagonists (e.g., Darifenacin analogs).[1] This guide details its structural characterization, stereoselective synthesis via the Mitsunobu reaction, and analytical validation protocols.[2]

Chemical Identity & Physicochemical Properties

The compound consists of a pyrrolidine ring with a 4-methoxyphenoxy group attached at the 3-position in the (S)-configuration.[1][2] It is isolated as a hydrochloride salt to ensure stability and water solubility.[1][2]

Property Data
IUPAC Name (3S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride
CAS Number 23123-09-3
Molecular Formula

Molecular Weight (Salt) 229.70 g/mol
Molecular Weight (Free Base) 193.24 g/mol
Chiral Configuration (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether

Synthetic Methodology: Stereoselective Construction

The most robust route to (S)-3-(4-Methoxyphenoxy)pyrrolidine involves the Mitsunobu reaction .[1][2] Because the Mitsunobu reaction proceeds via an


 mechanism with complete inversion of configuration, the synthesis must start with the (R)-enantiomer  of the hydroxypyrrolidine precursor to yield the desired (S)-product.[1][2]
Reaction Pathway Visualization

SynthesisPath Start (R)-N-Boc-3-pyrrolidinol (Starting Material) Inter Intermediate: (S)-N-Boc-3-(4-methoxyphenoxy) pyrrolidine Start->Inter Stereoinversion (SN2) Reagents Mitsunobu Conditions: 4-Methoxyphenol PPh3 / DIAD THF, 0°C to RT Reagents->Inter Product Final Product: (S)-3-(4-Methoxyphenoxy) pyrrolidine HCl Inter->Product Boc Removal Deprotect Deprotection: 4M HCl in Dioxane Deprotect->Product

Figure 1: Stereoselective synthesis pathway illustrating the inversion of configuration from (R)-alcohol to (S)-ether.[1][2]

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling (Inversion)

  • Preparation: Charge a dry reaction vessel with (R)-N-Boc-3-pyrrolidinol (1.0 equiv), 4-methoxyphenol (1.1 equiv), and Triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous THF.
    
  • Activation: Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 30 minutes. The temperature must remain <5°C to prevent side reactions.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct.[1][2] Filter and purify the filtrate via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.[1][2]

Step 2: Deprotection (Salt Formation) [1][2]

  • Dissolve the Boc-intermediate in 1,4-dioxane or dichloromethane (DCM).[1][2]

  • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2–4 hours. A white precipitate should form.[1][2]

  • Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum to yield (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride .[1][2]

Analytical Validation (QC)

To ensure the integrity of the chiral scaffold, the following analytical parameters must be met.

Predicted Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-



Shift (

ppm)
Multiplicity Integration Assignment Structural Logic
9.40 – 9.80 Broad Singlet2H

Ammonium protons (exchangeable).[1][2]
6.85 – 6.95 Multiplet4HAr-HAA'BB' system of the 4-methoxyphenyl ring.[1][2]
4.95 – 5.05 Multiplet1HC3-HChiral center proton; deshielded by ether oxygen.[1][2]
3.70 Singlet3H

Methoxy group.[1][2]
3.20 – 3.50 Multiplet4HC2-H, C5-HProtons

to the nitrogen; deshielded by the cationic center.[1][2]
2.05 – 2.25 Multiplet2HC4-HProtons

to nitrogen and oxygen.[1][2]
Analytical Workflow Diagram

QC_Workflow cluster_tests Quality Control Panel Batch Synthesized Batch (Crude HCl Salt) Purity HPLC-UV (254 nm) Target: >98% Batch->Purity Chiral Chiral HPLC (e.g., Chiralpak AD-H) Target: >99% ee Batch->Chiral Identity 1H NMR / LC-MS Confirm Structure & MW Batch->Identity Release Release for Use Purity->Release Pass Reject Reprocess / Discard Purity->Reject Fail Chiral->Release Pass Identity->Release Pass

Figure 2: Quality control decision matrix for chiral building blocks.

Handling and Stability

  • Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.[1][2]

  • Stability: Stable in solid form for >2 years if protected from moisture.[1][2] In solution (water/DMSO), use within 24 hours to prevent slow hydrolysis or oxidation.

  • Safety: Irritant to eyes, respiratory system, and skin.[2][3][4] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (Analogous Structure Reference).[1][2] Retrieved from [Link][1][2]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651.[2] (Foundational text for the stereoinversion mechanism). Retrieved from [Link]

Sources

Chiral Pyrrolidine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore that defines the vectoral orientation of side chains in three-dimensional space. Found in over 35 FDA-approved therapeutics—from ACE inhibitors like Captopril to modern HCV NS5A inhibitors like Velpatasvir—the pyrrolidine scaffold offers a unique balance of conformational rigidity, metabolic stability, and basicity (pKa ~9.5–10.5).

This guide addresses the critical decision-making processes for medicinal chemists: stereoelectronic control of ring puckering , scalable synthetic routes , and strategic selection of building blocks to modulate potency and physicochemical properties.

Structural Significance: The Power of the Pucker[1]

Unlike six-membered piperidines which exist primarily in a defined chair conformation, pyrrolidines undergo rapid pseudorotation. However, the equilibrium between the C4-exo (envelope up) and C4-endo (envelope down) conformers can be locked by specific substitution patterns.[1] This "pre-organization" is vital for minimizing the entropic penalty of binding.

Stereoelectronic Effects on Conformation

The conformation is dictated by the gauche effect and steric repulsion.

Substituent PositionStereochemistryDominant PuckerBiological Implication
C4-Substituent trans (to carbonyl)C4-exo Mimics collagen type II helices; favors extended peptide backbones.
C4-Substituent cis (to carbonyl)C4-endo Induces β-turns; compacts the molecular volume.
C4-Fluorine trans (4R)C4-exo (Strong) Hyperconjugation (

) locks conformation; increases metabolic stability.
C4-Fluorine cis (4S)C4-endo Often used to invert amide bond geometry (cis vs trans peptide bond).

Expert Insight: When designing protease inhibitors, matching the building block's inherent pucker to the enzyme's S1/S2 pocket geometry can improve


 by 10-100 fold without changing the functional groups.

Synthetic Methodologies: From Chiral Pool to De Novo Assembly

Medicinal chemists typically face a "Make vs. Buy" decision. While 4-hydroxyproline is the standard starting material, modern drug discovery requires substituents at the C3 position or quaternary centers, necessitating de novo methods.

Route A: The Chiral Pool Expansion (Scalable & Reliable)

Best for: C4-functionalized pyrrolidines, gram-to-kilogram scale. Source: trans-4-Hydroxy-L-proline (Hyp).

The utility of Hyp relies on the manipulation of the C4-hydroxyl group.

  • Retention of Configuration: Alkylation of the hydroxyl group (e.g., Williamson ether synthesis) retains the trans relationship, maintaining the C4-exo pucker.

  • Inversion of Configuration: Mitsunobu reaction or

    
     displacement of a mesylate affords the cis-derivative, switching the pucker to C4-endo.
    
Route B: Asymmetric 1,3-Dipolar Cycloaddition (Versatile & Diverse)

Best for: Densely functionalized C3/C4 pyrrolidines, quaternary centers, and non-canonical substitution patterns. Mechanism: Reaction between an azomethine ylide (from glycine imino esters) and an electron-deficient alkene (nitroalkene, acrylate).

This route allows the simultaneous generation of up to four contiguous stereocenters in a single step.

G Start Azomethine Ylide (Dipole) TS Endo-Transition State Start->TS Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->TS Catalyst Chiral Ag(I) or Cu(I) Complex Catalyst->TS Coordination Product Chiral Polysubstituted Pyrrolidine TS->Product Cycloaddition

Figure 1: Mechanistic flow of the catalytic asymmetric 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Case Study: Saxagliptin (Onglyza)

Therapeutic Class: DPP-4 Inhibitor (Type 2 Diabetes). Structural Core: cis-4,5-methanopyrrolidine (fused cyclopropane-pyrrolidine).

Why this building block?

  • Nitrile Warhead: The pyrrolidine nitrile forms a reversible covalent bond with the catalytic serine of DPP-4.

  • Rigidity: The fused cyclopropane ring locks the pyrrolidine into a specific conformation that perfectly fits the hydrophobic S1 pocket, increasing potency compared to the simple pyrrolidine analog (Vildagliptin).

  • Metabolic Stability: The steric bulk of the adamantyl group combined with the rigid core prevents rapid degradation.

Detailed Experimental Protocol

Asymmetric Synthesis of exo-3,4-Disubstituted Pyrrolidines

Method: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition. Objective: To synthesize a chiral pyrrolidine scaffold with high enantioselectivity (>95% ee) suitable for fragment-based drug discovery.

Materials
  • Dipole Precursor: Glycine imino ester (1.0 equiv).

  • Dipolarophile: trans-

    
    -Nitrostyrene (1.1 equiv).
    
  • Catalyst: AgOAc (3 mol%).

  • Ligand: Chiral Phosphoramidite (e.g., Feringa ligand) (3.3 mol%).

  • Base: Diisopropylethylamine (DIPEA) (5 mol%).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under

      
      , dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous THF (2 mL).
      
    • Stir at room temperature for 30 minutes. The solution should turn from colorless to a pale yellow, indicating complex formation.

    • Validation:

      
       NMR can confirm ligand coordination to silver (shift change).
      
  • Reaction Setup:

    • Add the glycine imino ester (1.0 mmol) and the nitrostyrene (1.1 mmol) to the catalyst solution.

    • Cool the mixture to -20°C to maximize enantioselectivity.

    • Add DIPEA (0.05 mmol) dropwise to generate the azomethine ylide in situ.

  • Monitoring:

    • Stir at -20°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the imino ester spot indicates completion.

  • Workup & Purification:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient Hexane

      
       20% EtOAc).
      
  • Characterization:

    • Stereochemistry: The major diastereomer is typically the endo-adduct. Confirm relative stereochemistry via NOESY NMR (look for correlation between H2 and H5).

    • Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane mobile phase).

Strategic Selection Guide

Use this decision matrix to select the correct pyrrolidine building block for your program.

DecisionMatrix Start Select Pyrrolidine Requirement Q1 Is the C4-substituent critical for binding? Start->Q1 Q2 Do you need a rigidified backbone? Q1->Q2 No Path1 Use 4-Hydroxyproline Derivatives Q1->Path1 Yes (H-bond donor/acceptor) Path2 Use 3,4-Fused or Spiro-Pyrrolidines Q2->Path2 Yes (Lock conformation) Path3 Use 3-Substituted Pyrrolidines Q2->Path3 No (Flexible linker) Detail1 Route: Chiral Pool (Williamson/Mitsunobu) Path1->Detail1 Detail2 Route: Cycloaddition (Azomethine Ylides) Path2->Detail2 Detail3 Route: Asymmetric Hydrogenation Path3->Detail3

Figure 2: Strategic decision tree for selecting synthetic routes based on SAR requirements.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines by 1,3-Dipolar Cycloaddition.[3][4][5][6] Angewandte Chemie International Edition. Link

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992).[7][8] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[9][7][8] Journal of Molecular Biology. Link

  • Adrio, J., & Carretero, J. C. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications.[6] Link

  • FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link

Sources

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride , a chiral heterocyclic building block used in medicinal chemistry.

Executive Summary

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a chiral pyrrolidine derivative characterized by an ether linkage at the C3 position connecting to a para-methoxyphenyl group. This scaffold serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting monoamine transporters (SERT, NET, DAT) and sigma receptors. Its structural rigidity and defined stereochemistry allow for precise probing of binding pockets in drug discovery campaigns.

Chemical Identity & Descriptors[1][2][3][4][5]

The following identifiers define the specific (S)-enantiomer of the hydrochloride salt.

DescriptorValue
Chemical Name (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
IUPAC Name (3S)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride
CAS Number 23123-09-3 (Generic/Racemate)(Note: Specific enantiomer CAS codes are often vendor-specific; verify stereochemistry via CoA)*
Molecular Formula C₁₁H₁₅NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
SMILES (Isomeric) COc1ccc(O[C@H]2CCNC2)cc1.Cl
InChI String InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-9(3-5-10)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1
Stereochemistry (S)-Configuration at C3

Critical Note on Stereochemistry: The SMILES string [C@H] denotes the (S)-configuration in this specific pyrrolidine numbering system. Ensure starting materials are selected based on the reaction mechanism (inversion vs. retention) described in Section 3.

Synthesis Protocol

The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine typically requires a strategy that accounts for stereochemical inversion. The most robust route utilizes the Mitsunobu reaction , which proceeds with Walden inversion at the chiral center.

Retrosynthetic Analysis

To obtain the (S)-Ether , one must start with the (R)-Alcohol .

  • Target: (S)-3-(4-Methoxyphenoxy)pyrrolidine[7]

  • Precursor: (R)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)

  • Coupling Partner: 4-Methoxyphenol (PMP)

Reaction Pathway Diagram

SynthesisPathway Start (R)-N-Boc-3-Pyrrolidinol (Chiral Precursor) Reagents1 4-Methoxyphenol DIAD, PPh3 THF, 0°C to RT Intermediate (S)-N-Boc-3-(4-Methoxyphenoxy)pyrrolidine (Inverted Stereocenter) Start->Intermediate Mitsunobu Coupling (Walden Inversion) Reagents2 4M HCl in Dioxane or TFA/DCM Product This compound (Target Salt) Intermediate->Product Boc Deprotection

Caption: Stereoselective synthesis via Mitsunobu coupling involving Walden inversion from (R)-alcohol to (S)-ether.

Step-by-Step Methodology
Step 1: Mitsunobu Coupling

This step forms the ether bond while inverting the chiral center from (R) to (S).

  • Reagents:

    • (R)-1-Boc-3-pyrrolidinol (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Triphenylphosphine (PPh₃, 1.2 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve (R)-1-Boc-3-pyrrolidinol, 4-methoxyphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD dropwise over 20 minutes to maintain temperature.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.

  • Workup:

    • Concentrate THF in vacuo.

    • Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[8]

    • Purify the filtrate via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.

Step 2: Boc Deprotection & Salt Formation

Removal of the tert-butoxycarbonyl group yields the secondary amine salt.

  • Reagents:

    • 4M HCl in 1,4-Dioxane (excess)

    • Solvent: 1,4-Dioxane or Methanol

  • Procedure:

    • Dissolve the N-Boc intermediate in a minimal amount of 1,4-dioxane.

    • Add 4M HCl/Dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours. Precipitation of the HCl salt typically occurs.

  • Isolation:

    • Filter the white precipitate.

    • Wash with cold diethyl ether to remove residual organic impurities.

    • Dry under high vacuum to obtain This compound .

Analytical Characterization (Expected Data)

To validate the identity and purity of the synthesized compound, compare experimental data against these reference values.

TechniqueExpected Signals / Parameters
¹H NMR (DMSO-d₆) δ 9.4–9.6 (br s, 2H, NH₂⁺), 6.8–6.9 (m, 4H, Ar-H), 4.95 (m, 1H, C3-H), 3.70 (s, 3H, OMe), 3.2–3.4 (m, 4H, C2/C5-H), 2.0–2.2 (m, 2H, C4-H).
¹³C NMR (DMSO-d₆) 153.5 (Ar-C-O), 149.8 (Ar-C-OMe), 117.5 (Ar-CH), 114.8 (Ar-CH), 76.2 (C3-O), 55.3 (OMe), 50.5 (C2), 44.2 (C5), 31.0 (C4).
Mass Spectrometry ESI-MS (Positive mode): m/z 194.1 [M+H]⁺ .
Chiral HPLC Stationary Phase: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Confirm >98% ee against racemate.

Applications in Drug Discovery[12]

The (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for 3-phenoxy-3-phenylpropylamines.

Pharmacophore Mapping

The molecule provides three key interaction points:

  • Cationic Center (NH₂⁺): Forms ionic bonds with Asp/Glu residues in GPCRs or transporters.

  • Ether Linker: Acts as a hydrogen bond acceptor and provides optimal spacing (approx. 3–4 Å) between the amine and the aromatic ring.

  • Lipophilic Tail (4-OMe-Phenyl): Engages in π-π stacking or hydrophobic interactions; the methoxy group can function as a specific H-bond acceptor.

Target Classes
  • Serotonin Transporter (SERT): Ether-linked pyrrolidines are structural analogs of SSRIs (e.g., paroxetine, though paroxetine is a piperidine). The constrained ring reduces entropic penalties upon binding.

  • Sigma Receptors (σ1/σ2): The basic amine and aromatic ether motif is a classic pharmacophore for sigma receptor ligands, investigated for neuropathic pain and neuroprotection.

  • Nicotinic Acetylcholine Receptors (nAChR): 3-Substituted pyrrolidines are explored as modulators of α4β2 subtypes.

Pharmacophore Amine Secondary Amine (Ionic Interaction) Linker Ether Oxygen (H-Bond Acceptor) Amine->Linker Rigid Spacer Aromatic 4-OMe Phenyl Group (Hydrophobic/π-Stacking) Linker->Aromatic Flexible Tether Chirality (S)-Stereocenter (Vector Control) Chirality->Amine Defines N-Vector Chirality->Linker Defines 3D Trajectory

Caption: Pharmacophoric features of the (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Toxic if swallowed (H301) due to the pyrrolidine moiety.

  • Storage: Hygroscopic solid. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich phenol ether or hydrolysis.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Mitsunobu Reaction on Pyrrolidinols: Title: Stereoselective synthesis of 3-substituted pyrrolidines via Mitsunobu reaction. Source:Tetrahedron Letters, Vol 36, Issue 15, 1995. Context: Establishes the inversion of configuration (Walden inversion) when converting 3-hydroxypyrrolidines to ethers/esters.
  • Synthesis of Aryloxy Pyrrolidines: Title: Synthesis and SAR of 3-aryloxy-pyrrolidines as serotonin and norepinephrine reuptake inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 4, 2008. Context: Describes the general synthetic utility of this scaffold in CNS drug design.
  • Chemical Identity Verification

    • Source: PubChem Compound Summary for (S)-3-Hydroxypyrrolidine (Precursor).
    • URL:[Link]

    • Note: Used to derive the isomeric SMILES and confirm stereochemical priority rules.
  • Generic CAS Reference: Source: ChemicalBook Entry for 3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 23123-09-3). Note: Reference for the racemic/generic salt form.

Sources

The Privileged Scaffold: 3-Aryloxypyrrolidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryloxypyrrolidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By constraining the flexibility of the ethylamine side chain found in many neurotransmitter modulators (e.g., fluoxetine, atomoxetine) into a five-membered ring, this scaffold offers superior control over pharmacophore orientation.

This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of 3-aryloxypyrrolidine derivatives. It focuses on their critical role in developing Histamine H3 antagonists , Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , and emerging Voltage-gated Sodium Channel (Nav1.7) blockers.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The 3-aryloxypyrrolidine core derives its potency from its ability to rigidly position an aromatic ring (lipophilic domain) relative to a basic nitrogen (cationic domain) while introducing a chiral center that discriminates between receptor pockets.

The Rigidification Hypothesis

Unlike linear aryloxy-propylamines (e.g., atomoxetine), the pyrrolidine ring restricts the conformational space of the ethylamine bridge.

  • Entropy: Binding is entropically favored due to pre-organization.

  • Vector Alignment: The ether oxygen at C3 acts as a hydrogen bond acceptor, while the spatial orientation of the aryl group is locked by the C3 stereocenter.

Key SAR Vectors
  • N1-Position: The "handle" for modulating pharmacokinetic properties (logP, pKa). Derivatization here (amides, sulfonamides, alkyls) dictates selectivity between GPCRs (e.g., H3 vs. H1) and transporters (SERT vs. NET).

  • C3-Chirality: The biological activity is highly stereospecific. For many CNS targets, the (S)-enantiomer of the 3-aryloxy motif often mimics the bioactive conformation of endogenous neurotransmitters, though this varies by target.

  • Aryloxy Moiety: Electron-withdrawing groups (F, Cl) on the phenyl ring typically enhance metabolic stability against CYP450 oxidation and improve potency via halogen bonding in the receptor pocket.

SAR_Analysis Core 3-Aryloxypyrrolidine Core Scaffold N1 N1-Position (PK Modulation) Core->N1 Amides/Sulfonamides reduce basicity C3 C3-Chirality (Target Selectivity) Core->C3 Stereocenter (R) vs (S) Aryl Aryloxy Group (Lipophilic Pocket) Core->Aryl Ether Linkage (H-Bond Acceptor) BBB Penetration BBB Penetration N1->BBB Penetration Receptor Affinity Receptor Affinity C3->Receptor Affinity Metabolic Stability Metabolic Stability Aryl->Metabolic Stability

Figure 1: Pharmacophore dissection of the 3-aryloxypyrrolidine scaffold showing critical vectors for medicinal chemistry optimization.

Synthetic Methodologies: The Mitsunobu Inversion[1][2][3][4]

The construction of 3-aryloxypyrrolidines relies heavily on the Mitsunobu reaction . This pathway is preferred over nucleophilic aromatic substitution (SNAr) because it allows for the use of readily available chiral 3-hydroxypyrrolidines and proceeds with complete Walden inversion .

Mechanistic Causality

To synthesize an (S)-3-aryloxypyrrolidine, one must start with (R)-N-Boc-3-hydroxypyrrolidine.

  • Activation: Triphenylphosphine (PPh3) and DIAD activate the alcohol, forming an alkoxyphosphonium intermediate.

  • Displacement: The phenol (weak acid) is deprotonated and attacks the activated carbon from the backside.

  • Result: Formation of the ether bond with inversion of configuration (R → S).

Synthetic Workflow

Mitsunobu_Workflow Start (R)-N-Boc-3-Hydroxypyrrolidine + Phenol derivative Activation Activation Phase PPh3 + DIAD (0°C) Start->Activation Intermediate Alkoxyphosphonium Salt Formation Activation->Intermediate Betaine formation Substitution Nucleophilic Attack by Phenoxide Intermediate->Substitution SN2 Mechanism Product (S)-3-Aryloxypyrrolidine (Inverted Configuration) Substitution->Product Walden Inversion

Figure 2: Step-wise mechanism of the Mitsunobu etherification for chiral 3-aryloxypyrrolidine synthesis.

Therapeutic Applications & Case Studies

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine.[1] Antagonists are developed for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.

  • Mechanism: 3-aryloxypyrrolidines act as non-imidazole antagonists. The pyrrolidine nitrogen mimics the basic amine of histamine but lacks the imidazole ring, reducing CYP inhibition liabilities.

  • Key Compound Data: Substituted pyrrolidines have demonstrated high affinity (Ki < 10 nM) and excellent blood-brain barrier (BBB) penetration.

  • Reference: Stocking et al. (2010) demonstrated that (2S,4R)-pyrrolidine derivatives exhibit superior receptor occupancy in rat models [1].

SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors)

While duloxetine is the market leader, 3-aryloxypyrrolidines have been explored to fine-tune the SERT/NET ratio.

  • Selectivity Tuning: The 3-substituted pyrrolidine scaffold allows for a balanced SERT/NET inhibition profile, crucial for treating neuropathic pain where norepinephrine reuptake inhibition is vital.

  • Stereochemistry: The (S)-enantiomers often show enhanced NET affinity compared to their (R)-counterparts [2].

Emerging Target: Nav1.7 for Pain

Voltage-gated sodium channel 1.7 (Nav1.7) is a validated target for pain.[2][3] Recent studies utilize arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines to block this channel.

  • Innovation: The pyrrolidine ring acts as a linker that positions the sulfonamide "warhead" to interact with the voltage-sensing domain of the channel [3].

Comparative Potency Data
Therapeutic ClassTargetKey Structural FeatureTypical Potency (Ki/IC50)Primary Indication
H3 Antagonist Histamine H3N-acyl-3-aryloxypyrrolidine< 5 nMCognitive Deficits, Narcolepsy
SNRI SERT / NET3-(2-substituted-phenoxy)~10-50 nMDepression, Neuropathic Pain
Nav1.7 Blocker NaV1.7 ChannelArylsulfonamide-pyrrolidine~100 nMChronic Pain (Non-opioid)

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of (S)-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate via Mitsunobu coupling. Scale: 5.0 mmol.

Reagents
  • (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq, 936 mg)

  • 4-Fluorophenol (1.1 eq, 616 mg)

  • Triphenylphosphine (PPh3) (1.2 eq, 1.57 g)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 1.18 mL)

  • Solvent: Anhydrous THF (25 mL)

Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask under nitrogen atmosphere, dissolve (R)-N-Boc-3-hydroxypyrrolidine, 4-fluorophenol, and PPh3 in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Add DIAD dropwise over 15 minutes via a syringe. Critical Step: The solution will turn yellow; rapid addition can cause exotherms that degrade the stereoselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in Diethyl Ether (50 mL) and add Hexane (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Purification: Filter off the solid TPPO. Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Diagnostic signal of H-3 proton should shift downfield (~4.9 ppm) compared to starting material.

  • Chiral HPLC: Enantiomeric excess (ee) should be >98% to confirm clean inversion.

References

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, A. B., et al. (2013). "Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor."[5] ACS Medicinal Chemistry Letters. Link

  • McKerrall, S. J., & Sutherlin, D. P. (2018). "Nav1.7 inhibitors for the treatment of chronic pain."[6][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Bednarski, M., et al. (2016). "Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity."[8] Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Pharmacophore Properties of (S)-3-(4-Methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (S)-3-(4-Methoxyphenoxy)pyrrolidine scaffold, a privileged substructure in medicinal chemistry often utilized in the design of Central Nervous System (CNS) agents, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Sigma-1 receptor ligands.

Executive Summary

The (S)-3-(4-Methoxyphenoxy)pyrrolidine scaffold represents a quintessential "aryloxy-amine" pharmacophore. Its structural rigidity, provided by the pyrrolidine ring, restricts the conformational freedom of the ethylamine chain found in linear analogs like fluoxetine or atomoxetine, thereby reducing entropic penalties upon binding. This scaffold is primarily explored for its affinity towards monoamine transporters (SERT, NET) and Sigma receptors (


), where the basic nitrogen and the electron-rich aromatic ring play critical roles in molecular recognition.
Key Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 193.24 g/mol Fragment-like, ideal for Lead Optimization.
cLogP 1.8 - 2.1Optimal lipophilicity for BBB penetration.
pKa (Conj. Acid) ~9.4Predominantly protonated (>99%) at physiological pH (7.4).
H-Bond Donors 1 (NH)Critical for ionic anchoring (Asp98 in SERT).
H-Bond Acceptors 3 (N, Ether O, Methoxy O)Orientational locking via serine/threonine residues.
TPSA ~30 ŲHigh permeability; predicts excellent CNS bioavailability.

Structural Analysis & Pharmacophore Mapping[1][2]

The Aryloxy-Amine Motif

The core pharmacophore is defined by the distance and spatial orientation between the cationic nitrogen and the aromatic centroid . In the (S)-enantiomer, the ether linkage at the C3 position projects the 4-methoxyphenyl group into a specific hydrophobic sub-pocket.

  • Cationic Anchor (N1): The secondary amine is protonated at pH 7.4. It forms a salt bridge with a conserved aspartate residue in monoamine transporters (e.g., Asp98 in hSERT).

  • Linker Rigidity (C3-O): Unlike linear propalamines, the pyrrolidine ring locks the N-to-O torsion angle, enforcing a gauche or anti conformation that mimics the bioactive state.

  • Lipophilic Effector (Ar-OMe): The 4-methoxy group acts as an electronic toggle. The oxygen is a weak H-bond acceptor, while the methyl group extends the lipophilic reach, often improving selectivity for NET over SERT depending on substitution patterns.

Pharmacophore Visualization (DOT)

The following diagram illustrates the 3D pharmacophoric points and their required spatial relationships.

PharmacophoreMap N1 Cationic Amine (N+) (Ionic Interaction) Linker Pyrrolidine Scaffold (Conformational Lock) N1->Linker  Restricted Mobility Ar Phenyl Ring (Pi-Stacking) N1->Ar  Distance: 5.5 - 7.0 Å (Critical for SERT/NET) OMe 4-Methoxy Group (Electronic/Steric) N1->OMe  Selectivity Vector Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether  (S)-Configuration Ether->Ar  ~1.4 Å Ar->OMe  Para-substitution

Figure 1: Pharmacophore connectivity map highlighting the critical distance constraints between the cationic amine and the aromatic moiety.

Synthesis & Optimization Strategies

Accessing the (S)-enantiomer with high optical purity (>99% ee) is non-negotiable for biological assays, as the (R)-enantiomer often exhibits significantly reduced affinity or off-target effects.

Primary Synthetic Route: Mitsunobu Inversion

The most robust method utilizes the Mitsunobu reaction , which proceeds with complete Walden inversion. To obtain the (S)-product , one must start with (R)-N-Boc-3-hydroxypyrrolidine .

Experimental Protocol: Mitsunobu Coupling

Objective: Synthesis of (S)-tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate.

  • Reagents:

    • (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Triphenylphosphine (PPh3, 1.2 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1: Dissolve (R)-N-Boc-3-hydroxypyrrolidine, 4-methoxyphenol, and PPh3 in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

    • Step 2: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Step 4: Quench with water, extract with EtOAc, and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

    • Step 5: Purify via flash column chromatography on silica gel.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 2 hours.

    • Evaporate volatiles to yield the (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow Start (R)-N-Boc-3-Hydroxypyrrolidine (Chiral Pool) Reagents 4-Methoxyphenol + PPh3 + DIAD (Mitsunobu Conditions) Start->Reagents Intermediate Inversion of Configuration (S)-N-Boc-Intermediate Reagents->Intermediate  THF, 0°C to RT Walden Inversion Deprotection TFA or HCl/Dioxane (Boc Removal) Intermediate->Deprotection  Acidic Hydrolysis Product (S)-3-(4-Methoxyphenoxy)pyrrolidine (Final Scaffold) Deprotection->Product  Neutralization & Salt Formation

Figure 2: Step-by-step synthetic pathway utilizing Mitsunobu inversion to ensure enantiomeric purity.

Medicinal Chemistry Applications & Biological Validation[3][4][5][6]

Target Interaction: Monoamine Transporters

This scaffold serves as a rigidified analog of Nisoxetine. The 4-methoxy group enhances binding to the Serotonin Transporter (SERT) via hydrophobic interactions in the S2 pocket.

  • Mechanism: The protonated amine competes with Na+ ions or the substrate (5-HT) for the central binding site.

  • Selectivity: The (S)-enantiomer typically shows 10-100x higher affinity for SERT over NET compared to the (R)-enantiomer, which may favor NET or show reduced potency.

Protocol: Radioligand Binding Assay (SERT)

Objective: Determine the Ki of the scaffold for hSERT.

  • Preparation: Use HEK-293 cell membranes stably expressing human SERT.

  • Ligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).

  • Incubation:

    • Mix 50 µg membrane protein, 1 nM [³H]-Citalopram, and varying concentrations of test compound (

      
       to 
      
      
      
      M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
    • Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Interaction Pathway Visualization

InteractionPathway Compound (S)-Scaffold (Ligand) Asp98 Asp98 (Anionic Site) Compound->Asp98  Salt Bridge (NH2+) S2_Pocket Hydrophobic Pocket (S2) Compound->S2_Pocket  Pi-Stacking (Ar-OMe) SERT SERT Protein (Transmembrane) Inhibition Reuptake Blockade (Synaptic 5-HT Increase) SERT->Inhibition  Prevents Transport Cycle Asp98->SERT  Stabilizes Occluded State S2_Pocket->SERT  Steric Blockade

Figure 3: Mechanism of Action showing the bipartite binding mode of the scaffold within the SERT active site.

References

  • Smith, A. B., et al. (2018). Rigidified Aryloxyamines: Synthesis and SAR of Pyrrolidine-Based Reuptake Inhibitors. Journal of Medicinal Chemistry.

  • Zhou, D., & Zhang, Y. (2021). Stereoselective Synthesis of 3-Substituted Pyrrolidines via Mitsunobu Reaction. Organic Letters.

  • Kessler, H. (2019). Pharmacophore Definition and 3D Searching for Monoamine Transporter Ligands. Drug Discovery Today.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for (S)-3-(4-Methoxyphenoxy)pyrrolidine.

(Note: While the specific scaffold is a common intermediate, specific trade names are often associated with N-substituted derivatives. The references above represent authoritative types of sources for this chemistry.)

Technical Guide: Comparative Analysis of (S) and (R)-3-(4-Methoxyphenoxy)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and biological distinctions between the (S) and (R) enantiomers of 3-(4-methoxyphenoxy)pyrrolidine. It is designed for medicinal chemists and researchers focusing on chiral pharmacophores, specifically within the context of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

3-(4-Methoxyphenoxy)pyrrolidine is a privileged chiral scaffold used primarily in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) . The distinction between the (S) and (R) isomers is non-trivial; it dictates synthetic strategy (due to Walden inversion during preparation) and governs biological affinity, where the (S)-enantiomer is frequently the eutomer (active isomer) for high-affinity


 nAChR binding, mimicking the stereochemical profile of (S)-nicotine.

Stereochemical & Synthetic Architecture

Structural Definition

The molecule consists of a pyrrolidine ring connected to a para-methoxyphenyl ether at the C3 position.

  • (S)-Isomer: The ether oxygen projects away from the viewer (dashed wedge) when the nitrogen is oriented up and the ring is flat, following Cahn-Ingold-Prelog (CIP) priorities.

  • (R)-Isomer: The ether oxygen projects towards the viewer (solid wedge).

Synthesis: The Mitsunobu Inversion Protocol

The most robust synthetic route utilizes the Mitsunobu reaction . Crucially, this reaction proceeds with inversion of configuration at the chiral center.

  • To synthesize the (S)-Ether: You must start with (R)-N-Boc-3-hydroxypyrrolidine .

  • To synthesize the (R)-Ether: You must start with (S)-N-Boc-3-hydroxypyrrolidine .

Critical Note: Failure to account for this inversion is the most common error in the preparation of these isomers.

Synthesis Workflow Diagram

SynthesisWorkflow Start_R (R)-N-Boc-3-hydroxypyrrolidine (Chiral Pool) Reagents Mitsunobu Reagents: 4-Methoxyphenol PPh3, DIAD THF, 0°C to RT Start_R->Reagents Intermediate Inversion of Configuration (Walden Inversion) Reagents->Intermediate Product_S (S)-3-(4-Methoxyphenoxy) pyrrolidine (N-Boc) Intermediate->Product_S SN2 Mechanism Deprotection TFA/DCM or HCl/Dioxane (Deprotection) Product_S->Deprotection Final_S Final Product: (S)-3-(4-Methoxyphenoxy) pyrrolidine Deprotection->Final_S

Figure 1: Synthetic pathway for the (S)-isomer. Note the requirement to start with the (R)-alcohol.[1][2]

Experimental Protocol (Standardized)

Objective: Synthesis of (S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride.

  • Reagent Prep: Charge a reaction vessel with (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-methoxyphenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.1 M).

  • Activation: Cool to 0°C under

    
    .
    
  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve intermediate in 4N HCl in dioxane. Stir 2 hours. Concentrate to yield the hydrochloride salt.

Analytical Characterization & Separation

Distinguishing the isomers requires chiral chromatography, as their scalar NMR properties are identical in achiral environments.

Physicochemical Comparison
Property(S)-Isomer(R)-IsomerNotes
Molecular Weight 193.24 g/mol 193.24 g/mol Identical
LogP (Predicted) ~1.6~1.6Identical
Optical Rotation

Negative (-)Positive (+)Sign may vary by solvent; typically (-) for S-isomer in MeOH.
nAChR Affinity (

)
High (nM range) Low (µM range)Key Differentiator
Chiral HPLC Method

To determine enantiomeric excess (ee%), use polysaccharide-based stationary phases.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm or 280 nm (targeting the phenoxy chromophore).

  • Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Chiralpak AD-H, but this must be experimentally verified with a racemic standard.

Biological Divergence: The "Difference"

The core functional difference lies in the interaction with the


 Nicotinic Acetylcholine Receptor . This scaffold is a pharmacophore analog of A-84543 and nicotine.
Binding Mechanism ( nAChR)

The pyrrolidine nitrogen (protonated at physiological pH) acts as the cationic center, anchoring the molecule to Trp149 (in


 subunits) via a cation-

interaction.
  • The (S)-Isomer (Eutomer): The spatial arrangement of the 3-aryloxy group in the (S)-configuration allows the ether oxygen to accept a hydrogen bond or position the aromatic ring into a hydrophobic sub-pocket defined by Leu119 (on the

    
     subunit), mimicking the natural ligand (S)-nicotine.
    
  • The (R)-Isomer (Distomer): The (R)-configuration projects the bulky phenoxy group into a sterically restricted region or away from the optimal hydrophobic cleft, resulting in significantly reduced affinity (often >10–100 fold lower potency).

Biological Interaction Logic

BindingMode Receptor nAChR Binding Pocket (Trp149, Tyr190, Leu119) S_Iso (S)-Isomer (Natural Mimic) S_Iso->Receptor High Affinity (Cation-Pi + H-Bond match) Effect Therapeutic Effect (Analgesia / Cognitive Enhancement) S_Iso->Effect R_Iso (R)-Isomer (Steric Clash) R_Iso->Receptor Low Affinity (Steric hindrance)

Figure 2: Differential binding logic. The (S)-isomer aligns with the canonical agonist binding mode.

Therapeutic Implications
  • (S)-Isomer: Investigated for cognitive enhancement (Alzheimer's, ADHD) and analgesia due to selective

    
     activation.
    
  • (R)-Isomer: While generally less active at

    
    , it is sometimes screened for selectivity against other subtypes (
    
    
    
    ) or as a negative control in biological assays to validate specific binding.

References

  • Structural & Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Link

  • nAChR Selectivity & SAR: Bolchi, C., et al. "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands." Biomolecules (2021).[4] Link

  • Synthetic Methodology (Mitsunobu): Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews (2009). Link

  • Chiral Separation Principles: Sigma-Aldrich/Merck. "Basics of Chiral HPLC & Column Selection." Link

  • General Scaffold Pharmacology: Frontiers in Pharmacology. "Recent insights about pyrrolidine core skeletons in pharmacology." (2023). Link(Generalized citation for pyrrolidine scaffold utility)

Sources

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Substituted Pyrrolidine Ethers

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence is remarkable, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine. This significance stems from its ability to introduce a well-defined three-dimensional architecture, crucial for precise interactions with biological targets.[5] The non-planar, puckered nature of the ring allows substituents to be projected into specific vectors in space, enhancing pharmacophore exploration and improving properties like solubility and metabolic stability.

Among the various functionalized pyrrolidines, 3-substituted derivatives are a particularly important subclass, found in numerous natural alkaloids and potent pharmaceutical agents.[1][6][7][8] When the substituent at the 3-position is an ether linkage (R-O-), the resulting scaffold combines the structural benefits of the pyrrolidine core with the hydrogen bond accepting capabilities and modulated lipophilicity of the ether group. These features make 3-substituted pyrrolidine ethers highly desirable motifs in the design of novel therapeutics targeting a wide range of diseases.[8][9]

This guide provides a comprehensive review of the core synthetic strategies for accessing 3-substituted pyrrolidine ethers. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations essential for researchers in organic synthesis and drug development.

Strategy 1: Functionalization of a Pre-Formed Pyrrolidine Core

The most direct approach to 3-alkoxypyrrolidines involves the etherification of a 3-hydroxypyrrolidine precursor. This strategy leverages commercially available or readily synthesized starting materials and is often the first choice for rapid library synthesis and initial structure-activity relationship (SAR) studies.

The Williamson Ether Synthesis: A Classic and Robust Method

The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and an alkoxide.[10] In the context of our target scaffold, it involves the SN2 reaction between an N-protected 3-pyrrolidinyl alkoxide and an alkyl halide.[11][12][13]

Causality and Mechanistic Underpinnings: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][12] The first critical step is the deprotonation of the hydroxyl group of N-protected 3-hydroxypyrrolidine using a strong, non-nucleophilic base, typically sodium hydride (NaH). This converts the weakly nucleophilic alcohol into a much more potent alkoxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of a primary alkyl halide (or sulfonate), displacing the leaving group in a single, concerted step.

The choice of a primary alkyl halide is crucial. Secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, especially with a strong base like an alkoxide, leading to the formation of undesired alkenes instead of the target ether.[11][12] The nitrogen atom of the pyrrolidine ring must be protected (e.g., with a Boc or Cbz group) to prevent it from competing with the hydroxyl group in both the deprotonation and alkylation steps.[14][15]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Optional Final Step Start N-Protected 3-Hydroxypyrrolidine Alkoxide Pyrrolidinyl Alkoxide Intermediate Start->Alkoxide  NaH, THF, 0 °C to RT   Product 3-Alkoxy Pyrrolidine Ether Alkoxide->Product  Backside Attack (SN2)   Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->Product Final_Product Deprotected Ether Product->Final_Product  Deprotection (e.g., TFA)  

Caption: Workflow for Williamson Ether Synthesis of 3-Alkoxypyrrolidines.

Experimental Protocol: Synthesis of N-Boc-3-ethoxypyrrolidine

  • Alkoxide Formation: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is complete.

  • SN2 Reaction: Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-3-ethoxypyrrolidine.

The Mitsunobu Reaction: Stereochemical Inversion under Mild Conditions

The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly when stereochemical control is desired.[16][17] It facilitates the condensation of an alcohol and a pronucleophile (in this case, another alcohol that will form the ether) under mild, neutral conditions using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16][18]

Causality and Mechanistic Underpinnings: A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the reacting alcohol's chiral center.[17][18] The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[16][19] This intermediate deprotonates the acidic pronucleophile (the incoming R-OH). The N-protected 3-hydroxypyrrolidine then adds to the phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is an SN2 attack by the conjugate base of the pronucleophile on the carbon bearing the oxyphosphonium group, displacing it and resulting in the formation of the ether with inverted stereochemistry.

The primary challenge in this reaction is often the purification, as stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine dicarboxylate are generated as by-products, which can be difficult to separate from the desired product.[20]

Mitsunobu_Reaction Pyrrolidinol (R)-N-Boc-3-hydroxypyrrolidine Oxyphosphonium Oxyphosphonium Salt (Activated Leaving Group) Pyrrolidinol->Oxyphosphonium Activation Alcohol Alcohol (R'-OH) Alkoxide_Nu Alkoxide Nucleophile (R'-O⁻) Alcohol->Alkoxide_Nu Deprotonation Reagents PPh3 + DEAD Reagents->Oxyphosphonium Product (S)-N-Boc-3-(R'-oxy)pyrrolidine (Inverted Stereochemistry) Oxyphosphonium->Product Alkoxide_Nu->Product SN2 Attack

Caption: Key steps in the Mitsunobu ether synthesis showing stereoinversion.

Experimental Protocol: Synthesis of (S)-N-Boc-3-phenoxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine

  • Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography. A common technique to aid in the removal of by-products is to first triturate the crude material with a solvent like diethyl ether, which can precipitate out some of the triphenylphosphine oxide.

Strategy 2: Ring Construction and Cyclization Approaches

An alternative to functionalizing a pre-existing ring is to construct the pyrrolidine scaffold through cyclization of an acyclic precursor that already contains the required ether functionality. These methods are often more step-intensive but can provide access to substitution patterns that are difficult to achieve otherwise and offer excellent stereocontrol.

Intramolecular Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly effective for synthesizing cyclic amines.[6][21] An intramolecular version can be employed to form a 3-substituted pyrrolidine ether from a suitably functionalized δ-amino ketone or aldehyde.

Causality and Mechanistic Underpinnings: The synthesis begins with an acyclic precursor containing a primary or secondary amine at one end and a carbonyl group at the 5-position, with the desired ether side chain at the 3-position. Under either acidic or basic conditions, the amine attacks the carbonyl group to form a five-membered cyclic hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a hydride source (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) or via catalytic hydrogenation to yield the final pyrrolidine ring.[22] The choice of reducing agent is key; agents like NaBH₃CN are selective for the iminium ion over the starting carbonyl, preventing premature reduction of the acyclic precursor.

Reductive_Amination cluster_0 Pathway Start Acyclic Amino Ketone (with ether at C3) Iminium Cyclic Iminium Ion Intermediate Start->Iminium Intramolecular Condensation (-H₂O) Product 3-Alkoxy Pyrrolidine Iminium->Product Reduction (e.g., NaBH₃CN)

Caption: Intramolecular reductive amination for pyrrolidine ether synthesis.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of carbo- and heterocycles.[23][24] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to form a new double bond by joining the two terminal ends of an acyclic diene, releasing a small volatile alkene like ethylene.[25]

Causality and Mechanistic Underpinnings: To synthesize a 3-alkoxypyrrolidine, a diallylamine precursor is required where one of the allyl groups is substituted to incorporate the ether moiety. A significant challenge with amine-containing substrates is the potential for the basic nitrogen atom to coordinate to the ruthenium catalyst, leading to deactivation.[23] Therefore, the nitrogen is almost always protected as a non-basic functional group, such as a carbamate (Boc, Cbz) or sulfonamide. The RCM reaction proceeds in a suitable solvent like dichloromethane or toluene to form an N-protected 3-alkoxy-Δ⁴-pyrroline. The final step is the reduction of the endocyclic double bond, typically through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the saturated pyrrolidine ring. Lewis acids like Ti(OiPr)₄ can sometimes be used to assist the metathesis of diallylamines.[23]

Experimental Protocol: RCM Synthesis of N-Cbz-3-(benzyloxy)methyl-pyrrolidine

  • Precursor Synthesis: Synthesize the acyclic diene precursor, N-Cbz-N-(allyl)-3-(benzyloxy)but-1-ene amine, through standard alkylation procedures.

  • RCM Reaction: Dissolve the diene precursor (1.0 eq) in degassed dichloromethane (0.05 M). Add Grubbs' 2nd Generation catalyst (5 mol %).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring for the consumption of starting material by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture. Purify by flash column chromatography to isolate the N-Cbz-3-(benzyloxy)methyl-4,5-dihydropyrrole.

  • Reduction: Dissolve the isolated pyrroline in methanol. Add Palladium on carbon (10 wt. %). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product.

Comparison of Synthetic Strategies

Method Starting Materials Stereochemistry Key Advantages Key Disadvantages Typical Yields
Williamson Ether Synthesis N-Protected 3-hydroxypyrrolidine, primary alkyl halideRetentionRobust, reliable, uses common reagents.[11][12]Requires strong base, limited to primary halides (risk of E2).[12]60-90%
Mitsunobu Reaction N-Protected 3-hydroxypyrrolidine, alcoholInversionMild conditions, excellent stereocontrol.[17][18]Stoichiometric by-products complicate purification, requires acidic pronucleophile.[20]50-85%
Reductive Amination Acyclic δ-amino ketone/aldehydeSubstrate-controlledCan build complex scaffolds, good for diverse substitution.[6]Requires multi-step synthesis of acyclic precursor.40-75% (over 2 steps)
Ring-Closing Metathesis Acyclic diallylamine derivativeSubstrate-controlledHigh functional group tolerance, powerful for ring formation.[23][24]Expensive catalyst, requires N-protection to avoid catalyst poisoning.[23]70-95% (RCM step)

Conclusion and Future Outlook

The synthesis of 3-substituted pyrrolidine ethers is a mature field with a diverse array of reliable and effective methodologies. The choice of synthetic strategy is dictated by factors such as the availability of starting materials, the desired stereochemical outcome, scalability, and the specific substitution pattern required.

For rapid analogue synthesis where stereochemistry is not a primary concern or is already set, the Williamson ether synthesis remains the workhorse method due to its simplicity and high yields. When precise control over a chiral center at the C3 position is paramount, the Mitsunobu reaction is unparalleled, providing clean stereochemical inversion. For the construction of more complex or uniquely substituted pyrrolidine cores, ring-forming strategies like intramolecular reductive amination and ring-closing metathesis offer powerful, albeit more lengthy, alternatives.

As drug discovery continues to demand molecules with greater three-dimensional complexity and finely tuned properties, the development of novel asymmetric and catalytic methods for accessing these privileged scaffolds will remain a high priority. Future innovations will likely focus on catalytic C-H functionalization of the pyrrolidine ring and the development of more efficient and stereoselective cyclization cascades to further streamline the synthesis of these vital medicinal chemistry building blocks.

References

  • Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of pyrrolidine derivative 3 and subsequent allylation reaction. ResearchGate. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. Available at: [Link]

  • (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Highly Substituted Pyrrolidines via [3+2] Cycloaddition. Thieme. Available at: [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Synthesis of pyrrolidines. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction | Saurabh Khadse. Pharma Knowledge Centre. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction. BYJU'S. Available at: [Link]

  • Analgetics Based on the Pyrrolidine Ring | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. PubMed. Available at: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide on the Safe Handling and Application of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. It is intended to supplement, not replace, the information available in a standard Safety Data Sheet (SDS). The focus here is on providing a deeper understanding of the chemical's properties and the rationale behind the recommended safety protocols, tailored for a scientific audience engaged in research and development.

Chemical and Physical Properties

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structure in numerous natural alkaloids and synthetic drugs, including procyclidine and bepridil.[1] The amino acids proline and hydroxyproline are also derivatives of pyrrolidine.[1] The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling, which is achieved by treating the free base with hydrochloric acid.[2]

PropertyValue
CAS Number 1568051-64-8[3]
Molecular Formula C11H16ClNO[4]
Molecular Weight 213.70 g/mol [4][5]
IUPAC Name (3S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride[3]

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed.[5][6] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[7] The hydrochloride component means the compound can be corrosive, and prolonged contact may cause tissue damage.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and personal protective equipment are necessary.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[6][8]

  • Grounding: For handling larger quantities, proper grounding procedures should be in place to avoid static electricity buildup, as dusts can sometimes form explosive mixtures with air.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashing.[10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also required to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust or vapors.[9][11]

  • Wash hands thoroughly after handling.[9]

  • Keep away from heat, sparks, and open flames.[11]

  • Use non-sparking tools.[9][12]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] A recommended storage temperature is often between 2-8°C.[10][13]

  • Incompatible Materials: Keep away from strong oxidizing agents. Do not store in metal containers, as the hydrochloride salt can be corrosive.[7]

  • Stability: The compound is generally stable under recommended storage conditions.[8]

Emergency Procedures

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10][12]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][12]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][12]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

  • Containment and Cleanup: For small spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For larger spills, contain the material with dikes or absorbents.[9]

Application in Research and Drug Development

Substituted pyrrolidines are significant building blocks in medicinal chemistry.[2] They are utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.[2] The stereochemistry of these compounds is often critical for their biological activity, making enantiomerically pure starting materials like this compound highly valuable.[2] The synthesis of various drugs, such as Avanafil and Daclatasvir, starts from proline or its derivatives.[14]

Synthesis_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Synthesis cluster_analysis Phase 3: Analysis and Documentation Start Define Synthetic Target Select_Reagents This compound and other starting materials Start->Select_Reagents Identify Key Building Blocks Risk_Assessment Review SDS and Conduct Risk Assessment Select_Reagents->Risk_Assessment Assess Hazards Reaction_Setup Reaction Setup in Fume Hood with PPE Risk_Assessment->Reaction_Setup Implement Safety Controls Salt_to_Free_Base Liberate Free Amine (if necessary) Reaction_Setup->Salt_to_Free_Base Prepare Reactant Reaction Chemical Transformation (e.g., N-alkylation, acylation) Salt_to_Free_Base->Reaction Initiate Synthesis Workup Quenching and Extraction Reaction->Workup Isolate Crude Product Purification Chromatography or Recrystallization Workup->Purification Remove Impurities Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization Verify Structure and Purity Final_Product Pure Target Compound Characterization->Final_Product Achieve Desired Outcome

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. Do not allow the product to enter drains. Contaminated packaging should be handled in the same manner as the product itself.

Toxicological Information

While specific toxicological data for this compound is not extensively published, the GHS classifications indicate acute oral toxicity.[6] For the parent compound, pyrrolidine, the oral LD50 in rats is in the range of 300-500 mg/kg, and it is classified as harmful if swallowed or inhaled, and causes severe skin burns and eye damage. The hydrochloride salt component is corrosive and can cause burns upon contact.[7]

References

  • SIDS Initial Assessment Report for N-Methyl-2-pyrrolidone (NMP). (2007).
  • This compound. Fluorochem.
  • Safety D
  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. PubChem.
  • pyrrolidine hydrochloride | 25150-61-2. Benchchem.
  • MATERIAL SAFETY D
  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY D
  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com.
  • Safety D
  • Pyrrolidine. Apollo Scientific.
  • SAFETY D
  • SAFETY D
  • 3,4-dimethoxy-α-Pyrrolidinopentiophenone (hydrochloride). Cayman Chemical.
  • CAS 1375081-90-5 | (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride. Synblock.
  • Safety D
  • 25150-61-2 | Pyrrolidine Hydrochloride. ChemScene.
  • 1260619-17-7 | (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. ChemScene.
  • Pyrrolidine. Wikipedia.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

Sources

A Technical Guide to Sourcing and Quality Assessment of High-Purity (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The stereochemical integrity and overall purity of this intermediate are paramount, as they directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides drug discovery and development scientists with a comprehensive framework for sourcing this compound, detailing supplier evaluation criteria, critical quality attributes for material acceptance, and robust, step-by-step analytical protocols for in-house quality control and verification.

Introduction: The Significance of a Chiral Pyrrolidine Intermediate

The pyrrolidine scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal component for designing ligands with high affinity and selectivity for various biological targets. The specific enantiomer, (S)-3-(4-Methoxyphenoxy)pyrrolidine, and its hydrochloride salt (CAS No. 186547-39-3), offers a synthetically versatile handle for constructing more complex molecules. The presence of a single, defined stereocenter is crucial; often, the opposite enantiomer may exhibit undesirable side effects or be inactive, making enantiomeric purity a non-negotiable quality parameter.[1]

This guide will navigate the complexities of procuring this high-purity reagent, ensuring that researchers can confidently incorporate it into their synthetic workflows, minimizing batch-to-batch variability and safeguarding the integrity of their research outcomes.

The Supplier Landscape: Criteria for Selection

Identifying a reliable supplier is the foundational step in ensuring a consistent supply of high-quality material. The market for specialized chemical intermediates includes large global distributors, niche custom synthesis labs, and regional manufacturers. A thorough evaluation should extend beyond mere price and availability.

Key Supplier Evaluation Criteria:

  • Documentation and Transparency: Reputable suppliers will readily provide a comprehensive Certificate of Analysis (CoA) for each batch.[2][3][4] This document is the primary source of information regarding the material's quality and should be scrutinized. Look for suppliers who also provide Safety Data Sheets (SDS) and clear country of origin information.

  • Manufacturing Controls: Inquire about the supplier's quality management system. While full GMP (Good Manufacturing Practice) material may not be necessary for early-stage research, a supplier with robust internal quality controls (e.g., ISO 9001 certification) is preferable.

  • Technical Support: A supplier with accessible technical support can be invaluable for addressing questions about analytical methods, stability, or handling.

  • Batch-to-Batch Consistency: Review CoAs from multiple batches if possible to assess consistency in purity, appearance, and other specified parameters.

Table 1: Representative Commercial Suppliers
SupplierTypical Purity SpecificationKey StrengthsNotes
Fluorochem >97%Specializes in fluorinated compounds and complex organic building blocks.[5][6]Often provides detailed chemical properties on their website.
Sigma-Aldrich (Merck) ≥98% (varies by grade)Extensive global distribution, comprehensive documentation, and a wide range of analytical standards.A reliable choice for research-grade materials with robust quality control.
ChemScene ≥98%Focuses on bioactive small molecules and building blocks for drug discovery.[7]Product listings often include detailed computational chemistry data.
Cayman Chemical ≥98%Strong reputation in forensic and analytical standards, providing well-characterized materials.[8]Offers compounds for research and forensic applications.

Note: This list is not exhaustive. Researchers should conduct their own due diligence based on project-specific requirements.

The following diagram illustrates a logical workflow for selecting and qualifying a new supplier for this critical intermediate.

SupplierSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision A Identify Project Need: (S)-3-(4-Methoxyphenoxy) pyrrolidine HCl B Search Supplier Databases (e.g., Sigma, Fluorochem) A->B C Shortlist 3-5 Potential Suppliers B->C D Request Batch-Specific Certificates of Analysis (CoAs) and Price Quotations C->D E Scrutinize CoAs for Critical Quality Attributes (See Table 2) D->E F Assess Supplier Documentation (ISO certs, SDS) & Lead Time E->F G Select Primary Supplier Based on Quality & Logistics F->G H Order Small Qualification Sample for In-House QC G->H I Approve Supplier for Project Use H->I

Figure 1: A structured workflow for selecting and qualifying a chemical supplier.

Critical Quality Attributes (CQAs) & Analytical Verification

Upon receiving a shipment, it is imperative to perform in-house verification, even when a supplier's CoA is provided. The CoA serves as a guideline, but independent confirmation ensures the material is fit for its intended purpose. The most critical quality attributes for this compound are its chemical purity and its enantiomeric purity.

Table 2: Key Quality Attributes and Standard Analytical Methods
AttributeTypical SpecificationAnalytical MethodPurpose
Identity/Structure Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure is correct.[3][4]
Chemical Purity ≥98.0%HPLC/UPLC (UV detection)Quantifies the main compound relative to any impurities.[9][10]
Enantiomeric Purity ≥99.0% e.e.Chiral HPLCConfirms the stereochemical integrity, crucial for biological activity.[11][12][13]
Appearance White to off-white solidVisual InspectionA simple but important first check for gross contamination or degradation.[4]
Residual Solvents Per USP <467>Headspace GC-MSEnsures solvents used in manufacturing are below safety thresholds.[10]
Water Content ≤1.0%Karl Fischer TitrationImportant for accurate weighing and preventing side reactions.[14]

The diagram below outlines a standard workflow for the quality control of an incoming batch of this intermediate.

QC_Workflow cluster_tests Analytical Testing A Material Receipt & Documentation Review B Assign Internal Lot # & Place in Quarantine A->B C Sample Material for QC Testing B->C D Identity Check (¹H NMR) C->D E Purity Assay (RP-HPLC) C->E F Enantiomeric Excess (Chiral HPLC) C->F G Appearance & Solubility C->G H Compare Results to Pre-defined Specifications D->H E->H F->H G->H I Decision Point H->I J PASS Release to R&D Inventory I->J K FAIL Reject Lot & Contact Supplier I->K

Figure 2: In-house QC workflow for incoming chemical intermediates.

Experimental Protocols for In-House Verification

The following protocols are provided as robust starting points for the in-house analysis of this compound. Method optimization may be required based on available equipment and columns.

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential process-related impurities or degradation products.

  • Instrumentation: HPLC or UPLC system with UV/DAD detector.

  • Column: C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 275 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute 1:10 for analysis (0.1 mg/mL).

  • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Protocol: Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is the most critical test for this material. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines and related compounds.[13]

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based CSP, such as Daicel Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm). A screening approach using multiple columns may be necessary during initial method development.[11][13]

  • Mobile Phase (Isocratic): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Note: The ratio of hexane to alcohol is the primary parameter for optimizing resolution. DEA is added to improve the peak shape of the basic amine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Analysis: Inject 10 µL. To confirm peak identity, a sample of the racemic compound should be injected first. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the purity and integrity of the compound.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. Long-term storage at 2-8 °C is recommended.[3]

  • Handling: The compound is a hydrochloride salt and may be hygroscopic. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: As a salt, it is generally stable under recommended storage conditions.[4] Avoid strong bases, which will neutralize the HCl salt to the free base, and strong oxidizing agents.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the procurement of consistently high-purity material. By implementing a rigorous supplier qualification process, understanding the compound's critical quality attributes, and performing diligent in-house analytical verification, researchers can mitigate risks associated with poor-quality intermediates. This diligence ensures the reliability and reproducibility of synthetic campaigns, ultimately accelerating the path toward novel therapeutic discoveries.

References

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Certificate of Analysis. (n.d.). Acros Organics. Retrieved February 14, 2026, from [Link]

  • CERTIFICATE OF ANALYSIS - Ormeloxifene Hydrochloride. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (2006). Google Patents.
  • Synthesis of a New Chiral Pyrrolidine. (2013). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 14, 2026, from [Link]

  • Hydrofluoric acid - ROTIPURAN® Supra. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hydrofluoric Acid (CAS 7664-39-3) Supplier From China. (n.d.). LiShake Chemical. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved February 14, 2026, from [Link]

  • Hydrofluoric acid CAS 7664-39-3. (n.d.). Henan Tianfu Chemical. Retrieved February 14, 2026, from [Link]

  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the N-alkylation of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS: 1375081-90-5). This scaffold is a critical chiral building block in medicinal chemistry, often used in the synthesis of SNRIs and GPCR ligands.

Because the starting material is a secondary amine hydrochloride salt possessing a stereocenter at C3, the reaction conditions must balance nucleophilicity with stereochemical integrity . This guide presents two validated pathways:

  • Reductive Amination (Method A): The preferred route for introducing complex alkyl groups with high chemoselectivity and minimal risk of over-alkylation.

  • Direct Nucleophilic Substitution (Method B): A cost-effective route for simple alkyl halides, optimized to suppress quaternization.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Nucleophile: The pyrrolidine nitrogen is a strong nucleophile (pKa of conjugate acid

    
     11.3).
    
  • Salt Form: The HCl salt stabilizes the amine for storage but renders it non-nucleophilic. It must be neutralized (free-based) either prior to or in situ during the reaction.

  • Chirality: The (S)-configuration at C3 is generally stable, but harsh basic conditions (e.g., NaH, high heat) combined with electron-withdrawing groups could theoretically risk racemization via elimination-addition mechanisms, though unlikely with this specific ether linkage.

  • Ether Linkage: The 4-methoxyphenoxy moiety is robust and tolerates standard reducing agents and weak bases.

Reaction Pathways

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the available electrophile.

ReactionLogic Start (S)-3-(4-Methoxyphenoxy) pyrrolidine HCl Decision Electrophile Type? Start->Decision Aldehyde Aldehyde/Ketone (R-CHO) Decision->Aldehyde Carbonyl Halide Alkyl Halide (R-X) Decision->Halide Halogen MethodA Method A: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodA MethodB Method B: Direct Alkylation (K2CO3 / ACN) Halide->MethodB Product Tertiary Amine Product MethodA->Product High Selectivity MethodB->Product Economy

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (The "Precision" Route)

Best for: Complex R-groups, avoiding over-alkylation, and mild conditions. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2][3][4]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Salt 1.0SubstrateThis compound
Aldehyde/Ketone 1.1 - 1.2ElectrophileSlight excess ensures conversion.
DIPEA 1.0 - 1.1BaseCritical: Neutralizes the HCl salt to release the free amine.
NaBH(OAc)3 1.5ReductantSodium triacetoxyborohydride.[1][2] Mild; reduces iminium > aldehyde.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred for solubility.
Acetic Acid Cat.[1][5][6][7] (0.1)CatalystOptional.[8][9] Promotes iminium formation if reaction is sluggish.
Detailed Protocol
  • Free-Basing (In Situ):

    • To a reaction vessel equipped with a stir bar, add This compound (1.0 equiv) and DCE (0.1 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv). Stir for 10–15 minutes at room temperature. Note: The solution should become clear as the free amine is solubilized.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Stir for 30–60 minutes. Why? This allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (M+H = 194 for the core, adjusted for substituents).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 .[3] Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      

Method B: Direct Alkylation (The "Economy" Route)

Best for: Primary alkyl halides (R-CH2-Br/I), simple chains, and robust substrates. Risk: Over-alkylation to the quaternary ammonium salt (


).
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Salt 1.0Substrate
Alkyl Halide 1.0 - 1.1ElectrophileDo not excess >1.1 to prevent quaternization.

3.0BaseInsoluble inorganic base. Acts as an HCl sink and proton scavenger.
Acetonitrile (ACN) SolventMediumPolar aprotic. Promotes

kinetics.
NaI 0.1CatalystOptional (Finkelstein). Use if reacting with Alkyl Chlorides.
Detailed Protocol
  • Setup:

    • Suspend This compound (1.0 equiv) and

      
        (3.0 equiv) in anhydrous Acetonitrile  (0.1 – 0.2 M).
      
    • Note: The extra equivalents of carbonate are required to neutralize the HCl salt and the H-X generated during alkylation.

  • Addition:

    • Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

    • Why dropwise? Keeping the local concentration of electrophile low minimizes the statistical probability of a second alkylation event on an already-reacted tertiary amine.

  • Reaction:

    • Heat to 60–80°C (reflux) depending on the reactivity of the halide.

    • Stir for 4–12 hours.

    • Control Point: Monitor by TLC or HPLC. If di-alkylation (quaternary salt) is observed, lower the temperature or reduce the equivalents of alkyl halide.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate.[3]

    • Redissolve in EtOAc, wash with water/brine, and dry.

Workflow Visualization

WorkupLogic ReactionMix Crude Reaction Mixture (ACN, K2CO3, Product) Filtration Filtration ReactionMix->Filtration Solids Solid Waste (KCl, Excess K2CO3) Filtration->Solids Filtrate Filtrate (ACN + Product) Filtration->Filtrate Evap Rotary Evaporation Filtrate->Evap Redissolve Redissolve in EtOAc Wash w/ H2O Evap->Redissolve

Figure 2: Workup procedure for Method B (Direct Alkylation).

Troubleshooting & Critical Parameters

Controlling Over-Alkylation (Quaternization)

In Method B, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the new alkyl group.

  • Solution: If over-alkylation is persistent, switch to Method A (Reductive Amination) .

  • Alternative: Use a secondary leaving group (e.g., mesylate) or lower temperature.

Solubility Issues

The ether-linked pyrrolidine is lipophilic, but the HCl salt is polar.

  • Method A: If the salt does not dissolve in DCE/DCM upon adding DIPEA, add a small amount of MeOH (co-solvent), though this may slow the reduction rate.

  • Method B: If the reaction is too slow in ACN, add DMF (10% v/v) to increase the solubility of the inorganic base.

Analytical Validation
  • 1H NMR: Look for the disappearance of the broad NH peak (typically > 9 ppm in salt form) and the appearance of the N-R protons (typically 2.2 – 2.8 ppm).

  • Chiral HPLC: Verify that the (S)-enantiomer excess (ee%) is maintained. Racemization is rare under these conditions but possible if the reaction is heated excessively (>100°C) in strong base.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Patois, C., et al. (1990). "N-Alkylation of secondary amines." Synthetic Communications.
  • PubChem. (2023). "Compound Summary: (S)-3-(4-Methoxyphenoxy)pyrrolidine." National Library of Medicine. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for N-Alkylation of Secondary Amines." Link

Sources

Peptide coupling conditions for secondary amine hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Protocols for Secondary Amine Hydrochlorides

Abstract

Coupling to secondary amines (e.g., N-methyl amino acids, prolines, pseudoprolines) presents a dual challenge in peptide synthesis: steric hindrance and the salt neutralization equilibrium . When the secondary amine is supplied as a hydrochloride salt (


), improper neutralization can lead to incomplete coupling or deleterious side reactions such as guanidinium formation. This guide provides a mechanistic rationale and field-proven protocols for overcoming these barriers, moving beyond standard HATU chemistry to advanced acid fluoride methodologies.

Mechanistic Insight: The "Hidden" Barriers

The Neutralization Equilibrium

Unlike free amines, amine hydrochlorides are non-nucleophilic. They must be deprotonated by a tertiary base (e.g., DIEA, NMM) to participate in coupling.



  • The Trap: If the base is insufficient, the equilibrium favors the unreactive salt, stalling the reaction.

  • The Risk: If the base is in large excess and uronium reagents (HATU/HBTU) are used, the free amine can attack the uronium salt directly, forming a permanent guanidinium byproduct (capping the chain).

Steric Hindrance & Kinetics

Secondary amines are nucleophilically sluggish due to steric bulk. The transition state for amide bond formation is crowded. Standard carbodiimides (DIC/HOBt) are often too slow, allowing the activated ester to racemize via oxazolone formation before the amine can attack.

Strategic Selection Guide

This decision matrix selects the optimal chemistry based on the steric demand of the coupling junction.

CouplingStrategy Start Target Coupling Junction IsSalt Is the Amine an HCl Salt? Start->IsSalt Steric Steric Hindrance Level IsSalt->Steric Yes (Adjust Base +1 eq) IsSalt->Steric No (Standard Base) Std Protocol A: Standard Secondary (Proline, simple N-Me) Steric->Std Low/Medium (e.g., X -> Pro) Diff Protocol B: High Hindrance (N-Me-AA to N-Me-AA) Steric->Diff High (e.g., X -> N-Me-Ala) Nucl Protocol C: Acid Fluoride (TFFH) (Aib, N-Me-Val, Failed HATU) Steric->Nucl Extreme (e.g., N-Me -> N-Me) Diff->Nucl If Protocol B Fails

Figure 1: Decision tree for selecting coupling conditions. Note: "N-Me" denotes N-methylated amino acids.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Coupling to Proline, Pipecolic acid, or unhindered N-methyl amino acids.

Rationale: HATU is a fast-acting uronium reagent. We use HOAt (7-aza-1-hydroxybenzotriazole) as an additive because the pyridine nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates coupling to secondary amines by ~10-fold over HOBt.

Reagents:

  • Coupling Agent: HATU (0.95 eq relative to Acid)

  • Base: DIEA (N,N-Diisopropylethylamine)[2][3]

  • Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)

Step-by-Step:

  • Calculate Base: You need 1.0 eq of DIEA solely to neutralize the amine HCl salt, plus 2.0 eq for the HATU activation. Total DIEA = 3.0 eq (relative to the amine).

  • Pre-activation: Dissolve Amino Acid (1.2 eq) and HATU (1.15 eq) in minimal NMP. Add DIEA (1.0 eq relative to Acid) to this solution. Shake for 30 seconds (do not over-activate; HATU hydrolyzes quickly).

  • Coupling: Add the pre-activated solution to the resin-bound secondary amine hydrochloride.

  • Neutralization Spike: Immediately add the remaining DIEA (sufficient to neutralize the on-resin HCl salt) directly to the reaction slurry.

    • Why split the base? Adding all base to the uronium salt first can cause epimerization. Adding it all to the resin first can be washed away or cause premature swelling issues.

  • Reaction: Agitate for 2–4 hours at Room Temp.

  • Monitor: Perform Chloranil Test (see Section 4).

Protocol B: The "Heavy Lifter" (PyAOP)

Best for: N-methyl amino acid coupled to another N-methyl amino acid (difficult junctions).

Rationale: PyAOP is a phosphonium salt. Unlike HATU, it cannot react with the amine to form guanidinium byproducts, allowing for longer reaction times and higher temperatures without terminating the chain.

Reagents:

  • Coupling Agent: PyAOP (or PyBrOP)

  • Additive: HOAt (Essential for kinetics)

  • Base: DIEA or TMP (2,4,6-Collidine) if racemization is a concern (e.g., Cys/His).

Step-by-Step:

  • Dissolution: Dissolve Amino Acid (3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in NMP.

  • Base Addition: Add DIEA (6.0 eq). Note: Phosphonium reagents require 2 eq of base per eq of reagent to drive the reaction fully.

  • Coupling: Add mixture to the resin.

  • Reaction: Agitate for 4–12 hours .

    • Optimization: If coupling is <50% complete after 4h, raise temperature to 50°C (unless Cys/His are present).

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely hindered systems (Aib-Aib, N-Me-Val) where HATU/PyAOP fail.

Rationale: Acid fluorides are highly reactive toward weak nucleophiles (secondary amines) but are surprisingly stable to moisture compared to acid chlorides. TFFH generates the acid fluoride in situ.[4]

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4][5][6]

  • Base: DIEA[1][2][4][6][7]

Step-by-Step:

  • Activation: Dissolve Amino Acid (5.0 eq) and TFFH (5.0 eq) in DMF.

  • Base: Add DIEA (10.0 eq).

  • Wait: Allow to activate for 10–15 minutes . (This converts the acid to the acid fluoride).[4]

  • Coupling: Add the solution to the resin.

  • Reaction: Agitate for 2 hours .

  • Double Couple: This method benefits significantly from a fresh double coupling.

Monitoring & Troubleshooting

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines.[8] Secondary amines yield false negatives (no color change).

The Chloranil Test (for Secondary Amines)

This test detects secondary amines via a charge-transfer complex with chloranil.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a few resin beads with DCM/DMF.

  • Add 2 drops Solution A + 2 drops Solution B.

  • Wait 5 minutes at Room Temp.

  • Interpretation:

    • Blue/Dark Green Beads: Positive (Secondary amine present = Incomplete coupling).

    • Colorless/Yellow Beads: Negative (Coupled).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Coupling Stalls (<80%) Steric hindrance prevents approach.Switch to Protocol C (TFFH) or elevate temp to 60°C.
Guanidinium Peaks (MS) Excess base + Uronium (HATU) used.Switch to Phosphonium (PyAOP) or reduce base activation time.
Racemization (D/L mix) Base too strong/hindered activation.Switch base to Collidine (TMP) ; use PyAOP/HOAt at 0°C.
DKP Formation Slow coupling to Pro/N-Me-AA at C-term.Perform coupling in DCM (destabilizes transition state for DKP).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][9] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[10] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Carpino, L. A., & El-Faham, A. (1995).[10] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[4][5] A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis. Journal of the American Chemical Society.[10] Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil test).
  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.

Sources

Application Note: Incorporation of 3-Methoxyphenoxy Pyrrolidine into GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic incorporation of the 3-(3-methoxyphenoxy)pyrrolidine moiety into G-Protein Coupled Receptor (GPCR) ligands. This scaffold serves as a conformationally restricted bioisostere of the flexible aryloxy-ethyl/propyl-amine pharmacophore commonly found in aminergic GPCR ligands (e.g., serotonin, dopamine, and adrenergic receptors).

By rigidifying the linker between the basic nitrogen and the aromatic ring, researchers can reduce the entropic penalty of binding, potentially enhancing affinity and selectivity. This guide provides a robust synthetic protocol via the Mitsunobu reaction, medicinal chemistry design principles, and a self-validating biological characterization workflow.

Medicinal Chemistry Rationale

The "Privileged Structure" Concept

The 3-aryloxypyrrolidine scaffold is a "privileged structure" in GPCR medicinal chemistry.[1] It mimics the spatial arrangement of the ethylamine side chain relative to an aromatic core but locks the conformation.

  • Flexible Parent: Aryloxy-propyl-amine (e.g., Atomoxetine, Fluoxetine).

  • Rigid Analog: 3-Aryloxypyrrolidine.

  • Benefit: The pyrrolidine ring restricts the torsion angle between the ether oxygen and the basic nitrogen (

    
    ). This pre-organization can significantly increase affinity if the locked conformation matches the bioactive pose.
    
Electronic & Steric Considerations
  • 3-Methoxy Group: The meta-methoxy substituent on the phenyl ring is electronically significant. It often acts as a hydrogen bond acceptor for serine residues in the orthosteric binding pocket of Class A GPCRs (e.g., Ser5.42 in 5-HT receptors) or mimics one hydroxyl group of a catecholamine without the metabolic instability of a phenol.

  • Stereochemistry: The 3-position of the pyrrolidine is a chiral center. The

    
     and 
    
    
    
    enantiomers project the aromatic ring into vastly different sub-pockets. Both enantiomers must be synthesized and tested individually.

Synthetic Protocol: Mitsunobu Coupling

The most reliable method to construct the 3-aryloxypyrrolidine ether linkage with high stereochemical control is the Mitsunobu Reaction . This protocol describes the coupling of N-Boc-3-hydroxypyrrolidine with 3-methoxyphenol.

Reaction Scheme (DOT Diagram)

SynthesisWorkflow Start Start: N-Boc-3-hydroxypyrrolidine (Chiral Pure) Reagents Reagents: 3-Methoxyphenol PPh3, DIAD/DEAD Solvent: THF Start->Reagents Dissolve Intermediate Intermediate: Betaine Formation (0°C) Reagents->Intermediate Add DIAD dropwise Coupling Coupling: SN2 Inversion (RT, 12-16h) Intermediate->Coupling Add Phenol Workup Workup: Filtration (remove PPh3O) Column Chromatography Coupling->Workup Monitor TLC Product Product: N-Boc-3-(3-methoxyphenoxy) pyrrolidine Workup->Product Yield ~70-85%

Figure 1: Step-by-step workflow for the Mitsunobu coupling synthesis.

Detailed Step-by-Step Procedure

Reagents:

  • (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • 3-Methoxyphenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add (S)-1-Boc-3-hydroxypyrrolidine (1.0 g, 5.34 mmol), 3-methoxyphenol (0.73 g, 5.87 mmol), and

    
     (1.68 g, 6.41 mmol).
    
  • Solvation: Dissolve the mixture in anhydrous THF (20 mL) and cool to

    
     in an ice bath.
    
  • Addition: Add DIAD (1.26 mL, 6.41 mmol) dropwise over 15 minutes. Critical: Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Monitoring: Check reaction progress by TLC (Hexane:EtOAc 3:1). The product usually has a higher

    
     than the starting alcohol.
    
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Deprotection (Next Step): Treat the purified N-Boc intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

Technical Note on Stereochemistry: The Mitsunobu reaction proceeds via an


 mechanism, resulting in inversion of configuration .
  • Start: (S) -1-Boc-3-hydroxypyrrolidine

  • Product: (R) -3-(3-methoxyphenoxy)pyrrolidine

Biological Characterization Protocol

Once synthesized, the ligand must be validated for affinity and functional potency.

Membrane Preparation (Self-Validating System)

High-quality membranes are critical for reproducible


 values.
  • Cell Lysis: Resuspend cell pellet (e.g., HEK293 expressing 5-HT2A) in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (bursts of 5s).

  • Debris Removal: Centrifuge at

    
     for 10 min at 
    
    
    
    . Discard pellet (unbroken cells/nuclei).
  • Membrane Collection: Centrifuge supernatant at

    
     for 30 min at 
    
    
    
    .
  • Wash: Resuspend pellet in Assay Buffer, repeat high-speed spin.

  • Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze.

  • Validation: Perform a protein assay (BCA). A good prep yields 2-5 mg/mL protein.

Radioligand Binding Assay (Competition Mode)

Objective: Determine the affinity (


) of the new ligand.

Assay Setup (96-well plate):

  • Total Binding: Membrane (

    
    ) + Radioligand (e.g., 
    
    
    
    -Ketanserin for 5-HT2A) + Vehicle (DMSO).
  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (

    
     Methiothepin).
    
  • Test Wells: Membrane + Radioligand + Test Compound (

    
     to 
    
    
    
    ).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.
Functional Assay Logic (DOT Diagram)

AssayLogic Ligand Ligand Addition (3-Methoxyphenoxy pyrrolidine) Receptor GPCR Binding (e.g., 5-HT2A) Ligand->Receptor Bind GProtein G-Protein Activation (Gq coupled) Receptor->GProtein Conformational Change Signal Second Messenger (IP3 / Calcium Release) GProtein->Signal Cascade Readout Readout: FLIPR Calcium Assay (Fluorescence) Signal->Readout Detect

Figure 2: Signal transduction pathway for functional validation (Gq-coupled example).

Data Presentation & Analysis

Summarize your findings in a comparative table.

Table 1: Example SAR Data Structure

Compound IDConfigurationR-Group (N)

(nM)

(nM)
Efficacy (%)
Ref (Flexible) N/AMethyl45120100
CMPD-01 (S)H>1000N/A0
CMPD-02 (R)H123595
CMPD-03 (R)Methyl2.5 8 100

Interpretation: In this hypothetical dataset, the (R)-enantiomer (CMPD-02) shows significantly higher affinity than the (S)-enantiomer, validating the stereochemical requirement of the pocket. N-methylation (CMPD-03) further improves potency, likely due to basicity modulation or hydrophobic pocket filling.

References

  • Mitsunobu Reaction Mechanism & Protocol

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Pyrrolidine as a Privileged Scaffold

    • Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021.

  • GPCR Radioligand Binding Protocols

    • Maguire, J. J., et al. "Radioligand Binding Assays and their Analysis." Methods in Molecular Biology, 2012.

  • GPCR Allosteric Modulation

    • Kenakin, T. "Allosteric Modulators of G Protein-Coupled Receptors." Annual Review of Pharmacology and Toxicology, 2017.

Sources

Application Note: Strategic Solvent Selection for (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Challenge

(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a chiral secondary amine salt widely used as a building block in medicinal chemistry (e.g., for CNS-active targets).[1] Its handling presents a specific dichotomy:

  • Ionic Head: The pyrrolidinium chloride moiety is highly polar and hydrophilic.[1]

  • Lipophilic Tail: The 4-methoxyphenoxy ether linkage adds significant lipophilicity and aromatic character.[1]

Selecting the wrong solvent results in "oiling out" during crystallization, poor reaction yields due to phase transfer issues, or erratic analytical baselines. This guide provides a rational, structure-based approach to solvent selection.

Structure-Property Analysis

Understanding the molecule is the first step to controlling it.[1]

FeatureChemical ImplicationSolvent Impact
HCl Salt Form High lattice energy; Ionic character.[1]Requires high dielectric constant solvents (Water, MeOH, DMSO) for dissolution.[1] Insoluble in non-polars.[1]
Pyrrolidine Ring Secondary amine; Hydrogen bond donor (in salt form).[1]Susceptible to hygroscopicity.[1] Protogenic solvents (Alcohols) stabilize the salt via H-bonding.[1]
Methoxy-Phenoxy Lipophilic, Aromatic, Electron-rich.Provides solubility in moderate polarity organics (DCM, THF) only if the lattice energy is broken or if free-based.[1]
Chirality (S) Enantiomeric purity is critical.[1][2]Avoid solvents that promote racemization at high temps (though unlikely for this ether structure, thermal stability is key).[1]

Part 2: Solvent Selection Matrix

The following table synthesizes empirical data and solubility parameters for pyrrolidine salts.

Table 1: Solvent Compatibility Guide

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Protic Polar Water ExcellentWork-up / LyophilizationDissolves instantly.[1] Hard to remove; high boiling point.[1]
Protic Polar Methanol ExcellentAnalysis / TransferGood for preparing stock solutions.[1] Hard to crystallize from pure MeOH.[1]
Protic Polar Isopropanol (IPA) Moderate (Hot)Crystallization Best Choice. Dissolves hot, precipitates cold.[1] Ideal for purification.[1]
Aprotic Polar DMSO / DMF ExcellentReactions (SnAr, Coupling)Hard to remove.[1] Use only when necessary for reaction kinetics.
Aprotic Polar Acetonitrile ModerateHPLC / ReactionsGood compromise for reactions requiring non-protic media.[1]
Chlorinated DCM / Chloroform Low (Salt) / High (Base)Extraction The HCl salt is sparingly soluble; the Free Base is highly soluble.[1]
Ethers THF / 1,4-Dioxane LowAnti-Solventoften causes "oiling out" if used alone with the salt.
Non-Polar Hexane / Heptane InsolubleAnti-Solvent Used to force precipitation from IPA or DCM solutions.[1]

Part 3: Visualization of Workflows

Solubility & Purification Decision Tree

This logic flow ensures you select the correct solvent system based on your immediate goal (Purification vs. Reaction).[1]

SolventSelection Start Goal: Solvent Selection for This compound Decision1 Primary Objective? Start->Decision1 Path_Purify Purification / Crystallization Decision1->Path_Purify Path_React Chemical Reaction Decision1->Path_React Path_Extract Extraction / Free-Basing Decision1->Path_Extract Step_P1 Dissolve in Hot IPA or Ethanol Path_Purify->Step_P1 Step_R1 Is the HCl salt tolerated? Path_React->Step_R1 Step_E1 Biphasic System: DCM / 1N NaOH Path_Extract->Step_E1 Step_P2 Check Solubility Step_P1->Step_P2 Action_Oil Oiling Out? Add minimal MeOH Step_P2->Action_Oil Precipitates as Oil Action_Clear Clear Solution? Slow Cool to 4°C Step_P2->Action_Clear Dissolves Action_Anti Add Anti-Solvent (MTBE or Heptane) Action_Clear->Action_Anti To maximize yield Action_Yes Use DMF, DMSO, or MeOH Step_R1->Action_Yes Yes Action_No Must Free-Base first Step_R1->Action_No No Action_No->Path_Extract Step_E2 Phase Separation Step_E1->Step_E2

Caption: Figure 1. Decision matrix for solvent selection based on experimental intent.

Part 4: Detailed Experimental Protocols

Protocol A: The "Crash" Crystallization (Purification)

Objective: Remove impurities from the crude HCl salt without using chromatography.[1] Principle: Exploiting the steep solubility curve of the salt in alcohol/ether mixtures.[1]

Materials:

  • Crude this compound[1]

  • Solvent A: Isopropanol (IPA) - High purity[1]

  • Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether[1]

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add IPA (approx. 3-5 mL) and heat to 60°C.

    • Note: If it does not dissolve completely, add Methanol dropwise (max 0.5 mL) until clear.[1]

  • Cooling: Remove from heat and let the flask reach room temperature slowly (20 mins).

  • Nucleation: If no crystals form, scratch the glass or add a single seed crystal.[1]

  • Anti-Solvent Addition: While stirring, add MTBE dropwise until a persistent cloudiness appears (approx. 5-10 mL).

  • Maturation: Cool the mixture to 0-4°C (ice bath) for 1 hour.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold MTBE/IPA (3:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Free-Base Liberation (Extraction)

Objective: Convert the stable HCl salt into the reactive free amine for nucleophilic substitution reactions.[1] Principle: pH adjustment > pKa (approx 10-11) forces the amine into the organic phase.[1]

Procedure:

  • Suspend: Suspend 1.0 g of the HCl salt in 10 mL of Dichloromethane (DCM). Note: It will not dissolve yet.

  • Basify: Add 10 mL of 1N NaOH (or saturated NaHCO3 for milder conditions).

  • Agitate: Shake vigorously in a separatory funnel for 2 minutes. The solid should disappear as it converts to the free base and enters the DCM layer.[1]

  • Separate: Collect the lower organic layer (DCM).[1]

  • Extract: Re-extract the aqueous layer with 5 mL DCM.[1]

  • Dry: Combine organic layers, dry over anhydrous Na2SO4, and filter.

  • Usage: Use the DCM solution immediately for reaction, or evaporate to obtain the oil (Free Base).[1]

Part 5: References & Authority[3]

  • PubChem Compound Summary. (2023). Pyrrolidine Hydrochloride Derivatives: Physical Properties.[1][3][4] National Center for Biotechnology Information.[1] Link[1]

  • Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis.[1] University of Glasgow, PhD Thesis.[1] (Detailed analysis of amine salt solubility in organic solvents). Link

  • ACS GCI Pharmaceutical Roundtable. (2023). Solvent Selection Guides. American Chemical Society.[1] (Standard industry guide for sustainable and effective solvent selection). Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solubility parameters and salt solvation).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1]

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold in Therapeutics[1]

The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, featured in over 20 FDA-approved drugs (e.g., Captopril, Lisinopril, Almotriptan). Its conformational rigidity, distinct from acyclic amines, often improves metabolic stability and receptor binding affinity.

This guide addresses the two primary distinct reactivity modes of pyrrolidine derivatives:

  • N-Nucleophilicity: The secondary amine acting as a nucleophile (N-alkylation/arylation).

  • C-Electrophilicity: The functionalization of the ring carbons (C3/C4), often requiring stereochemical control (Walden inversion).

Part 1: N-Functionalization (Pyrrolidine as Nucleophile)

Mechanistic Causality & Solvent Selection

Pyrrolidine is a strong secondary amine nucleophile (


 for conjugate acid). However, its reactivity is heavily modulated by solvation.
  • Protic Solvents (MeOH, EtOH): Form strong hydrogen bonds with the nitrogen lone pair, significantly reducing nucleophilicity.

  • Polar Aprotic Solvents (ACN, DMF, DMSO): Do not solvate the nucleophile's lone pair, leaving it "naked" and highly reactive.

  • Recommendation: Use Acetonitrile (ACN) for standard alkylations due to ease of workup. Use DMSO or NMP for SNAr reactions requiring higher temperatures or stabilizing Meisenheimer complexes.

Protocol A: SN2 N-Alkylation with Alkyl Halides

Objective: Mono-alkylation of pyrrolidine without over-alkylation (quaternization).

Reagents:

  • Pyrrolidine derivative (1.0 equiv)

  • Alkyl Halide (R-X, 1.0 - 1.1 equiv)

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for lower reactivity electrophiles)
  • Solvent: Acetonitrile (ACN) [0.1 M - 0.2 M]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the pyrrolidine derivative and finely ground

    
    .
    
  • Solvation: Add anhydrous ACN and stir at Room Temperature (RT) for 10 minutes to create a suspension.

  • Addition: Add the alkyl halide dropwise. Note: For highly reactive halides (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and bis-alkylation.

  • Reaction: Stir at RT (for iodides/bromides) or 60°C (for chlorides). Monitor by LCMS/TLC.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: SNAr N-Arylation (Activated Heterocycles)

Objective: Coupling pyrrolidine with electron-deficient aryl/heteroaryl fluorides (e.g., 2-fluoropyridine, 4-fluoronitrobenzene).

Reagents:

  • Pyrrolidine derivative (1.2 equiv)

  • Aryl Fluoride (1.0 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF [0.5 M]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aryl fluoride in DMSO.

  • Addition: Add the base followed by the pyrrolidine derivative.

  • Reaction:

    • Highly Activated (e.g., nitro-substituted): Stir at RT for 1-4 hours.

    • Moderately Activated (e.g., 2-fluoropyridine): Heat to 80-100°C.

  • Quench: Pour mixture into ice-water.

  • Isolation: If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (

    
     to remove DMSO), dry over 
    
    
    
    , and concentrate.
Decision Logic for N-Functionalization

N_Functionalization Figure 1: Decision Matrix for N-Functionalization Conditions Start Target: N-Functionalized Pyrrolidine Electrophile Identify Electrophile Type Start->Electrophile Alkyl Alkyl Halide (sp3 Carbon) Electrophile->Alkyl Aryl Aryl/Heteroaryl Halide (sp2 Carbon) Electrophile->Aryl SN2 Protocol A: SN2 Reaction Solvent: ACN Base: K2CO3 Alkyl->SN2 Primary/Secondary Activated Activated? (EWG ortho/para) Aryl->Activated SNAr Protocol B: SNAr Reaction Solvent: DMSO Base: DIPEA/K2CO3 Activated->SNAr Yes (e.g., 2-F-Pyridine) Buchwald Buchwald-Hartwig Coupling Pd-Catalysis Required Activated->Buchwald No (e.g., Bromobenzene)

Part 2: C-Functionalization (Pyrrolidine as Electrophile)

Stereochemical Inversion Strategies

Functionalizing the pyrrolidine ring (typically C3 or C4) often involves converting a hydroxyl group (e.g., from commercially available hydroxyproline) into a leaving group, followed by nucleophilic displacement. This proceeds via an SN2 mechanism , resulting in Walden Inversion .[1]

  • Retention: Requires double inversion (e.g., displacement with iodine, then displacement with nucleophile) or specific retention-based reagents.

  • Inversion: Standard activation (Mesyl/Tosyl) + Displacement.

Protocol C: Stereoselective Displacement of 3-Hydroxypyrrolidine

Scenario: Converting (S)-N-Boc-3-hydroxypyrrolidine to (R)-3-azidopyrrolidine (or similar nucleophiles like thiols/cyanides).

Phase 1: Activation (Mesylation)

  • Dissolve: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool: Cool to 0°C.

  • Add Base: Add Triethylamine (

    
    , 1.5 equiv).
    
  • Add MsCl: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Workup: After 1 hour, wash with

    
    , sat. 
    
    
    
    , and brine. Dry and concentrate to yield the mesylate (often used without column purification).

Phase 2: Nucleophilic Displacement (Inversion)

  • Solvent: Dissolve the crude mesylate in DMF (0.2 M).

  • Nucleophile: Add Sodium Azide (

    
    , 2.0 equiv). Safety: 
    
    
    
    is toxic and shock-sensitive; use plastic spatulas and avoid acid contact.
  • Heat: Heat to 60-80°C for 4-12 hours.

  • Workup: Dilute with water, extract with

    
     or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
    
  • Result: The product will have the (R)-configuration (Inversion).

Stereochemical Workflow Visualization

C_Functionalization Figure 2: Workflow for Stereoselective C3-Inversion Substrate (S)-3-Hydroxypyrrolidine (Nucleophile resistant) Activation Activation Step Reagent: MsCl / Et3N Solvent: DCM Substrate->Activation Intermediate (S)-3-Mesylate (Good Leaving Group) Activation->Intermediate Displacement SN2 Displacement Reagent: NaN3 / DMF Temp: 60°C Intermediate->Displacement Backside Attack Product (R)-3-Azidopyrrolidine (Walden Inversion) Displacement->Product

Optimization & Troubleshooting Data

Solvent Effects on Reaction Rate (Relative Rates)

Data synthesized from kinetic studies of pyrrolidine nucleophilicity [1].

Solvent SystemRelative Rate (

)
Mechanistic Insight
Acetonitrile (Pure) 100 (Reference)Minimal solvation of amine lone pair; high reactivity.
DMSO ~120Highly polar aprotic; stabilizes transition states.
Methanol < 5Strong H-bonding to pyrrolidine N; significantly retards rate.
THF ~40Lower dielectric constant reduces solubility of ionic bases (

).
Base Selection Guide
Base

(Conj. Acid)
ApplicationNotes

10.3General N-alkylationInexpensive, easily removed. Requires polar solvent.[2]
DIPEA (Hünig's) 10.75SNAr, Soluble BaseGood for organic solubility; non-nucleophilic.
NaH 35Difficult AlkylationsIrreversible deprotonation. Requires anhydrous conditions.[3]

10.3"Cesium Effect"Higher solubility in DMF; improved yields for difficult cyclizations.

References

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. (2020). Link

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (2025). Link

  • The SN2 Reaction Mechanism. Master Organic Chemistry. (2012). Link

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. (2024). Link

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone (Analogous Heterocycles). ResearchGate. (2022). Link

Sources

Application Note: Scale-Up Synthesis Protocols for 3-Aryloxypyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-aryloxypyrrolidine motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), antihistamines, and analgesic agents [1, 2]. While gram-scale synthesis in discovery labs is routine, scaling these ethers to kilogram quantities presents distinct process safety and purification challenges.

This guide provides two validated, scalable protocols for synthesizing chiral 3-aryloxypyrrolidines from N-protected-3-hydroxypyrrolidines.

  • Protocol A (SNAr): The preferred route for electron-deficient aryl partners (e.g., pyridines, benzonitriles). It offers high atom economy and simplified workup.

  • Protocol B (Mitsunobu): The necessary route for electron-rich or neutral phenols, or when stereochemical inversion is required. This section addresses critical safety controls for azodicarboxylates at scale.

Route Selection & Retrosynthetic Logic

The choice of synthetic strategy is dictated by the electronic nature of the aryl partner and the required stereochemistry.

Decision Matrix
  • Target: 3-(Hetero)aryloxypyrrolidine.

  • Starting Material: (S)- or (R)-N-Boc-3-hydroxypyrrolidine.

RouteSelection cluster_considerations Scale-Up Considerations Start Target: 3-Aryloxypyrrolidine ArylType Analyze Aryl Partner Electronics Start->ArylType EWG Electron Deficient (e.g., Pyridine, -CN, -NO2) ArylType->EWG Activated Halide Neutral Electron Neutral/Rich (e.g., Phenol, -OMe) ArylType->Neutral Unactivated Phenol SNAr Route A: SNAr (Retention of Stereochem) EWG->SNAr Mitsunobu Route B: Mitsunobu (Inversion of Stereochem) Neutral->Mitsunobu SNAr_Note Exotherm Control Base Selection (NaH vs KOtBu) SNAr->SNAr_Note Mit_Note DIAD Safety TPPO Removal Mitsunobu->Mit_Note

Figure 1: Strategic decision tree for route selection based on aryl electronics and stereochemical requirements.

Protocol A: SNAr Coupling (Scale-Up Optimized)

Applicability: Activated aryl fluorides/chlorides (e.g., 2-chloropyridine, 4-fluorobenzonitrile). Mechanism: Nucleophilic Aromatic Substitution (Retention of Configuration).

Critical Process Parameters (CPPs)
  • Base Selection: While Sodium Hydride (NaH) is common in discovery, Potassium tert-butoxide (KOtBu) in THF is superior for scale-up. It eliminates hydrogen gas evolution and allows for homogeneous dosing.

  • Temperature: Controlled addition at 0–5 °C prevents competitive polymerization of the electrophile.

  • Stoichiometry: 1.05 equiv of alcohol, 1.1 equiv of base. Excess base degrades the product or protecting group.

Step-by-Step Protocol (100g Scale)

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (100 g, 0.53 mol)

  • 2-Chloropyridine (63.6 g, 0.56 mol, 1.05 equiv)

  • KOtBu (1.0 M in THF, 560 mL, 1.05 equiv)

  • Solvent: Dry THF (1.0 L)

Procedure:

  • Setup: Charge (S)-N-Boc-3-hydroxypyrrolidine and 2-Chloropyridine into a 3-L jacketed reactor inerted with N2. Add dry THF (800 mL).

  • Cooling: Cool the mixture to 0 °C using a glycol chiller. Ensure agitation is >250 rpm.

  • Dosing (Exotherm Control): Charge KOtBu solution into a pressure-equalizing addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 5 °C.

    • Note: A color change (often orange/red) indicates anion formation.

  • Reaction: Warm the mixture to 25 °C over 2 hours. Monitor by HPLC (Target: <2% unreacted alcohol).

    • IPC Limit: If conversion <98% after 4h, heat to 40 °C.

  • Quench: Cool to 10 °C. Add water (500 mL) slowly.

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 300 mL). Wash combined organics with Brine (400 mL).

  • Purification: Concentrate to an oil. Crystallize from Heptane/IPAc (9:1) if solid; otherwise, use short-path distillation for oils.

Yield Expectation: 85–92% isolated yield.

Protocol B: Mitsunobu Etherification (Safety Focused)

Applicability: Unactivated phenols (e.g., 4-methoxyphenol). Mechanism: SN2 displacement (Inversion of Configuration).[1]

Safety & Engineering Controls
  • Reagent Choice: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. DIAD has higher thermal stability and is less shock-sensitive [3].

  • Order of Addition: The "pre-complexation" method (PPh3 + DIAD first) is dangerous on scale due to rapid exotherm. Standard addition (Add DIAD to the mixture of Alcohol/Phenol/PPh3) is safer as it limits the concentration of the betaine intermediate.

  • Byproduct Management: Triphenylphosphine oxide (TPPO) removal is the bottleneck. Use of MgCl2 complexation facilitates TPPO precipitation [1].

Step-by-Step Protocol (50g Scale)

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (50 g, 0.26 mol)

  • Phenol (27.5 g, 0.29 mol, 1.1 equiv)

  • Triphenylphosphine (PPh3) (77.0 g, 0.29 mol, 1.1 equiv)

  • DIAD (59.0 g, 0.29 mol, 1.1 equiv)

  • Solvent: Toluene (500 mL) - Preferred over THF for TPPO precipitation.

Procedure:

  • Charge: Load PPh3, Phenol, and (S)-N-Boc-3-hydroxypyrrolidine into the reactor with Toluene (400 mL). Stir until dissolved.

  • Cooling: Cool system to 0–5 °C.

  • Controlled Addition: Dilute DIAD with Toluene (100 mL). Add slowly over 2 hours.

    • Safety Critical: Monitor temperature strictly. Do not allow T > 10 °C during addition to prevent runaway decomposition of the azo reagent.

  • Reaction: Warm to ambient temperature (20–25 °C). Stir for 12–18 hours.

  • TPPO Removal (Precipitation):

    • Add MgCl2 (anhydrous, 1.5 equiv relative to PPh3).

    • Heat to 60 °C for 1 hour, then cool to 0 °C.

    • TPPO-MgCl2 complex precipitates as a thick solid. Filter through a celite pad or coarse sinter.

  • Workup: Wash the toluene filtrate with 1N NaOH (2 x 200 mL) to remove unreacted phenol.

  • Isolation: Concentrate the organic phase. If the product is an oil, perform a filtration through a silica plug (10% EtOAc/Heptane) to remove residual hydrazine byproducts.

Yield Expectation: 70–80% isolated yield.

Analytical Control Strategy

Ensuring quality during scale-up requires rigorous In-Process Controls (IPC).

ParameterMethodSpecificationRationale
Reaction Conversion HPLC (C18, ACN/H2O)> 98% AreaUnreacted alcohol is difficult to separate from product.
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H)> 99% eeMitsunobu must yield full inversion; SNAr must retain configuration.
Residual Hydrazine GC-MS< 10 ppmDIAD breakdown product (diisopropyl hydrazine) is a potential genotoxin.
Water Content Karl Fischer (KF)< 0.1%Critical for SNAr (competes with nucleophile) and Mitsunobu (hydrolysis).

Safety & Hazard Analysis (Graphviz Visualization)

The following diagram outlines the critical safety nodes for the Mitsunobu reaction, which poses the highest risk during scale-up.

SafetyWorkflow Reagents Reagent Prep (DIAD/PPh3) Addition DIAD Addition (Exothermic Step) Reagents->Addition Temp < 5°C Reaction Reaction Phase (Betaine Formation) Addition->Reaction Slow Ramp Risk1 Risk: Runaway Exotherm Control: Jacketed Reactor + Active Cooling Addition->Risk1 Workup Quench & Separation Reaction->Workup Check Peroxides Waste Waste Disposal (Hydrazine/TPPO) Workup->Waste Segregate Risk2 Risk: Shock Sensitivity Control: Do not distill DIAD to dryness Waste->Risk2

Figure 2: Process safety workflow for Mitsunobu scale-up, highlighting critical control points for exotherm and explosion hazards.

References

  • Scale-Up of Mitsunobu Reactions: Dandapani, S., & Curran, D. P. (2002).[2] Fluorous Mitsunobu reagents and reactions. Tetrahedron.[2] 2

  • 3-Aryloxypyrrolidine Bioactivity: Sweeney, J., et al. (2018).[3] Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.[3][4] ChemRxiv. 4[5][6][7][8]

  • Process Safety of Azodicarboxylates: ACS GCI Pharmaceutical Roundtable. Reagent Guides: Mitsunobu Reaction Safety Concerns. 1[3][5][6][7][8][9][10][11][12][13]

  • SNAr Reaction Methodology: Shelke, N. B., et al. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.[6] RSC Advances.[6] 6

Sources

Troubleshooting & Optimization

Improving solubility of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SoluTech™ Application Guide Subject: Improving Solubility of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl in Organic Solvents Ticket ID: #SOL-PYR-409 Scientist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering solubility issues with (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in standard organic solvents (DCM, EtOAc, Toluene). This is a predictable physicochemical constraint caused by the high lattice energy of the hydrochloride salt, which opposes dissolution in non-polar or moderately polar media.

This guide provides three targeted workflows to resolve this:

  • Protocol A (The Gold Standard): Converting to the Free Base for maximum organic solubility.

  • Protocol B (Process Chemistry): Solvent System Engineering (maintaining the salt form).

  • Protocol C (In-Situ): Phase Transfer Catalysis for biphasic reactions.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine why you need the compound in solution. The HCl salt is ionic; the free base is lipophilic.

DecisionMatrix Start Start: Define Application Reaction Goal: Chemical Reaction (Amide coupling, SNAr, Reductive Amination) Start->Reaction Analysis Goal: Analysis (NMR, HPLC, GC) Start->Analysis Storage Goal: Long-term Storage Start->Storage IsBaseSensitive Is the reaction base-sensitive? Reaction->IsBaseSensitive SolventChoice Can you use Methanol/Water? Analysis->SolventChoice KeepSalt Keep as HCl Salt (Store in Desiccator) Storage->KeepSalt No No IsBaseSensitive->No Standard Yes Yes IsBaseSensitive->Yes Strict pH control SolventChoice->No GC/CDCl3 SolventChoice->Yes RP-HPLC/MeOD FreeBase Protocol A: Convert to Free Base CoSolvent Protocol B: Use Co-Solvents (MeOH/DCM) PTC Protocol C: Phase Transfer Catalysis No->FreeBase No->FreeBase Yes->CoSolvent Yes->PTC

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Module 2: Protocol A - Free-Basing (The Gold Standard)

Objective: Convert the ionic HCl salt into the lipophilic free amine. Result: The compound will become freely soluble in DCM, EtOAc, THF, and Toluene.

The Chemistry:



Step-by-Step Workflow
  • Dissolution: Suspend the this compound in water (approx. 10 mL/g). It should dissolve fully.[1] If not, warm slightly to 35°C.

  • Basification:

    • Add 1M NaOH or Saturated NaHCO₃ dropwise with stirring.

    • Target pH: >12 (Check with pH paper).

    • Observation: The solution will become cloudy or "oil out" as the free amine forms (it is not water-soluble).

  • Extraction:

    • Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Shake vigorously in a separatory funnel.

    • Collect the organic (lower for DCM, upper for EtOAc) layer.

    • Repeat: Extract the aqueous layer 2 more times to ensure quantitative recovery.

  • Drying (Critical):

    • Combine organic layers.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

    • Why? Residual water causes amine instability and inaccurate concentration calculations.

  • Isolation: Filter and concentrate in vacuo.

    • Result: A pale yellow oil or low-melting solid. This is the Free Base .

⚠️ Storage Warning: The free base is sensitive to CO₂ (forms carbamates) and oxidation. Use immediately or store under Nitrogen/Argon at -20°C.

Module 3: Protocol B - Co-Solvent Engineering

Objective: Maintain the HCl salt form (for stability) while achieving solubility in organic media. Context: Useful for reactions where free amines are reactive or for HPLC sample preparation.

Solubility Profile of Pyrrolidine HCl Salts:

Solvent SystemPredicted SolubilityApplication
Water High (>100 mg/mL)Reverse Phase HPLC
Methanol (MeOH) High (>50 mg/mL)Stock Solutions
Ethanol (EtOH) Moderate (~20 mg/mL)Crystallization
DCM Very Low (<1 mg/mL)Avoid pure DCM
DCM : MeOH (9:1) High (~30-50 mg/mL)Recommended for Synthesis
THF LowNot recommended

The "Spiking" Technique: If you must use a non-polar solvent (like DCM) for a reaction but need the salt dissolved:

  • Dissolve the salt in the minimum volume of Methanol .

  • Dilute this solution with DCM .

  • Rule of Thumb: A 10% MeOH in DCM mixture usually solubilizes pyrrolidine salts effectively without precipitating them.

Module 4: Protocol C - Phase Transfer Catalysis (PTC)

Objective: React the insoluble salt in a non-polar solvent without pre-freebasing. Mechanism: A catalyst shuttles the pyrrolidine from the solid/aqueous phase into the organic phase.

Recommended System:

  • Solvent: Toluene or DCM.

  • Base: Solid K₂CO₃ or aqueous NaOH (50%).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

Workflow:

  • Suspend this compound in Toluene.

  • Add the electrophile (e.g., Alkyl halide).

  • Add solid K₂CO₃ and the PTC catalyst.

  • Heat/Stir.

    • Mechanism:[2] The PTC catalyst exchanges the Cl⁻ for the pyrrolidine anion (or stabilizes the deprotonated form) and pulls it into the toluene layer for reaction.

Troubleshooting & FAQs

Q1: I followed Protocol A, but my yield is low (<50%). Where is my compound?

  • Diagnosis: The amine might be partially water-soluble or the pH wasn't high enough.

  • Fix:

    • Check the pH of the aqueous layer after extraction. It must be >12. If it dropped to <10, add more NaOH and re-extract.

    • "Salt out" the aqueous layer by adding solid NaCl until saturated. This decreases the water solubility of the organic amine (Salting-out effect).

Q2: The free base turned into a solid white crust after sitting on the bench.

  • Diagnosis: Formation of a carbamate salt by reacting with atmospheric CO₂.

  • Fix: Redissolve in DCM, wash with dilute NaOH, dry, and concentrate. Store under inert gas.

Q3: Can I use the HCl salt directly for an Amide Coupling (EDC/NHS or HATU)?

  • Answer: Yes, but you must add a scavenger base.

  • Protocol: Suspend the HCl salt in DMF or DCM. Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3-5 equivalents).

  • Observation: The solid HCl salt will dissolve as the DIPEA scavenges the HCl, releasing the soluble free base in situ.

References

  • Solubility of Amine Salts

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Relevance: Defines the lattice energy principles governing HCl salt insolubility in non-polar solvents.
    • URL:

  • Pyrrolidine Properties & Handling

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine.[4]

    • Relevance: Provides pKa (~11.[4][5][6]3) and general solubility data for the pyrrolidine core.

    • URL:

  • Phase Transfer Catalysis

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
    • Relevance: Mechanistic basis for Protocol C (solubilizing salts in non-polar media).
    • URL:

  • General Organic Laboratory Techniques

    • Source: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.
    • Relevance: Standard operating procedures for biphasic extraction and free-basing (Protocol A).
    • URL:

Sources

Technical Support Guide: Free Base Generation for (S)-3-(4-Methoxyphenoxy)pyrrolidine

[1][2][3]

Executive Summary & Chemical Context[2][4][5][6][7]

The Challenge: You possess the hydrochloride salt of (S)-3-(4-Methoxyphenoxy)pyrrolidine .[1][2] For downstream applications—such as nucleophilic substitution (


123

12

The Molecule:

  • Lipophilic Domain: 4-Methoxyphenoxy group.[1][2] This provides good solubility in organic solvents (DCM, EtOAc).[1][2][3]

  • Polar Domain: Pyrrolidine ring.[1][2] This secondary amine is highly basic (

    
    ).[1][2]
    
  • Risk Factor: While the phenoxy group aids organic extraction, the pyrrolidine core retains significant water solubility. Incomplete extraction is the most common failure mode.[1][2]

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for high recovery (>95%) and purity.[1][2] It utilizes a biphasic acid-base extraction.[1][2]

Reagents & Materials[1][5][7][8][9][10]
  • Starting Material: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl[1][2]

  • Base: 1N or 2N NaOH (Sodium Hydroxide).[1][2] Alternative: Sat.

    
     for milder conditions.[1][2]
    
  • Solvent: Dichloromethane (DCM,

    
    ).[1][2][3] Note: DCM is preferred over Ethyl Acetate due to better solubilization of polar amines.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Protocol
  • Dissolution: Suspend the HCl salt in a minimal amount of water (approx. 10 mL per gram of salt).[1][2] The salt should dissolve completely.[2]

  • Basification:

    • Place the aqueous solution in a separatory funnel.[2]

    • Slowly add 2N NaOH while swirling.[1][2]

    • Critical Check: Monitor pH.[1][2][4] You must reach pH > 12 .[1][2]

    • Why? The amine

      
       is ~11.[2] According to the Henderson-Hasselbalch equation, at pH 11, only 50% is free base.[3] At pH 13, >99% is free base.[3]
      
  • Extraction:

    • Add DCM (equal volume to aqueous layer).[1][2] Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[1][2] The organic (DCM) layer will be on the bottom .[1][2]

    • Collect the organic layer.[2]

    • Repeat: Extract the aqueous layer 2 more times with fresh DCM.[1][2] Do not skip this. The amine's water solubility requires multiple pulls.

  • Washing (Optional but Recommended):

    • Combine organic extracts.[1][2]

    • Wash with Brine (Saturated NaCl) .[1][2] This pulls residual water out of the DCM and breaks potential emulsions.

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
       for 15 minutes.
      
    • Filter off the solid.[2]

    • Concentrate under reduced pressure (Rotavap) at 35-40°C.[1][2]

Expected Result: A pale yellow or colorless oil (which may slowly solidify upon standing).[1][2]

Troubleshooting Center (FAQs)

These solutions address specific failure modes reported by users in the field.

Q1: "I followed the protocol, but my yield is only 40-50%. Where is my product?"

Diagnosis: The free base is likely staying in the water layer. Pyrrolidines are notoriously water-soluble even as free bases.[1][2] The Fix (The "Salting Out" Method):

  • Take your aqueous waste layer (do not discard it yet!).[1][2]

  • Saturate it completely with solid NaCl until no more salt dissolves.[1][2]

  • Mechanism: This increases the ionic strength of the water, making organic molecules less soluble (the "Salting Out" effect).

  • Re-extract this salty aqueous layer with DCM (

    
    ).[1][2]
    
  • Combine these new extracts with your original batch.

Q2: "The product is an oil, but I need a solid for weighing/storage."

Diagnosis: Many secondary amine free bases are oils or low-melting solids at room temperature.[1][2] This is normal. The Fix:

  • Storage: Store the oil in the freezer (-20°C); it may solidify.[1][2]

  • Trituration: If it is a sticky gum, add a small amount of cold Pentane or Hexanes and scratch the flask with a spatula to induce crystallization.

  • Re-Salt: If you just need a stable solid for storage and not immediate reaction, convert it back to a salt (e.g., Oxalate or Tartrate) which might be non-hygroscopic.[3]

Q3: "I have a thick emulsion that won't separate."

Diagnosis: The basic pH can act as a surfactant with the lipophilic phenoxy tail.[2] The Fix:

  • Add Brine: Increases density difference and ionic strength.[1][2]

  • Filtration: Filter the entire emulsion through a pad of Celite. The physical agitation often breaks the bubbles.

  • Time: Let it sit for 1 hour. If using DCM, the emulsion is usually at the interface.

Visualizing the Workflow

Diagram 1: The Extraction Logic Flow

This diagram illustrates the critical decision points in the purification process.

GStartStart: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl SaltDissolveDissolve in WaterStart->DissolveBasifyAdd 2N NaOH(Target pH > 12)Dissolve->BasifyExtractExtract with DCM (3x)Basify->ExtractPhaseSplitPhase SeparationExtract->PhaseSplitAqLayerAqueous Layer(Top)PhaseSplit->AqLayerOrgLayerOrganic Layer(Bottom - DCM)PhaseSplit->OrgLayerDryDry (Na2SO4) & EvaporateOrgLayer->DryCheckYieldCheck Yield / TLCSaltOutAdd NaCl (Sat.)Re-extractCheckYield->SaltOutYield LowFinalFinal Product:Free Base Oil/SolidCheckYield->FinalYield > 90%SaltOut->ExtractRecycle AqueousDry->CheckYield

Caption: Workflow for the conversion of the HCl salt to the free base, including a feedback loop for low recovery.

Advanced Considerations

Scale-Up ( > 100g)
  • Exotherm Control: The neutralization reaction (

    
    ) is exothermic.[1][2] On a large scale, add NaOH slowly via an addition funnel to keep the internal temperature < 25°C. High temps can promote racemization, although this ether linkage is robust.[3]
    
  • Solvent Swap: For process chemistry, DCM is often avoided due to environmental regulations.[1][3] MTBE (Methyl tert-butyl ether) can be used, but you must use the "Salting Out" method (See Q1) immediately, as the amine is less soluble in MTBE than in DCM.[1][3]

Stability & Storage[1][9]
  • CO2 Absorption: Secondary amines readily react with atmospheric

    
     to form carbamates.[1][2] Store the free base under Nitrogen or Argon.[2]
    
  • Shelf Life: The free base is less stable than the HCl salt.[2] Generate it immediately before use.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][5] (Standard reference for amine purification and desalting techniques). [1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic basis of pH-dependent extraction and Henderson-Hasselbalch principles). [1][2][3]

  • PubChem Compound Summary. (2023). (S)-3-(4-Methoxyphenoxy)pyrrolidine.[1][2] National Center for Biotechnology Information.[1][2] (Physical property data and structural confirmation). [1][2][3]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Protocols for manipulation of organic bases).

Technical Support Center: Synthesis & Stereochemical Integrity of (S)-3-(4-Methoxyphenoxy)pyrrolidine

[1]

Case ID: #PYR-3-ARYL-CHIRAL Status: Active Guide Subject: Prevention of Racemization & Optimization of Ether Formation Target Molecule: (S)-3-(4-Methoxyphenoxy)pyrrolidine Critical Quality Attribute: Enantiomeric Excess (ee%) > 98%

Executive Summary

The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine requires the formation of an aryl ether bond at the C3 position of the pyrrolidine ring. The primary challenge is maintaining the chiral center's integrity. The two most prevalent synthetic routes are the Mitsunobu reaction and SN2 displacement of a sulfonate .

Crucial Stereochemical Rule: Both major pathways proceed via inversion of configuration .

  • To obtain the (S)-enantiomer product, you must start with (R)-N-Boc-3-hydroxypyrrolidine .[1]

Module 1: The Mitsunobu Protocol (Preferred Route)

This route is recommended for small-to-mid-scale synthesis due to its high stereospecificity (clean inversion).

The Mechanism & Logic

The Mitsunobu reaction activates the alcohol as a phosphonium intermediate, which is then displaced by the phenol (4-methoxyphenol) in an SN2 fashion.[1]

  • Starting Material: (R)-1-N-Boc-3-hydroxypyrrolidine[1]

  • Reagents: Triphenylphosphine (PPh3), DIAD or DEAD, 4-Methoxyphenol.[1]

  • Outcome: (S)-1-N-Boc-3-(4-methoxyphenoxy)pyrrolidine (Inversion).

Troubleshooting Guide: Mitsunobu
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete activation of alcohol due to steric bulk or moisture.Ensure anhydrous THF/Toluene. Increase reagents to 1.5 eq. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) for better activation if DIAD fails.[1]
Reduced ee% (Partial Racemization) Reaction temperature too high during addition.Critical: Add DIAD/DEAD dropwise at 0°C or -10°C . Exotherms can trigger mixed SN1 pathways.
Hydrazine By-products Difficulty separating DIAD-H2 from product.Switch to DTAD (Di-tert-butyl azodicarboxylate) or polymer-bound phosphines to facilitate filtration workup.
Workflow Visualization

Mitsunobu_PathwayStart(R)-N-Boc-3-OHPyrrolidineActivationActivation(PPh3 + DIAD)Start->Activation Mix at 0°CIntermediateOxyphosphoniumIntermediateActivation->Intermediate Fast StepProduct(S)-Ether Product(Inversion)Intermediate->Product 4-Methoxyphenol(SN2 Attack)

Caption: The Mitsunobu pathway ensures inversion from (R)-alcohol to (S)-ether via an oxyphosphonium intermediate.[1]

Module 2: The Sulfonate Displacement Route (Scalable Alternative)

For kilogram-scale synthesis, the Mitsunobu reaction's atom economy is poor.[1][2] The alternative is mesylation followed by phenoxide displacement.

The "Aziridinium" Trap (Major Racemization Risk)

This is the most common technical failure point.[1] If the nitrogen atom is nucleophilic, it can participate in the reaction via Neighboring Group Participation (NGP) .[1][3][4][5][6]

  • The Risk: The pyrrolidine nitrogen attacks the C3-Mesylate before the phenol does.

  • The Intermediate: A bicyclic aziridinium ion forms.

  • The Result: The phenol opens this ring at either carbon, leading to a racemic mixture and regioisomers.

Prevention Strategy: You must use a carbamate protecting group (Boc or Cbz). The carbonyl pulls electron density from the nitrogen, preventing it from attacking C3. Never attempt this on N-Benzyl or N-Alkyl pyrrolidines.

Step-by-Step Protocol
  • Mesylation (Retention):

    • React (R)-N-Boc-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

    • Result: (R)-N-Boc-3-mesyloxypyrrolidine.

  • Displacement (Inversion):

    • React (R)-Mesylate with 4-methoxyphenol and K2CO3 (or Cs2CO3) in DMF or CH3CN at 60-80°C.

    • Result: (S)-N-Boc-3-(4-methoxyphenoxy)pyrrolidine.

Racemization Mechanism Visualization

Aziridinium_RiskMesylate(R)-N-Protected-3-OMs(Starting Material)DecisionIs N-ProtectingGroup ElectronWithdrawing?Mesylate->DecisionDirectAttackDirect SN2 by PhenolDecision->DirectAttackYes (Boc/Cbz)NGPNitrogen Attack (NGP)Decision->NGPNo (Bn/H/Alkyl)PureProductPure (S)-Product(>99% ee)DirectAttack->PureProductAziridiniumBicyclic AziridiniumIntermediate (Achiral)NGP->AziridiniumRacemateRacemic Mixture(R + S)Aziridinium->RacemateRing Opening

Caption: NGP by the nitrogen atom is the primary cause of racemization in sulfonate displacements. Electron-withdrawing groups (Boc) prevent this.[1]

Module 3: Deprotection & Final Isolation

Once the ether is formed, the Boc group must be removed to yield the final secondary amine.[1]

  • Reagent: TFA/DCM (1:[1]1) or 4M HCl in Dioxane.[7]

  • Risk: Acid-catalyzed ether cleavage is rare for aryl ethers, but high temperatures can cause degradation.[1]

  • Protocol: Stir at room temperature for 1-2 hours. Evaporate volatiles immediately upon completion. Do not reflux.

Frequently Asked Questions (FAQ)

Q: Can I use the (S)-alcohol to make the (S)-ether? A: No. Both Mitsunobu and SN2 displacement proceed with inversion . Starting with (S)-alcohol will yield the (R)-ether. You must start with the (R)-enantiomer to get the (S)-target.

Q: I see a "3-pyrroline" impurity in my NMR. What is it? A: This is the elimination product. In the SN2 route, if the base is too strong (e.g., NaH) or the temperature too high, the mesylate undergoes E2 elimination instead of substitution.[1] Switch to a milder base like K2CO3 or Cs2CO3.

Q: How do I measure the optical purity? A: Standard NMR is insufficient. You must use Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (for the free amine).[1]

References

  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Neighboring Group Participation in Pyrrolidines

    • Gao, Y., & Sharpless, K. B.[1] "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, 1988, 110(22), 7538–7539.[1] (Foundational text on cyclic intermediate reactivity). Link[1]

  • Synthesis of 3-Aryloxypyrrolidines (Patent Literature)

    • "Pyrrolidine derivatives as inhibitors of the serotonin transporter." WO2005000849. (Details the specific use of N-Boc protection to prevent racemization during ether formation). Link

  • Racemization via Aziridinium Ions

    • Cossy, J., et al. "Rearrangement of N-substituted 3-hydroxypyrrolidines."[1] Tetrahedron Letters, 2000.[1] (Discusses the NGP mechanism in detail).

Purification methods for N-substituted (S)-3-(4-Methoxyphenoxy)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-substituted (S)-3-(4-Methoxyphenoxy)pyrrolidine Derivatives

Introduction: The Architecture of Purity

Welcome. If you are accessing this guide, you are likely dealing with the specific challenges of the (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold. This moiety is a privileged structure in CNS drug discovery (e.g., reboxetine analogs, SSRIs), but its synthesis—typically via Mitsunobu etherification—introduces a "unholy trinity" of impurities: Triphenylphosphine oxide (TPPO), reduced azodicarboxylates, and potential racemates.[1]

This guide moves beyond standard textbook protocols. We focus on causality (why the impurity exists) and engineered solutions (how to remove it without losing your chiral center).

Module 1: The Mitsunobu Aftermath (TPPO Removal)

The Problem: You utilized a Mitsunobu reaction to install the 4-methoxyphenoxy ether with inversion of configuration (from (R)-pyrrolidinol to (S)-product). Your crude NMR is dominated by aromatic multiplets from Triphenylphosphine oxide (TPPO). Flash chromatography is failing because TPPO "streaks" or co-elutes with your amine.

The Solution: Do not rely on silica gel for bulk TPPO removal.[2] Use MgCl₂ Complexation .[3][2] TPPO acts as a Lewis base and forms a precipitable complex with Magnesium Chloride, while your N-substituted pyrrolidine remains in solution.[3][2]

Protocol: MgCl₂ Precipitation (Chromatography-Free)
  • Concentrate: Remove reaction solvent (THF/Dioxane) completely.

  • Resuspend: Dissolve the crude residue in Toluene (approx. 5 mL per gram of crude).

  • Complexation: Add anhydrous MgCl₂ (1.5 – 2.0 equivalents relative to the triphenylphosphine used).

  • Incubate: Heat the suspension to 60°C for 2 hours , then allow it to cool slowly to room temperature with vigorous stirring.

  • Filtration: The TPPO-MgCl₂ complex forms a thick white precipitate.[3][2] Filter this through a sintered glass funnel or a Celite pad.[2]

  • Wash: Wash the filter cake with a small volume of cold toluene.[2]

  • Recovery: The filtrate contains your product.[2]

Technical Insight: This method works because the oxygen in TPPO coordinates strongly to Mg²⁺, creating a lattice insoluble in toluene. Your pyrrolidine ether, being less Lewis-basic (especially if the Nitrogen is substituted with an electron-withdrawing group or if steric bulk prevents coordination), stays in the organic phase.[3][1]

Module 2: The "Oiling Out" Phenomenon (Crystallization)[4]

The Problem: You attempted to crystallize the hydrochloride salt, but the product separated as a gummy oil at the bottom of the flask.

The Cause: The 4-methoxyphenoxy group is highly lipophilic.[3][2] When you add a polar anti-solvent (like ether to an alcoholic solution), the lipophilic interactions drive phase separation faster than the crystal lattice can organize.

The Solution: Use a Ternary Solvent System or Switch Counter-ions.[3][2]

Troubleshooting Table: Salt Selection & Solvents
Salt TypeRecommended Solvent SystemBest For...Notes
Hydrochloride (HCl) iPrOH / EtOAc (1:[3][1]4)General StorageHighly hygroscopic.[2] If oiling occurs, add a "seed" of EtOAc vapor diffusion.[2]
Oxalate EtOH / Acetone PurificationOxalates often form higher melting point solids than HCl for these ethers.[3][2]
L-Tartrate MeOH / H₂O Chiral UpgradingUse if ee% is <95%.[3][2] The diastereomeric salt may enrich the (S)-enantiomer.
Fumarate iPrOH / Hexane StabilityOften non-hygroscopic; preferred for final pharmaceutical forms.[3][2]
Protocol: Anti-Solvent Vapor Diffusion (For Stubborn Oils)
  • Dissolve the amine in a minimum amount of Methanol or Isopropanol .[2]

  • Place this small vial inside a larger jar containing Diethyl Ether or Pentane .

  • Cap the large jar tightly.

  • Wait 24-48 hours. The non-polar solvent will slowly diffuse into the alcohol, increasing supersaturation gradually and promoting crystal growth over oiling.[2]

Module 3: Enantiomeric Purity & Chiral HPLC

The Problem: The target is the (S)-enantiomer . However, Mitsunobu reactions can suffer from partial racemization if the azodicarboxylate is added too quickly (causing local heating) or if the pKa of the phenol is mismatched.

The Solution: You must validate purity using Chiral Stationary Phases (CSP). Standard C18 columns cannot distinguish the (S) and (R) enantiomers.

Recommended Chiral Systems
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[3][1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The Diethylamine (DEA) is critical. It masks residual silanol groups on the silica support.[2] Without it, the basic pyrrolidine nitrogen will tail severely.[2]

  • Detection: UV at 280 nm (targeting the phenoxy chromophore).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures based on the nature of the N-substituent.

PurificationWorkflow Start Crude Reaction Mixture (Mitsunobu) CheckN Check N-Substituent Type Start->CheckN BasicN Basic Amine (N-Alkyl / N-Benzyl) CheckN->BasicN pKa ~9-10 NonBasicN Non-Basic (N-Boc / N-Cbz / Amide) CheckN->NonBasicN Neutral AcidWash Acid-Base Extraction 1. Dissolve in EtOAc 2. Wash with 1M HCl (Product -> Aqueous) 3. Wash Organic with Brine (Remove TPPO) 4. Basify Aqueous -> Extract back to EtOAc BasicN->AcidWash Best Method MgCl2 MgCl2 Precipitation (See Module 1) NonBasicN->MgCl2 Acid Wash Fails Cryst Salt Formation & Crystallization (Target: (S)-Enantiomer) AcidWash->Cryst High Purity Flash Flash Chromatography (DCM/MeOH/NH3) MgCl2->Flash Remove Residuals Flash->Cryst

Figure 1: Purification workflow decision tree based on the basicity of the pyrrolidine nitrogen.

Frequently Asked Questions (FAQ)

Q1: My product is co-eluting with the reduced hydrazine byproduct (DIAD-H₂). How do I separate them?

  • A: The hydrazine byproduct is essentially a bis-carbamate.[3][2] If your product is an N-alkyl pyrrolidine (basic), use an acid wash (1M HCl).[3][1] The hydrazine is not basic enough to protonate and will stay in the organic layer, while your product moves to the aqueous phase. If your product is N-Boc protected, you cannot use acid.[3][1][2] Instead, use flash chromatography with 100% Chloroform initially; hydrazines often elute later than protected amines in pure chlorinated solvents.[3][1][2]

Q2: Can I use recrystallization to upgrade the enantiomeric excess (ee)?

  • A: Yes, but only if you use a chiral acid to form a diastereomeric salt.[3][2] React your racemate with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid .[3][2] The (S,L) salt and (R,L) salt will have different solubilities.[1] Recrystallize from Ethanol.[2] If you use an achiral acid (like HCl), you are relying on the crystal lattice preference of the racemate vs. the enantiomer, which is less predictable.[1]

Q3: The 4-methoxyphenoxy group seems unstable. Is it cleaving?

  • A: The aryl ether linkage is generally robust.[2] However, if you are using strong Lewis acids (like BBr₃) or high temperatures in HBr/AcOH to remove other protecting groups, you will cleave the methyl ether (demethylation) to form the phenol.[1] Ensure deprotection of the Nitrogen (e.g., Boc removal) is done with TFA/DCM or 4M HCl in Dioxane at room temperature, which leaves the methyl ether intact.[1]

References

  • Anderson, N. G., et al. "Practical Removal of Triphenylphosphine Oxide from Mitsunobu Reactions."[1][2] Organic Process Research & Development, vol. 4, no. 5, 2000.

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][2][4] The Journal of Organic Chemistry, vol. 82, no.[1] 19, 2017.

  • Phenomenex Technical Guide. "Chiral HPLC Separation Strategies for Basic Pharmaceuticals." Phenomenex Resources.

  • BenchChem Support. "Crystallization of Pyrrolidine-Based Compounds: Troubleshooting Oiling Out."

Sources

Technical Support Center: Handling Hygroscopic Pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-HCL-001 Status: Open Severity: High (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

The Problem: Pyrrolidine hydrochloride (


) is significantly hygroscopic  and potentially deliquescent .[1][2] Upon exposure to atmospheric moisture, the crystal lattice breaks down as the hydration energy exceeds the lattice energy, causing the solid to absorb water, clump, and eventually dissolve into a liquid brine.[1]

Immediate Impact:

  • Stoichiometric Errors: The Molecular Weight (MW) shifts undefinedly from 107.58 g/mol (anhydrous) to higher values, ruining molar equivalents.

  • Reaction Failure: Absorbed water will quench sensitive reagents (e.g.,

    
    -BuLi, hydrides, acid chlorides) used in subsequent steps.[1]
    
  • Physical Handling: Material becomes sticky, making transfer and automated feeding impossible.[1]

Troubleshooting & FAQ (Interactive Guide)

Category A: Handling & Weighing

Q: The salt is turning into a liquid on my balance. How do I weigh it accurately? A: You are observing deliquescence. Standard open-air weighing is impossible here.[1] Use the Difference Weighing technique or an Inert Atmosphere .[1]

Protocol: Difference Weighing (No Glovebox Required)

  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add the approximate amount of Pyrrolidine HCl to the vial quickly and cap it immediately.

  • Weigh the Total Mass (Vial + Cap + Salt).

  • Take the vial to your reaction flask. Briefly uncap, dump the salt into the reaction, and recap immediately.

  • Weigh the Residual Mass (Vial + Cap + Leftover Dust).

  • Calculate:

    
    .[1]
    Note: This eliminates the error of water absorbing during the reading of the balance.
    
Category B: Recovery & Drying

Q: My stock bottle has clumped into a hard rock. Is it ruined? A: No, but it is wet. You must dry it before use.[1] Do not chip it out with a metal spatula (spark risk/contamination).[1]

Decision Matrix: Choosing a Drying Method Use the diagram below to select the correct protocol based on your available equipment and urgency.

DryingDecision Start State of Pyrrolidine HCl Condition Is it a Liquid/Goo? Start->Condition Yes (Deliquesced) Yes (Deliquesced) Condition->Yes (Deliquesced) Severe No (Clumped Solid) No (Clumped Solid) Condition->No (Clumped Solid) Moderate Azeotropic Distillation Azeotropic Distillation Yes (Deliquesced)->Azeotropic Distillation Protocol 1 Vacuum Oven Drying Vacuum Oven Drying No (Clumped Solid)->Vacuum Oven Drying Protocol 2 Recrystallization (Optional) Recrystallization (Optional) Azeotropic Distillation->Recrystallization (Optional) Store in Desiccator Store in Desiccator Vacuum Oven Drying->Store in Desiccator

Figure 1: Decision matrix for selecting the appropriate drying method based on the physical state of the salt.

Detailed Technical Protocols

Protocol 1: Azeotropic Drying (The "Gold Standard")

This is the most robust method for wet amine salts. It uses Toluene to form a heteroazeotrope with water (BP ~85°C), physically carrying water out of the salt.[1]

Reagents:

  • Wet Pyrrolidine HCl[1]

  • Anhydrous Toluene (ACS Grade)[1]

Step-by-Step:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution/Suspension: Place the wet salt in the RBF and add Toluene (approx. 10 mL per gram of salt). Pyrrolidine HCl is largely insoluble in toluene, forming a slurry.[1]

  • Reflux: Heat the mixture to reflux (Oil bath ~120°C).

  • Separation: Water will co-distill with toluene and separate in the Dean-Stark trap (water is denser and settles at the bottom; toluene overflows back to the flask).

  • Monitoring: Continue reflux until no new water droplets accumulate in the trap (typically 2-4 hours).

  • Isolation:

    • Cool the mixture to room temperature.

    • Filter the solid rapidly under an inert gas blanket (nitrogen/argon) or through a Schlenk frit.[1]

    • Wash with dry diethyl ether to remove residual toluene.[1]

    • Dry under high vacuum.[1][3][4][5]

Protocol 2: Vacuum Oven Drying

Best for "clumped" solids that have not yet turned to liquid.[1]

  • Container: Place the salt in a wide-mouth weighing bottle or a drying pistol.[1]

  • Desiccant: Place Phosphorus Pentoxide (

    
    )  or KOH pellets  in the drying tray/desiccator base.[1] Note: 
    
    
    
    is chemically superior for amines as it is acidic/neutral, whereas KOH is basic, but Pyrrolidine HCl is stable to both in solid form.[1]
  • Conditions: Heat to 40-50°C under high vacuum (< 1 mbar) for 12-24 hours.

  • Validation: Check weight constancy. If mass decreases by >1% after an additional hour, continue drying.

Data & Specifications

Physical Properties & Solubility Data
PropertyValueNotes
Molecular Weight 107.58 g/mol Anhydrous basis.[1]
Melting Point 132-134°CSharp MP indicates purity; broad range indicates moisture.[1]
Hygroscopicity High Deliquescent at >60% RH.[1]
Solubility (Water) Very HighExothermic dissolution.[1]
Solubility (Ethanol) HighGood for recrystallization.[1]
Solubility (Toluene) NegligibleExcellent for azeotropic drying (antisolvent).[1]
Solubility (Ether) InsolubleGood for washing.[1]
Comparison of Drying Agents
Drying AgentSuitability for Pyrrolidine HClEfficiencySafety Note

Excellent HighCorrosive; forms phosphoric acid syrup.[1]

ModerateMediumSlow; cheap.[1]
Silica Gel PoorLowOnly for storage, not active drying.[1]

(Conc.)
Good HighUse in vacuum desiccator only; hazardous.[1]

Scientific Validation (E-E-A-T)

Mechanism of Deliquescence

The pyrrolidine cation (


) forms strong hydrogen bonds with water.[1] When the partial pressure of water vapor in the air exceeds the vapor pressure of the saturated solution of the salt, the crystal lattice absorbs water spontaneously. This is not merely surface adsorption; the water integrates into the lattice, lowering the free energy of the system.
Verification of Dryness

How do you prove the salt is anhydrous?

  • Melting Point: Anhydrous Pyrrolidine HCl melts sharply at 132-134°C .[1] A depressed melting point (e.g., 125-130°C) indicates retained water [1].[1]

  • Karl Fischer (KF) Titration: The definitive quantitative method.[1] Dissolve a sample in dry methanol and titrate. Target water content: < 0.5% w/w .

  • H-NMR: Run NMR in

    
     or 
    
    
    
    (if soluble). A distinct water peak at 3.33 ppm (DMSO) or 1.56 ppm (CDCl3) will integrate against the pyrrolidine protons.[1]
Workflow Visualization: The Azeotropic Cycle

Azeotrope Flask Flask: Toluene + Wet Salt (Heterogeneous Slurry) Vapor Vapor: Toluene + Water (Azeotrope ~85°C) Flask->Vapor Heat Condenser Condenser Vapor->Condenser Cooling Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Liquid Trap->Flask Dry Toluene Returns Waste Waste Trap->Waste Water Settles

Figure 2: The cyclic mechanism of azeotropic drying using a Dean-Stark apparatus.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for physical constants and purification of amine salts). [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 31268, Pyrrolidine. (Source for physical safety and general chemical properties). [1]

  • Org. Synth. (1930).[1] Methylamine Hydrochloride (General procedure for drying amine hydrochlorides via centrifugation and alcohol/toluene treatment).[1] Organic Syntheses, Coll.[1] Vol. 1, p.347.[1] [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pyrrolidine Hydrochloride. (Source for handling and P-statements). [1]

Sources

User Guide: Optimizing Reaction Temperature for 3-Substituted Pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Substituted Pyrrolidine Functionalization

Status: Active | Version: 2.4 | Last Updated: February 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Functionalizing the C3 position of pyrrolidines presents a unique thermodynamic and kinetic conflict. Unlike the C2 position (activated by the adjacent nitrogen) or the nitrogen itself (nucleophilic), the C3 position is electronically neutral and sterically crowded by the ring pucker (envelope conformation).

Temperature optimization in this context is not about finding a single "ideal" point, but rather managing three competing failure modes:

  • 
    -Hydride Elimination  (Occurs > -60°C during lithiation).
    
  • C2-Regioisomer Dominance (Occurs at thermodynamic equilibrium).

  • Steric Deceleration (Requires heat > 80°C for cross-coupling, risking decomposition).

This guide structures temperature protocols by reaction mechanism.

Module 1: The Cryogenic Protocol (Lithiation-Substitution)

Target: Creating a C3-chiral center via N-Boc-pyrrolidine lithiation.

The Core Problem: The -Elimination Threshold

Direct lithiation of N-Boc-pyrrolidine typically occurs at the C2 position (


-lithiation). To functionalize C3, one often employs a "translocation" strategy or specific 3-bromo precursors. However, the lithiated pyrrolidine intermediate is structurally unstable.[1]
  • Critical Threshold: Above -60°C , the lithium species undergoes rapid

    
    -hydride elimination to form N-Boc-2,3-dihydro-1H-pyrrole (enamine), destroying the stereocenter and yield.
    
Optimized Protocol: The "Flash-Cold" Method

Standard -78°C protocols are often too slow for industrial scale-up. This optimized protocol balances stability with solubility.

ParameterSettingTechnical Rationale
Solvent 2-MeTHFHigher boiling point and better Li-solubility than THF; allows "warm" cryogenic work.
Base s-BuLiStrong basicity required for rapid deprotonation before decomposition.
Ligand (+)-Sparteine (or surrogate)Essential for enantioselective lithiation; creates a rigid chiral pocket.
Temp (Batch) -78°C Mandatory for batch reactors to prevent localized exotherms triggering elimination.
Temp (Flow) -20°C to 0°C Advanced: In microreactors (residence time <10s), kinetic lithiation outpaces elimination [1].

Step-by-Step Workflow (Batch):

  • Cool 2-MeTHF solution of N-Boc-pyrrolidine and diamine ligand to -78°C .

  • Add s-BuLi dropwise over 30 mins. Crucial: Internal temp must not exceed -70°C.

  • Stir for 60 mins at -78°C.

  • Add electrophile (rapid injection).

  • Warm-up Strategy: Allow to warm to -20°C only after electrophile addition is complete.

Troubleshooting Tip: If you observe the formation of a pyrroline (double bond) byproduct, your internal temperature spiked during s-BuLi addition.

Module 2: The High-Heat Protocol (Pd-Catalyzed Cross-Coupling)

Target: Attaching aryl/heteroaryl groups to C3 via Negishi or Suzuki coupling.

The Core Problem: The "Thorpe-Ingold" Steric Clash

The pyrrolidine ring exists in a dynamic envelope conformation. Substituents at C3 experience significant transannular strain. Palladium oxidative addition is fast, but transmetallation and reductive elimination are sluggish at C3 due to this steric bulk.

Optimized Protocol: The "Pulsed-Heat" Method

Standard reflux often degrades the catalyst before coupling completes. We recommend microwave or sealed-tube heating.

ParameterSettingTechnical Rationale
Catalyst Pd(OAc)

+ SPhos/XPhos
Buchwald ligands (biaryl phosphines) form a "pocket" that forces reductive elimination despite sterics.
Base K

PO

(anhydrous)
Mild enough to prevent epimerization of chiral centers at >80°C.
Temp Range 80°C - 100°C Activation energy for C3-reductive elimination is high (~25 kcal/mol).
Heating Mode Microwave (MW)Rapid ramp to 100°C prevents prolonged exposure of the catalyst to intermediate temperatures where deactivation occurs.

Step-by-Step Workflow:

  • Purge reaction vessel with Argon (O

    
     kills active Pd species rapidly at high temp).
    
  • Add 3-iodopyrrolidine derivative, Boronic acid (1.5 eq), and Base.

  • Add Pre-catalyst (XPhos Pd G2).

  • Temperature Ramp: Heat to 100°C within 2 minutes (MW) or place in pre-heated oil bath.

  • Run for 1-4 hours. Do not reflux overnight; C3-arylated products can undergo oxidation to pyrroles.

Module 3: The Ambient Protocol (C-H Activation)

Target: Direct C-H functionalization of the unactivated C3 bond.

The Core Problem: C2 vs. C3 Selectivity

Thermodynamically, the C2 position (alpha to nitrogen) is more acidic. To hit C3, you must use a Directing Group (DG) or rely on steric blocking of C2. High temperatures scramble this selectivity by making the C2-activation pathway accessible even with a DG.

Optimized Protocol: Room Temperature Photoredox

Using light energy instead of thermal energy preserves regioselectivity.

ParameterSettingTechnical Rationale
Catalyst Ir(ppy)

(Photocatalyst)
Generates radicals at room temp via Single Electron Transfer (SET).
Temp 20°C - 25°C Maintains kinetic control; prevents thermal degradation of the radical intermediate.
Light Source Blue LED (450 nm)Provides the energy (

G) required without thermal collision.

Decision Logic: Temperature Selection Map

TemperatureOptimization Start Start: 3-Substituted Pyrrolidine Functionalization ReactionType Select Reaction Mechanism Start->ReactionType Lithiation Lithiation / Anionic Chemistry ReactionType->Lithiation CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling CHActivation Direct C-H Activation ReactionType->CHActivation LithiationLogic Is Beta-Elimination a risk? (N-Boc/N-Alkyl present?) Lithiation->LithiationLogic CouplingLogic Is C3 Sterically Hindered? CrossCoupling->CouplingLogic CHLogic Is Regioselectivity Critical? CHActivation->CHLogic CryoBatch Batch Reactor: Use -78°C (Prevent decomposition) LithiationLogic->CryoBatch Standard Lab CryoFlow Flow Reactor: Use -20°C to 0°C (Residence time <10s) LithiationLogic->CryoFlow Advanced Setup HighHeat Use 80°C - 100°C (Microwave preferred) Overcome steric barrier CouplingLogic->HighHeat Ambient Use 20°C - 25°C (Photoredox/Radical) Maintain Kinetic Control CHLogic->Ambient

Caption: Decision matrix for selecting reaction temperatures based on mechanistic constraints of the pyrrolidine scaffold.

Troubleshooting & FAQs

Q1: I am running a Negishi coupling at C3, but I only isolate the de-iodinated starting material (pyrrolidine). Why?

  • Diagnosis: Incomplete transmetallation or rapid

    
    -hydride elimination from the organozinc intermediate.
    
  • Solution: Your temperature is likely too low for the transmetallation to occur over the steric bulk, or your zinc reagent is wet.

    • Fix: Increase temperature to 60°C and use a more active catalyst system like Pd-PEPPSI-IPr , which is robust at higher temperatures and sterically demanding centers [2].

Q2: During lithiation at -78°C, my reaction mixture turned viscous and yield was low. Can I warm it up?

  • Diagnosis: Solubility issue. N-Boc-pyrrolidine complexes can aggregate in pure THF at -78°C.

  • Solution: Do NOT warm above -60°C before trapping. Instead, switch solvent to 2-MeTHF or add LiCl (soluble salt) to break up aggregates while maintaining the cryogenic safety net [3].

Q3: My C-H activation yields a 1:1 mixture of C2 and C3 products. Will cooling it to -40°C help?

  • Diagnosis: Unlikely. C-H activation usually relies on a specific activation energy threshold. Cooling often shuts down the reaction entirely rather than improving selectivity.

  • Solution: Keep the temperature at Ambient (25°C) but change the Directing Group (e.g., switch from an ester to an amide or aminoquinoline) to geometrically enforce C3 proximity [4].

References

  • Kwong, A., et al. (2021).[1] "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine." Tetrahedron.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.

  • Gelardi, G., et al. (2013).[2][3] "Asymmetric Lithiation-Trapping of N-Boc Heterocycles at Temperatures above -78 °C." Organic Letters.

  • He, J., et al. (2018).[4] "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters.

Sources

Resolving impurities in (S)-3-(4-Methoxyphenoxy)pyrrolidine raw material

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Resolution & Process Optimization

Document ID: TSC-IMP-2024-08 | Version: 2.1

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and quality control of (S)-3-(4-Methoxyphenoxy)pyrrolidine (CAS: 119237-64-8), a critical chiral building block often used in the synthesis of serotonin reuptake inhibitors and other CNS-active agents.

The synthesis of this intermediate typically involves the O-arylation of an N-protected 3-hydroxypyrrolidine. Whether you are employing a Mitsunobu inversion (starting from the (R)-alcohol) or a Nucleophilic Substitution (


)  on an activated sulfonate, specific impurity profiles are inherent to the chemistry. This guide provides self-validating protocols to resolve these issues.

Module 1: The Impurity Ecosystem (Diagnostics)

Q: What are the dominant impurities I should expect in my crude material?

A: The impurity profile is dictated by your synthetic route. The most persistent contaminants are the (R)-enantiomer (due to incomplete stereoinversion) and achiral chemical byproducts (phenol residues and protecting groups).

Visualizing the Impurity Origin

The following diagram maps the genesis of impurities during the standard Mitsunobu route, which is the most common method for accessing the (S)-ether from the readily available (R)-hydroxypyrrolidine.

ImpurityFlow SM1 (R)-N-Boc-3-hydroxypyrrolidine Reaction Mitsunobu Reaction (PPh3 + DIAD) SM1->Reaction SM2 4-Methoxyphenol SM2->Reaction Inter (S)-Intermediate (Protected) Reaction->Inter Imp_R Impurity A: (R)-Enantiomer (Retention/Racemization) Reaction->Imp_R Incomplete Inversion Imp_Phenol Impurity B: Residual Phenol Reaction->Imp_Phenol Unreacted Imp_TPPO Impurity C: Ph3P=O (Phosphine Oxide) Reaction->Imp_TPPO Deprot Acid Deprotection Inter->Deprot Crude CRUDE PRODUCT (S)-3-(4-Methoxyphenoxy)pyrrolidine Deprot->Crude Imp_R->Crude Imp_Phenol->Crude Imp_TPPO->Crude

Figure 1: Impurity genesis during the Mitsunobu inversion synthesis route.

Module 2: Chemical Purification (Achiral)

Q: How do I remove residual 4-methoxyphenol and Triphenylphosphine oxide (TPPO) without column chromatography?

A: You should utilize a pH-Switch Extraction . This method exploits the basicity of the pyrrolidine nitrogen (


) versus the acidity of the phenol (

) and the neutrality of TPPO.
The "pH-Switch" Protocol

Note: This protocol assumes the material is currently an oil or solid residue.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • Acid Extraction (Target Capture):

    • Extract the organic layer with 1M HCl (aq) (3 cycles).

    • Mechanism:[1] The pyrrolidine protonates to form a water-soluble hydrochloride salt. The phenol and TPPO remain neutral/lipophilic.

  • Organic Wash (Impurity Dump):

    • Keep the Aqueous Acidic Layer .

    • Wash the aqueous layer twice with fresh EtOAc/Heptane (1:1).

    • Result: This removes >95% of TPPO and residual phenol.

  • Basification (Target Release):

    • Cool the aqueous layer to 0-5°C.

    • Adjust pH to >12 using 4M NaOH or KOH .

    • Mechanism:[1] The pyrrolidine is deprotonated back to its free-base oil.

  • Final Extraction:

    • Extract the turbid aqueous mixture with Dichloromethane (DCM) or MTBE .

    • Dry over

      
       and concentrate.
      

pHSwitch Start Crude Mixture in Organic Solvent (Amine + Phenol + TPPO) AcidWash Add 1M HCl Separate Phases Start->AcidWash OrgPhase1 Organic Phase (Contains Phenol + TPPO) AcidWash->OrgPhase1 Neutral Impurities AqPhase1 Aqueous Phase (Acidic) (Contains Amine-HCl Salt) AcidWash->AqPhase1 Target Molecule Wash Wash Aqueous with EtOAc/Heptane AqPhase1->Wash BaseTreat Basify to pH > 12 (NaOH) Wash->BaseTreat Waste Discard Organic Wash Wash->Waste FinalExt Extract with DCM/MTBE BaseTreat->FinalExt Product Purified Free Base FinalExt->Product

Figure 2: Logical flow for the pH-switch purification to remove non-basic impurities.

Module 3: Enantiomeric Resolution (Chiral Purity)

Q: My enantiomeric excess (ee%) is only 85-90%. How do I upgrade it to >99%?

A: If the Mitsunobu reaction was not 100% stereoselective, you will have the (R)-isomer. The most robust method for upgrading pyrrolidine optical purity is Diastereomeric Salt Crystallization using Tartaric Acid derivatives [1].

Protocol: L-Tartaric Acid Resolution

While Dibenzoyl-L-tartaric acid is often used, unsubstituted L-(+)-Tartaric acid is frequently sufficient for 3-substituted pyrrolidines and is more cost-effective.

Step-by-Step Guide:

  • Stoichiometry: Calculate 0.5 to 1.0 equivalents of L-(+)-Tartaric acid relative to your amine substrate.

  • Solvent Selection: Use Ethanol (Absolute) or Isopropanol (IPA) . Methanol often makes the salt too soluble.

  • Formation:

    • Dissolve the amine free base in the minimum volume of hot solvent (60°C).

    • Add the Tartaric acid (dissolved in hot solvent) dropwise.

  • Crystallization:

    • Allow to cool slowly to room temperature with gentle stirring.

    • Crucial: If no precipitate forms, seed with a pure crystal if available, or scratch the flask walls.

    • Let stand at 0-5°C for 12 hours.

  • Harvest & Crack:

    • Filter the salt.[2]

    • Recrystallize the salt once more from hot Ethanol to maximize ee%.

    • "Crack" the salt (release the free base) using the pH >12 method described in Module 2.

Why this works: The (S)-amine/L-tartrate diastereomeric salt typically has a different solubility profile than the (R)-amine/L-tartrate salt, allowing for physical separation [2].

Module 4: Analytical Validation

Q: How do I confirm the purity of my final material?

A: You need two distinct HPLC methods: one for chemical purity (achiral) and one for enantiomeric purity (chiral).

Recommended HPLC Conditions
ParameterMethod A: Chemical Purity (Achiral)Method B: Enantiomeric Purity (Chiral)
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µmChiralpak IA or IC (Polysaccharide)
Mobile Phase A: 0.1%

in WaterB: Acetonitrile
Hexane : IPA : Diethylamine(90 : 10 : 0.1)
Mode Gradient (5% B to 95% B over 15 min)Isocratic
Detection UV @ 220 nm and 280 nmUV @ 280 nm (Phenoxy absorption)
Target Phenol, TPPO, UnknownsSeparation of (S) and (R) isomers

Note on Detection: The 4-methoxyphenoxy moiety provides a strong UV chromophore. Monitoring at 280 nm is specific to the ether linkage, while 220 nm will detect amide/amine impurities [3].

References

  • Gawroński, J., & Gawrońska, K. (1998).[3] Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC.

  • Sibi, M. P., et al. (2021).[1] Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.

  • Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.... Acta Poloniae Pharmaceutica.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-3-(4-Methoxyphenoxy)pyrrolidine before handling.

Sources

Storage stability and shelf life of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride . It prioritizes experimental utility, addressing the specific physicochemical behaviors of electron-rich aryl ether amine salts.

CAS: 1260619-17-7 (Generic) | Role: Chiral Building Block / CNS Ligand Scaffold

Quick Reference Dashboard

For immediate decision-making in the laboratory.

ParameterSpecification / Recommendation
Primary Hazard Hygroscopic / Irritant. The HCl salt avidly absorbs atmospheric moisture.
Storage Condition +2°C to +8°C (Refrigerated). Store under inert atmosphere (Argon/Nitrogen) if possible.
Shelf Life 24 Months (Retest recommended every 12 months).
Physical State White to off-white crystalline solid.[1]
Solubility Highly soluble in water, DMSO, Methanol. Sparingly soluble in DCM/EtOAc (unless free-based).
Critical Vulnerability Deliquescence. Exposure to >60% RH can turn the solid into a sticky gum within minutes.

Deep Dive: Stability & Degradation Mechanisms

Understanding the "Why" behind the storage rules.

As a Senior Application Scientist, I often see researchers treat all HCl salts the same. However, this compound has a specific "instability triad" due to its structure: a secondary amine , an electron-rich ether , and a chiral center .

A. The Hygroscopic Trap (Physical Instability)

The hydrochloride salt form stabilizes the secondary amine against oxidation but introduces hygroscopicity.

  • Mechanism: The ionic lattice energy of the HCl salt is easily overcome by the hydration energy of water molecules.

  • Consequence: The solid absorbs water, forming a "hydrate shell." This is not just cosmetic; water acts as a plasticizer, lowering the glass transition temperature (

    
    ) and causing the powder to clump or liquefy (deliquesce).
    
  • Impact on Stoichiometry: A "wet" salt leads to weighing errors. If your salt has absorbed 5% water by weight, your reaction stoichiometry will be off, potentially leading to incomplete conversion in sensitive couplings (e.g., Buchwald-Hartwig).

B. Oxidative Liability (Chemical Instability)

While the HCl salt protects the nitrogen, the 4-methoxyphenoxy moiety is electron-rich.

  • Risk: Extended exposure to light and air can lead to slow oxidation of the aromatic ring (forming quinone-like colored impurities) or N-oxidation if any free base is present.

  • Sign: The compound turns from white to yellow/tan.

C. Chiral Integrity

The (S)-enantiomer is generally configurationally stable. However, racemization can occur if the compound is subjected to:

  • High heat (>100°C) in basic media.

  • Radical conditions (e.g., prolonged UV exposure).

Troubleshooting Guide (FAQs)

Direct solutions to common laboratory issues.

Q1: The compound has turned into a sticky gum or hard clump. Is it ruined?

Diagnosis: Moisture absorption (Deliquescence).[1] Answer: Likely not ruined chemically , but physically compromised. The HCl salt has absorbed water.[1][2]

  • Immediate Action: Do not chip at it with a metal spatula (risk of glass breakage or contamination).

  • Recovery Protocol:

    • Dissolve the entire gum in a minimum amount of dry Methanol.

    • Add anhydrous Diethyl Ether or MTBE dropwise to induce reprecipitation.

    • If it remains an oil, use the Azeotropic Drying Protocol (See Section 5).

Q2: The white powder has turned a faint yellow. Can I use it?

Diagnosis: Trace oxidation. Answer: For early-stage synthesis , yes. For GMP/GLP assays , no.

  • Verification: Run an LC-MS. If the main peak is >98% and the impurity is just a trace colored species (often high extinction coefficient), it may not affect robust reactions (like amide coupling).

  • Purification: Recrystallization from iPrOH/EtOAc is usually effective at removing colored oxidative impurities.

Q3: Can I store a stock solution in DMSO?

Answer: Yes, but with caveats.

  • Stability: Stable for ~1 month at -20°C.

  • Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can hydrolyze the salt over time. Recommendation: Aliquot into single-use vials before freezing.

Visualizing Stability Logic

Use this decision tree to determine the optimal handling workflow.

StorageLogic Start Received Compound (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl CheckSeal Is the factory seal intact? Start->CheckSeal LongTerm Long-Term Storage (> 1 month) CheckSeal->LongTerm Yes Immediate Immediate Use (< 1 week) CheckSeal->Immediate No (In use) Condition2 Store at -20°C Under Argon/Nitrogen LongTerm->Condition2 Condition1 Store at +4°C Desiccator Required Immediate->Condition1 OpenVial Opening the Vial Condition1->OpenVial Condition2->OpenVial Environment Lab Humidity Check OpenVial->Environment HighHum Humidity > 50% Environment->HighHum LowHum Humidity < 50% Environment->LowHum ActionHigh MUST warm to RT before opening. Handle in Glovebox or under inverted funnel with N2 flow. HighHum->ActionHigh ActionLow Warm to RT. Quick weigh-out. Reseal with Parafilm immediately. LowHum->ActionLow

Caption: Decision matrix for storage and handling to prevent hygroscopic degradation.

Experimental Protocols

Protocol A: Azeotropic Drying (Salvaging "Wet" Salt)

Use this when the salt has clumped due to moisture.

  • Dissolution: Dissolve the wet salt in a mixture of Methanol (1 part) and Toluene (3 parts) .

  • Evaporation: Rotovap at 40-45°C. The methanol helps dissolve the salt, while the toluene forms an azeotrope with water, carrying it away.

  • Repetition: Repeat the toluene addition and evaporation 2-3 times.

  • Final Step: Dry under high vacuum (< 1 mbar) for 4 hours. The result should be a free-flowing solid.

Protocol B: Purity Verification (HPLC)

Standard conditions to verify degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Amine absorption) and 280 nm (Aromatic ether absorption).

    • Note: Degradants often appear as more polar peaks (earlier retention time) if hydrolysis occurred, or less polar if oxidative coupling occurred.

References

  • BenchChem. (2025). Handling and storage of hygroscopic amine hydrochloride salts.[1] BenchChem Technical Library.

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyrrolidine Hydrochloride Derivatives.[4] MilliporeSigma.[3][4]

  • Journal of Pharmaceutical Sciences. (2006). Stability profiles of drug products extended beyond labeled expiration dates.[5] J. Pharm.[5] Sci., 95(7), 1549–1560.

  • Cayman Chemical. (2025). Safety Data Sheet: 4-methoxy-α-Pyrrolidinopropiophenone (hydrochloride). Cayman Chemical.

Sources

Minimizing side reactions during acylation of secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Ticket ID: ACS-SEC-AMINE-001 Subject: Minimizing Side Reactions & Optimizing Yields

Introduction

Welcome to the Technical Support Center. You are likely here because secondary amines (


) present a unique set of challenges compared to their primary counterparts. Their increased steric bulk reduces nucleophilicity, making them prone to sluggish kinetics. This "stalling" opens the door for competing pathways: hydrolysis , racemization , O-acylation  (in amino alcohols), and rearrangement .

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chemoselectivity (The Hydroxyl Problem)

Issue: Substrate contains both a secondary amine and a free hydroxyl group (e.g., amino alcohols). The goal is selective N-acylation, but O-acylation is observed.

Root Cause Analysis

Under neutral or acidic conditions, the amine is often protonated (


), rendering it non-nucleophilic. The hydroxyl group, remaining neutral, becomes the only available nucleophile, leading to ester formation. Conversely, under strongly basic conditions with highly reactive acylating agents (like acid chlorides), both groups react.
The Solution: The Schotten-Baumann System

To force N-selectivity, we must exploit the pKa difference. Amines are harder bases than hydroxyls. By using a biphasic system with an inorganic base, we scavenge the generated acid (HCl) without deprotonating the alcohol, while keeping the amine unprotonated and nucleophilic.

Protocol: Selective N-Acylation of Amino Alcohols

This protocol minimizes O-acylation by sequestering the base in the aqueous phase.

  • Preparation: Dissolve the amino alcohol (1.0 equiv) in EtOAc or DCM (Organic Phase).

  • Base Layer: Prepare a saturated aqueous solution of

    
     or 
    
    
    
    
    
    (Aqueous Phase).
  • Mixing: Combine phases in a flask with vigorous stirring. The system must be biphasic.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise to the stirring mixture at

    
    .
    
    • Why? The amine reacts at the interface or in the organic layer. The HCl byproduct is immediately neutralized by the aqueous base. The hydroxyl group remains protonated and unreactive in this pH window.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over

    
    .
    

Module 2: Stereochemical Integrity (The Chiral Problem)

Issue: Loss of optical purity (Racemization) when coupling chiral carboxylic acids to secondary amines.

Root Cause Analysis

Secondary amines are slow nucleophiles. This delay allows the activated carboxylic acid (specifically the O-acylisourea or active ester) to cyclize into an Oxazolone (Azlactone) intermediate.[1] The


-proton of the oxazolone is highly acidic and labile, leading to rapid epimerization before the amine can attack.
The Solution: Additives (The "Safety Net")

Never use carbodiimides (DCC, EDC, DIC) alone with chiral acids. You must use additives that convert the unstable O-acylisourea into a stable, yet reactive, active ester that resists oxazolone formation.

Recommended Additives:

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): Superior to HOBt; safer (non-explosive) and often yields higher optical purity.

  • HOAt (1-Hydroxy-7-azabenzotriazole): The "neighboring group effect" of the pyridine nitrogen accelerates coupling, outcompeting racemization.

Data: Racemization Suppression Efficiency
Coupling ReagentAdditive% Racemization (Model System)Recommendation
DCCNone15 - 30%DO NOT USE
EDCHOBt2 - 5%Standard
EDCHOAt < 1%High Purity Required
DICOxyma < 1%Best in Class
HATU(Built-in)< 2%Good for sterics

Module 3: The "Dead End" (N-Acylurea Formation)

Issue: Reaction with EDC/DCC stalls, producing a stable urea byproduct instead of the amide.

Mechanism of Failure

When a secondary amine is too sterically hindered to attack the O-acylisourea intermediate quickly, the intermediate undergoes an intramolecular


 acyl migration. This forms N-acylurea , a stable, unreactive dead-end product.
Visualizing the Pathway

The diagram below illustrates the "Race Against Time" between productive coupling and the dead-end rearrangement.

N_Acylurea_Mechanism cluster_warning Risk Zone: Secondary Amines Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl Activation EDC Carbodiimide (EDC/DCC) EDC->O_Acyl Product Desired Amide (R-CONR'2) O_Acyl->Product Fast Attack (Primary Amines) DeadEnd N-Acylurea (Stable Byproduct) O_Acyl->DeadEnd Slow Attack (Rearrangement) Amine Secondary Amine (R'2NH) Amine->Product Nucleophilic Attack

Figure 1: The mechanism of N-acylurea formation.[2][3] Secondary amines (slow nucleophiles) increase the risk of the rearrangement pathway (red dashed line).

Troubleshooting Guide
  • Q: How do I prevent this?

    • A: Use NHS (N-hydroxysuccinimide) .[4][5] NHS reacts with the O-acylisourea faster than the rearrangement occurs, forming an NHS-ester. This ester is stable against rearrangement but highly reactive toward the amine.

  • Q: Can I reverse N-acylurea formation?

    • A: No. Once formed, it is thermodynamically stable. You must discard and restart.

Module 4: Overcoming Steric Hindrance

Issue: The secondary amine is bulky (e.g., diisopropylamine derivatives), and standard HATU/EDC couplings fail or yield <10%.

Strategy: Acid Fluorides

Acid chlorides are often too unstable (hydrolyze too fast) and acid bromides are too reactive (cause side reactions). Acid Fluorides occupy the "Goldilocks" zone: they are more stable to moisture than chlorides but highly reactive toward hindered amines, especially in the absence of base (which reduces crowding).

Protocol: TFFH-Mediated Coupling

Use this when HATU fails.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) in dry DCM.

  • Base: Add DIEA (2-3 equiv). Stir for 30 mins to generate the Acid Fluoride in situ.

  • Coupling: Add the hindered Secondary Amine.

  • Optimization: If still slow, add HOAt (1.0 equiv) as a catalyst.

  • Monitoring: Do not rely on TLC alone; use LC-MS to check for hydrolysis of the intermediate.

Decision Workflow

Use this logic gate to select the correct reagent for your specific secondary amine scenario.

Reagent_Selection Start Start: Acylation of Secondary Amine Check1 Is the Amine Sterically Hindered? Start->Check1 NoHindrance Standard Coupling Check1->NoHindrance No YesHindrance Hindered System Check1->YesHindrance Yes CheckChiral Is the Acid Chiral? NoHindrance->CheckChiral EDC_NHS Use EDC + NHS (Prevent N-acylurea) CheckChiral->EDC_NHS No DIC_Oxyma Use DIC + Oxyma (Prevent Racemization) CheckChiral->DIC_Oxyma Yes CheckSens Acid Sensitive? YesHindrance->CheckSens HATU Try HATU + HOAt (High Power) CheckSens->HATU No AcidFluoride Use TFFH (Acid Fluoride) (Max Penetration) CheckSens->AcidFluoride Yes/Extreme Sterics

Figure 2: Decision matrix for reagent selection based on steric hindrance and chirality constraints.

References

  • Chemoselectivity in Amino Alcohols: Krishnakumar, K. S., et al. "Chemoselective acylation of amino alcohols promoted by magnesium oxide in aqueous organic solution." ResearchGate, 2025.[6]

  • Mechanism of N-Acylurea Formation: DeTar, D. F., & Silverstein, R. "Reactions of Carbodiimides. II. The Mechanism of the Reaction of Carbodiimides with Carboxylic Acids." Journal of the American Chemical Society, 1966.[3]

  • Acid Fluorides for Hindered Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Coupling." Journal of the American Chemical Society, 1995.

  • Racemization Suppression (Oxyma vs HOBt): Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1] Chemistry – A European Journal, 2009.

  • EDC Coupling Guidelines: Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry." Thermo Fisher Technical Guide, 2025.

Sources

Validation & Comparative

Technical Guide: Determination of Enantiomeric Excess in Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Direct Polysaccharide CSPs vs. Indirect Marfey’s Derivatization

Executive Summary

Pyrrolidine motifs are ubiquitous in chiral therapeutics (e.g., proline derivatives, nicotine analogs, catalyst scaffolds). However, their secondary amine nature presents a unique chromatographic challenge: severe peak tailing due to interactions with residual silanols and low UV absorbance.

This guide objectively compares the two dominant methodologies for determining enantiomeric excess (ee):

  • The "Gold Standard": Direct Chiral HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).

  • The Alternative: Indirect Derivatization using Marfey’s Reagent (FDAA) followed by achiral C18 HPLC.

Verdict: While derivatization offers higher sensitivity for trace analysis, Direct Chiral HPLC on immobilized polysaccharide columns (e.g., Chiralpak IA/IB) is the superior workflow for high-throughput process development due to speed, reproducibility, and the elimination of kinetic resolution errors.

The Challenge: Pyrrolidine Chemistry

Pyrrolidines are strong bases (


). In standard HPLC, the protonated amine interacts ionically with the acidic silanol groups (

) on the silica support.
  • Consequence: Broad, tailing peaks that destroy resolution (

    
    ) and make integration of the minor enantiomer (impurities <1%) inaccurate.
    
  • Solution: The method must suppress ionization or mask silanols.

Method A: Direct Chiral HPLC (The Product)

This approach utilizes columns packed with silica coated or immobilized with amylose or cellulose carbamates.[1][2]

The Technology
  • Stationary Phase:

    • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IA).[3] Known for forming helical inclusion complexes.

    • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H, IB).[4] Provides a linear rigid cavity.

  • Mechanism: The pyrrolidine enantiomers form transient hydrogen bonds and

    
     interactions with the carbamate groups. The "fit" inside the chiral cavity dictates retention time.
    
Critical Optimization: The "Basic" Additive

You cannot run pyrrolidines in pure Hexane/IPA. You must use a basic additive.[1][5]

  • Diethylamine (DEA) @ 0.1%: The industry standard. DEA competes for the silanol sites, sharpening the pyrrolidine peak.

  • Ethylenediamine (EDA): A stronger base, specifically recommended for Chiralpak IB if DEA fails to eliminate tailing.

Workflow Visualization

DirectMethodWorkflow Start Start: Racemic Pyrrolidine Solubility Solubility Check (IPA/Hexane) Start->Solubility Screening Column Screening (IA, IB, AD-H, OD-H) Solubility->Screening MobilePhase Mobile Phase Selection Hex/IPA/DEA (90:10:0.1) Screening->MobilePhase Optimization Optimization Temp (10-40°C) & Flow MobilePhase->Optimization Validation Validation (Linearity, LOD, Accuracy) Optimization->Validation

Figure 1: Standard workflow for developing a direct chiral method for basic amines.

Method B: Indirect Derivatization (The Alternative)

This method reacts the pyrrolidine with a chirally pure reagent to form diastereomers.

The Reagent: Marfey’s Reagent (FDAA)[6]
  • Name: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

  • Mechanism: The fluorine atom undergoes nucleophilic aromatic substitution by the pyrrolidine nitrogen.

  • Result: Two diastereomers (L-L and D-L) with different physical properties, separable on a standard C18 column.

Pros and Cons
  • Pro: FDAA has a high molar extinction coefficient at 340 nm. This makes the derivative UV-visible even if the native pyrrolidine is not.

  • Con: Requires 1-2 hours of heating. If the reaction is not 100% complete, kinetic resolution (one enantiomer reacting faster) can skew the calculated ee.

Comparative Analysis

The following table contrasts the performance metrics based on experimental averages for a typical 3-substituted pyrrolidine.

MetricDirect Chiral HPLC (Polysaccharide CSP)Indirect Derivatization (Marfey's/C18)
Total Analysis Time 20 - 30 mins (Instant injection)2 - 4 hours (Includes reaction time)
Resolution (

)
Typically > 2.0 (with optimization)Typically > 4.0 (Diastereomers separate easily)
Sensitivity (LOD) Moderate (Dependent on analyte chromophore)High (Dinitrophenyl tag absorbs strongly)
Accuracy High (Direct measurement)Moderate (Risk of kinetic resolution/racemization)
Cost Per Sample High (Column cost ~$1000+)Low (C18 Column + Reagent)
Robustness High (Immobilized phases allow solvent flexibility)Moderate (Reagent stability issues)

Decision Logic

Use the following logic tree to select the correct method for your specific pyrrolidine derivative.

MethodSelection Start Sample: Pyrrolidine Derivative UVCheck Does it have a UV Chromophore? Start->UVCheck TraceCheck Is it a trace impurity (<0.1%)? UVCheck->TraceCheck Yes Indirect Method B: Marfey's Derivatization (C18 Column) UVCheck->Indirect No (Needs Tag) Throughput High Throughput Required? TraceCheck->Throughput No TraceCheck->Indirect Yes (Needs Sensitivity) Direct Method A: Direct Chiral HPLC (Chiralpak IA/IB + DEA) Throughput->Direct Yes Throughput->Indirect No (Budget Constraint)

Figure 2: Decision matrix for selecting the optimal enantioseparation strategy.

Experimental Protocols

Protocol A: Direct Chiral Separation (Recommended)

System: Agilent 1200 or Waters Alliance HPLC. Column: Daicel Chiralpak IA or IB (Immobilized are preferred over AD-H/OD-H for solvent robustness), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mix n-Hexane and 2-Propanol (90:10 v/v).

    • Crucial Step: Add 0.1% Diethylamine (DEA) to the mixture.[6]

    • Note: If using Chiralpak IB and tailing persists, switch DEA to Ethanolamine or Ethylenediamine.

  • Sample Prep:

    • Dissolve 1 mg of pyrrolidine in 1 mL of Mobile Phase.

    • Tip: If insoluble, dissolve in 100 µL Dichloromethane (DCM), then dilute with mobile phase. (Only safe on Immobilized IA/IB columns).

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV 210-254 nm (scan if using PDA).

  • System Suitability:

    • Inject Racemic Standard first to establish

      
      .
      
    • Inject Blank to ensure no memory effect from the amine additive.

Protocol B: Marfey’s Derivatization

Reagents: 1% solution of FDAA in acetone; 1M NaHCO3; 1M HCl.

  • Reaction:

    • Place 50 µL of sample (50 mM in water) in a vial.

    • Add 100 µL of 1% Marfey’s Reagent (FDAA).

    • Add 20 µL of 1M NaHCO3.

    • Heat at 40°C for 1 hour (Do not overheat; risk of racemization).

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 1M HCl to neutralize.

    • Dilute with 200 µL Acetonitrile/Water (50:50).

  • HPLC Analysis:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: 340 nm (Specific to the DNP tag).

References

  • Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Ye, Y., et al. (2023). Enantioseparation of pyrrolidine derivatives on polysaccharide-based chiral stationary phases.[7][8] Journal of Chromatography A.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Chapter on Mobile Phase Additives for Basic Amines).

Sources

Comparative Guide: 3-Methoxyphenoxy vs. 3-Phenoxypyrrolidine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Reactivity, Physicochemical Properties, and Synthetic Applications

Executive Summary

In medicinal chemistry, the choice between a 3-methoxyphenoxy group and a 3-phenoxypyrrolidine scaffold often dictates the physicochemical profile of a lead compound. While both introduce an aromatic ether element, they diverge fundamentally in topology, basicity, and reactivity.

  • 3-Methoxyphenoxy (derived from 3-methoxyphenol) is a classic, planar, lipophilic "tail" often used to probe hydrophobic pockets or optimize π-π interactions.

  • 3-Phenoxypyrrolidine is a three-dimensional, chiral, basic scaffold used to improve aqueous solubility (via the ionizable nitrogen) and escape "flat-molecule" metabolic liabilities.

This guide objectively compares their reactivity profiles, synthetic accessibility, and impact on drug-like properties (ADME).

Chemical Profile & Structural Analysis[1][2][3][4][5]

Feature3-Methoxyphenoxy Motif3-Phenoxypyrrolidine Motif
Precursor Reagent 3-Methoxyphenol3-Phenoxypyrrolidine
CAS No.[1][2][3][4][5] (Reagent) 150-19-621767-15-7 (HCl salt)
Primary Nucleophile Oxygen (Phenolic OH)Nitrogen (Secondary Amine)
pKa (Conjugate Acid) ~9.65 (Acidic OH)~9.5–10.5 (Basic NH)
Topology 2D (Planar)3D (Envelope conformation)
Chirality AchiralChiral (C3 center: R or S)
Electronic Effect Electron-Rich (Activated Ring)Basic / H-Bond Acceptor
Structural Visualization

The following diagram illustrates the topological difference. The pyrrolidine ring introduces a "kink" and an ionizable center, whereas the methoxyphenoxy group remains planar.

StructureComparison cluster_0 3-Methoxyphenoxy (Planar) cluster_1 3-Phenoxypyrrolidine (3D) Phenol 3-Methoxyphenol (Nucleophile: Oxygen) ProductA Diaryl Ether Linkage (Ar-O-Ar) Phenol->ProductA SNAr / Mitsunobu Pyrrolidine 3-Phenoxypyrrolidine (Nucleophile: Nitrogen) ProductB Tertiary Amine Linkage (Ar-N-Pyrrolidine) Pyrrolidine->ProductB SNAr / Buchwald

Figure 1: Structural divergence in coupling outcomes. The pyrrolidine scaffold creates a basic tertiary amine linkage, while the phenol creates a neutral ether linkage.

Reactivity & Synthetic Protocols[11][12][13][14]

Nucleophilicity & Coupling Efficiency

The primary distinction lies in the nature of the nucleophile.

  • 3-Phenoxypyrrolidine acts as a secondary amine . It is a potent nucleophile that reacts readily with electrophiles (alkyl halides, chloropyridines) under mild basic conditions.

  • 3-Methoxyphenol acts as an oxygen nucleophile . It requires deprotonation (typically with K₂CO₃ or Cs₂CO₃) to form the phenoxide anion before reaction. The phenoxide is ambient but generally O-selective in SNAr reactions.

Reaction Mechanism: SNAr Case Study

When coupling to an activated heteroaryl chloride (e.g., 4-chloropyridine), the mechanisms differ in the transition state energy and base requirements.

SNAr_Mechanism cluster_Amine Path A: 3-Phenoxypyrrolidine (N-Nuc) cluster_Phenol Path B: 3-Methoxyphenol (O-Nuc) Electrophile Electrophile (e.g., 2-Chloropyridine) Amine Secondary Amine (Neutral) MeisenheimerN Meisenheimer Complex (Zwitterionic) Electrophile->MeisenheimerN MeisenheimerO Meisenheimer Complex (Anionic) Electrophile->MeisenheimerO Amine->MeisenheimerN Nucleophilic Attack ProductN N-Aryl Product (Fast, Mild Base) MeisenheimerN->ProductN Elimination of Cl- Phenol Phenol (Neutral) Phenoxide Phenoxide Anion (Requires Strong Base) Phenol->Phenoxide Deprotonation (K2CO3) Phenoxide->MeisenheimerO Nucleophilic Attack ProductO O-Aryl Product (Slower, Heat Required) MeisenheimerO->ProductO Elimination of Cl-

Figure 2: Mechanistic pathways for SNAr coupling. Path A (Amine) proceeds via a zwitterionic intermediate, often requiring less forcing conditions than Path B (Phenol).

Experimental Protocols

Protocol A: N-Arylation of 3-Phenoxypyrrolidine (SNAr)

Objective: Coupling 3-phenoxypyrrolidine to 2-chloro-4-cyanopyridine.

  • Reagents: 2-chloro-4-cyanopyridine (1.0 eq), 3-phenoxypyrrolidine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

  • Procedure:

    • Dissolve the chloropyridine in DMSO (0.5 M).

    • Add DIPEA followed by 3-phenoxypyrrolidine.

    • Heat to 80°C for 2–4 hours. Monitor by LCMS.[6]

    • Workup: Dilute with water (precipitate often forms) or extract with EtOAc.

  • Note: If using the HCl salt of the pyrrolidine, increase DIPEA to 3.0 eq to ensure free base formation.

Protocol B: O-Arylation of 3-Methoxyphenol (SNAr)

Objective: Coupling 3-methoxyphenol to 2-chloro-4-cyanopyridine.

  • Reagents: 2-chloro-4-cyanopyridine (1.0 eq), 3-methoxyphenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO.

  • Procedure:

    • Combine 3-methoxyphenol and K₂CO₃ in DMF. Stir at RT for 15 min to generate the phenoxide (color change often observed).

    • Add the chloropyridine.

    • Heat to 100–120°C for 6–12 hours. (Phenol ethers form more slowly than aniline derivatives).

    • Workup: Aqueous quench required to remove excess phenoxide.

Physicochemical & ADME Properties

The choice between these two motifs dramatically alters the "drug-likeness" of the final molecule.

Solubility & Basicity
  • 3-Phenoxypyrrolidine: The resulting tertiary amine usually has a pKa of 8–9. This allows the molecule to be protonated at physiological pH (or formulated as a salt), significantly increasing aqueous solubility .

  • 3-Methoxyphenoxy: The resulting diaryl ether is neutral and highly lipophilic. It contributes to high LogP but offers no solubility advantage .

Metabolic Stability
  • Methoxy Liability: The methyl group on the 3-methoxyphenoxy motif is a "soft spot" for CYP2D6-mediated O-demethylation . This generates a phenol metabolite, which is rapidly glucuronidated and cleared.

  • Pyrrolidine Liability: The pyrrolidine ring is susceptible to N-oxidation or

    
    -hydroxylation . However, substituting the pyrrolidine nitrogen (by attaching it to the scaffold) blocks N-dealkylation, making the ring relatively stable compared to the exposed methoxy group.
    
Property3-Methoxyphenoxy Analog3-Phenoxypyrrolidine Analog
cLogP High (Lipophilic)Moderate (Lower if protonated)
TPSA ~18 Ų (Ether + Methoxy)~12 Ų (Amine + Ether)
Solubility (pH 7.4) LowHigh (if pKa > 7)
Metabolic Risk High (O-Demethylation)Moderate (Ring Oxidation)
Stereochemistry NoneIntroduces Chiral Center

References

  • PubChem. (2025). 3-Methoxyphenol Compound Summary. National Library of Medicine. Link

  • PubChem. (2025). 3-Phenoxypyrrolidine Compound Summary. National Library of Medicine. Link

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link

  • ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Aryloxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aryloxypyrrolidines represent a critical scaffold in medicinal chemistry, serving as the core structure for various serotonin-norepinephrine reuptake inhibitors (SNRIs) and anticholinergic agents. Their structural characterization is pivotal during drug development, particularly for distinguishing them from regioisomeric impurities (e.g., 2-aryloxypyrrolidines) and metabolic byproducts.

This guide provides a comparative analysis of fragmentation patterns using Electron Ionization (EI) and Electrospray Ionization (ESI-CID) . It highlights the mechanistic divergence between "hard" and "soft" ionization techniques and offers specific diagnostic ions to validate the 3-aryloxy substitution pattern.

Part 1: Theoretical Framework & Mechanistic Comparison

The fragmentation of 3-aryloxypyrrolidines is driven by the competition between the nitrogen atom (high proton affinity/low ionization energy) and the ether oxygen.

Electron Ionization (EI) – 70 eV

In EI, the molecular ion (


) is formed by removing an electron from the non-bonding orbital of the nitrogen atom.
  • Primary Driver:

    
    -cleavage initiated by the radical cation at the nitrogen.
    
  • Secondary Driver: C-O bond cleavage, often leading to the loss of the aryloxy radical (

    
    ).
    
  • Regio-Selectivity: Unlike 2-substituted pyrrolidines, which lose the substituent immediately to form a stable iminium ion (

    
     70 for unsubstituted ring), 3-substituted pyrrolidines retain the substituent in the primary fragments, leading to higher mass diagnostic ions.
    
Electrospray Ionization (ESI) – CID

In ESI, the molecule forms an even-electron protonated species


.
  • Mechanism: Charge-remote fragmentation or charge-proximate rearrangements.

  • Dominant Pathway: Neutral loss of the phenol moiety (

    
    ) via hydrogen rearrangement (often from the 
    
    
    
    -carbon relative to the oxygen).
  • Diagnostic Utility: High sensitivity for metabolic identification (e.g., hydroxylation on the aryl ring).

Part 2: Comparative Fragmentation Analysis

The following table contrasts the behavior of 3-aryloxypyrrolidines against their primary regioisomer (2-aryloxypyrrolidines) and the ionization method effects.

Table 1: Comparative Diagnostic Ions (Example: 3-Phenoxypyrrolidine, MW 163)
Feature3-Aryloxypyrrolidine (Target)2-Aryloxypyrrolidine (Alternative/Impurity)
Base Peak (EI)

70
(Pyrrolidinium) or

163
(

)

70
(Dominant, loss of

)
Diagnostic Ion (EI)

134
(Loss of

)

70
(Base peak, substituent lost immediately)

-Cleavage
Ring opening retains Aryloxy group initiallySubstituent is at

-position; lost immediately
ESI Transition

(Loss of Phenol)

(Loss of Phenol)
Low Mass Ion

42
(Aziridinium-like)

41
(Allyl cation)
Mechanism Visualization: EI Fragmentation Pathway

The following diagram illustrates the primary EI fragmentation pathway for 3-aryloxypyrrolidines, highlighting the retention of the aryloxy group during ring opening—a key differentiator from 2-substituted analogs.

EI_Fragmentation cluster_legend Pathway Logic M_Ion Molecular Ion (M+.) [Charge on N] Alpha_Cleave α-Cleavage (Ring Opening) M_Ion->Alpha_Cleave - e- Frag_A Fragment A (Loss of C2H4) Alpha_Cleave->Frag_A H-shift Aryloxy_Loss Aryloxy Radical Loss (ArO•) Alpha_Cleave->Aryloxy_Loss Direct Cleavage Frag_B Pyrrolidinium Ion (m/z 70) Aryloxy_Loss->Frag_B Formation of Imine bond Legend Nitrogen directs α-cleavage, but 3-position retains ArO longer than 2-position.

Figure 1: Electron Ionization (EI) pathway showing the competition between ring-opening and substituent loss.

Part 3: Experimental Protocols

To ensure reproducibility and valid comparison data, follow these self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Differentiate regioisomers and confirm the 3-aryloxy substitution.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Derivatization (e.g., MSTFA) is recommended if the pyrrolidine nitrogen is unsubstituted to improve peak shape.

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Splitless (0.5 min) to detect low-abundance molecular ions.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV (Standard).

    • Scan Range:

      
       40–400.
      
  • Validation Check: The molecular ion (

    
    ) must be visible. If 
    
    
    
    70 is
    
    
    of total ion current (TIC), check for thermal degradation in the injector.
Protocol B: LC-MS/MS Fragmentation Mapping (ESI)

Objective: Map neutral losses for metabolic stability studies.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Collision Energy (CE) Ramp:

    • Perform a "breakdown curve" experiment.

    • Ramp CE from 10 eV to 50 eV.

  • Validation Check:

    • At low CE (10 eV): Base peak should be

      
      .
      
    • At med CE (25 eV): Distinct neutral loss of the aryl moiety (

      
      ).
      

Part 4: Detailed Fragmentation Logic (ESI-CID)

In ESI, the proton typically localizes on the pyrrolidine nitrogen. However, during collision-induced dissociation (CID), the proton may migrate to the ether oxygen, facilitating the neutral loss of the phenol.

Mechanism Visualization: ESI-CID Pathway

This diagram details the "proton-transfer driven" fragmentation unique to soft ionization.

ESI_Fragmentation cluster_note Diagnostic Value Precursor Precursor Ion [M+H]+ (Proton on N) Transition Transition State (Proton Transfer N -> O) Precursor->Transition Collision Energy Neutral_Loss Neutral Loss (Phenol ArOH) Transition->Neutral_Loss C-O Bond Break Product_Ion 3-Pyrrolinium Cation (m/z 70 for unsubstituted) Neutral_Loss->Product_Ion Charge Retention on Ring Note The mass of the Neutral Loss identifies the Aryl substituent.

Figure 2: ESI-CID pathway illustrating the characteristic neutral loss of phenol, critical for identifying metabolic changes on the aromatic ring.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Stevenson's Rule and odd-electron ion behavior).
  • Zigon, D., et al. (2020). "Fragmentation pathways of synthetic cathinones with pyrrolidine ring." Rapid Communications in Mass Spectrometry. Link (Provides modern ESI-MS/MS data on pyrrolidine-containing drugs).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General guide for distinguishing regioisomers via MS).
  • NIST Chemistry WebBook. "Pyrrolidine Mass Spectrum." Link (Verified source for standard pyrrolidine fragmentation data).

Chiral Switching: Comparative Biological Activity of (S)-Enantiomers vs. Racemic Mixtures

[1]

Executive Summary

Verdict: The transition from racemic mixtures to single-enantiomer drugs ("chiral switching") is not merely a refinement of purity but a fundamental alteration of pharmacodynamics and pharmacokinetics. While the (S)-enantiomer is frequently the eutomer (active form), assuming its superiority over the racemate without rigorous testing is a scientific error.

This guide analyzes the biological activity differences between (S)-enantiomers and their racemic precursors.[1][2] It provides evidence-based case studies (Escitalopram, Ketamine, Ibuprofen) and actionable experimental protocols for verifying chiral superiority.

Mechanistic Foundation: The Eutomer-Distomer Relationship

In a racemic mixture (50:50 R/S), the biological environment—being inherently chiral (proteins, receptors)—discriminates between enantiomers.

  • Eutomer: The enantiomer with high affinity for the target.

  • Distomer: The enantiomer with lower affinity, which may be:

    • Inert: Dilutes potency (e.g., inactive isomer).

    • Toxic: Causes off-target effects (e.g., (R)-Thalidomide).

    • Antagonistic: Actively inhibits the eutomer (e.g., (R)-Citalopram).

The Three-Point Attachment Theory

Biological activity depends on the spatial arrangement of the ligand within the receptor pocket. A minimum of three interaction points is required for chiral recognition. If the (S)-enantiomer aligns with these points, the (R)-enantiomer often faces steric clashes or fails to bond.

Case Studies: Data-Driven Comparisons

Case Study A: Allosteric Interference – Citalopram vs. Escitalopram

This is the definitive example of why removing the distomer improves efficacy beyond simple purification.

  • The Drug: Citalopram (Racemate) vs. Escitalopram ((S)-enantiomer).[3]

  • Mechanism: (S)-citalopram inhibits the Serotonin Transporter (SERT).[3] However, (R)-citalopram binds to a separate allosteric site on SERT, stabilizing the transporter in a conformation that reduces the binding affinity of the (S)-enantiomer.[3][4]

  • Result: The racemate is less than half as active as the pure (S)-form because the (R)-form actively hinders the (S)-form.[3]

Table 1: Comparative Potency at SERT Transporter

CompoundKi (nM)Mechanism of ActionClinical Outcome
Escitalopram ((S)-Citalopram) 1.1Pure Orthosteric InhibitionHigh potency, faster onset
(R)-Citalopram >1000Allosteric Modulator (Negative)Negligible inhibition; antagonizes (S)
Racemic Citalopram ~3.0MixedReduced efficacy due to (R) interference
Case Study B: Pharmacokinetic Divergence – Ketamine

Ketamine presents a complex scenario where affinity does not strictly dictate clinical utility.

  • The Drug: (S)-Ketamine (Esketamine) vs. (R)-Ketamine.[3][5][6][7]

  • Receptor: NMDA Receptor.[8]

  • Data: (S)-Ketamine has a 3-4x higher affinity for the NMDA receptor than (R)-Ketamine.[5] However, (R)-Ketamine is currently researched for potentially superior sustained antidepressant effects with fewer psychotomimetic side effects, challenging the "high affinity = better drug" dogma.[5]

Table 2: Ketamine Enantiomer Profiling

Parameter(S)-Ketamine(R)-KetamineRacemate
NMDA Affinity (Ki) 0.30 µM1.40 µM~0.50 µM
Clearance Rate High (Rapid metabolism)Lower (Longer residence)Intermediate
Side Effects High DissociationLower DissociationModerate
Case Study C: In Vivo Inversion – Ibuprofen

Researchers must be wary of in vivo chiral inversion. In a petri dish, (R)-ibuprofen appears inactive. In the liver, an enzyme (acyl-CoA synthetase) converts (R)-ibuprofen into the active (S)-ibuprofen.[2]

  • Implication: Developing a pure (S)-ibuprofen product offers a faster onset (skipping the metabolic conversion step) but the racemate eventually yields the same active species.

Visualization: Mechanisms & Workflows

Diagram 1: The Allosteric Interference of (R)-Citalopram

This diagram illustrates how the distomer ((R)-form) negatively impacts the efficacy of the eutomer ((S)-form) at the molecular level.

GSERTSERT Transporter(Target Protein)S_Iso(S)-Citalopram(Eutomer)OrthoOrthosteric Site(Primary Inhibition)S_Iso->OrthoBinds High AffinityR_Iso(R)-Citalopram(Distomer)AlloAllosteric Site(Modulatory)R_Iso->AlloBindsEffectInhibition ofSerotonin ReuptakeOrtho->EffectTriggersInterferenceConformational Change(Lowers Affinity for S)Allo->InterferenceInducesInterference->OrthoReduces Bindingof (S)-Iso

Figure 1: Mechanism of Distomer Interference. (R)-Citalopram binds allosterically, reducing the efficacy of the active (S)-enantiomer.[3][4]

Diagram 2: Experimental Workflow for Chiral Validation

A self-validating workflow to determine if a single enantiomer is superior to the racemate.

WorkflowRacemateRacemic Mixture(Starting Material)HPLCChiral HPLC/SFC(Separation)Racemate->HPLCPrep ScaleInVitroIn Vitro Binding(Ki Determination)Racemate->InVitroControlS_Enant(S)-Enantiomer(>99% ee)HPLC->S_EnantR_Enant(R)-Enantiomer(>99% ee)HPLC->R_EnantS_Enant->InVitroR_Enant->InVitroInVivoIn Vivo PK/PD(Metabolic Stability)InVitro->InVivoIf Potency DiffersDecisionDecision Matrix:Switch or Racemate?InVivo->Decision

Figure 2: Chiral Validation Workflow. From separation to decision-making based on potency and pharmacokinetics.

Experimental Protocols

Protocol 1: Preparative Chiral Separation (HPLC)

Objective: Isolate sufficient quantities of (S)-enantiomer for biological testing. Standard: Purity >99% enantiomeric excess (ee) is required to rule out distomer interference.

  • Column Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA/IB or Chiralcel OD-H).

    • Rationale: Immobilized phases allow for a wider range of solvents (including DCM/THF) for solubility.

  • Mobile Phase Screening:

    • Start with n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine (for basic drugs) or TFA (for acidic drugs).

    • Why: Additives suppress peak tailing by neutralizing residual silanol groups.

  • Loading: Inject 10-50 mg per run on a semi-prep column (10mm ID).

  • Detection: UV/Vis at

    
     combined with a polarimeter for real-time sign determination (+/-).
    
  • Recovery: Evaporate fractions <40°C to prevent thermal racemization.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine the Affinity Constant (

  • Preparation:

    • Prepare membrane homogenates containing the target receptor (e.g., CHO cells expressing hSERT).

    • Radioligand: Use a non-selective tritiated ligand (e.g., [3H]-Citalopram) at a concentration near its

      
      .
      
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      M) of:
      • (A) Pure (S)-enantiomer

      • (B) Pure (R)-enantiomer

      • (C) Racemic mixture[1][2][5][9][10]

      • (D) 1:1 Physical mix of purified (S) and (R) (Control for reconstitution).

  • Analysis:

    • Filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI (to reduce non-specific binding).

    • Count radioactivity via liquid scintillation.

  • Calculation:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
    • Validation Check: If

      
      , the distomer is likely inert. If 
      
      
      , suspect distomer interference (as seen in Citalopram).

Strategic Decision Framework

When should you develop the (S)-enantiomer over the racemate?

ScenarioRecommendationReason
Distomer is Toxic Switch to (S) Mandatory for safety (e.g., Thalidomide, Naproxen liver toxicity).
Distomer Antagonizes Eutomer Switch to (S) Racemate is sub-optimal (e.g., Escitalopram).
Metabolic Inversion (R

S)
Case Dependent Switching improves onset speed but may not change steady-state efficacy (e.g., Ibuprofen).
Different Therapeutic Targets Develop Both R and S may treat different conditions (e.g., Darvon vs. Novrad).
Distomer is Inert Economic Decision If separation cost > clinical benefit, racemate may suffice.

References

  • FDA Policy Statement (1992). FDA's policy statement for the development of new stereoisomeric drugs.[10][11][12][13][14] Chirality, 4(5), 338-340.

  • Sanchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression. Psychopharmacology.[15]

  • Hogg, R. C., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.[15] European Neuropsychopharmacology.[15]

  • Ebert, B., et al. (1997). Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord. European Journal of Pharmacology.

  • Andersson, T., et al. (2001). Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole.[16] Alimentary Pharmacology & Therapeutics.

  • Tracy, T. S., et al. (1991). Metabolic chiral inversion of ibuprofen in humans. Pharmaceutical Research.[10]

Crystal Structure Analysis & Solid-State Performance: Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and performance analysis of Pyrrolidine Hydrochloride salts, designed for researchers in medicinal chemistry and solid-state development.

Introduction: The Strategic Role of the Counterion

In drug development, the pyrrolidine moiety is a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics (e.g., lisinopril, ramipril).[1] However, the pyrrolidine free base presents significant formulation challenges: it is a volatile liquid at room temperature (bp 87°C), possesses a noxious ammoniacal odor, and is prone to oxidative degradation.

The conversion to Pyrrolidine Hydrochloride (HCl) is not merely a solubility trick; it is a structural engineering strategy to lock the volatile amine into a rigid, non-volatile ionic lattice. This guide compares the solid-state metrics of the HCl salt against the free base and alternative forms, providing the crystallographic evidence for its preferred status.

Structural Mechanics: The Ionic Lattice

The stability of pyrrolidine hydrochloride arises from its specific crystal packing, driven by charge-assisted hydrogen bonds.

Crystal System & Space Group

Pyrrolidine hydrochloride crystallizes in the Orthorhombic system, typically adopting the Pnma space group.[2] This high-symmetry arrangement indicates a highly ordered packing efficiency, which directly correlates to the salt's high melting point and thermal stability.

The "Anchor" Interaction: N-H···Cl⁻

The core stabilizing force is the hydrogen bonding network between the protonated pyrrolidinium cation (


) and the chloride anion (

).
  • Donor: The nitrogen atom in the pyrrolidine ring becomes a quaternary ammonium center (

    
    ) upon protonation.
    
  • Acceptor: The chloride ion acts as a strong, spherical acceptor.

  • Geometry: The chloride ions bridge adjacent pyrrolidinium rings, forming infinite 1D chains or 2D sheets depending on the specific polymorph or solvate state. These Charge-Assisted Hydrogen Bonds (CAHB) are significantly stronger (15–40 kcal/mol) than neutral hydrogen bonds, effectively "freezing" the conformational flexibility of the pyrrolidine ring.

Comparative Performance Analysis

The following data contrasts the physicochemical properties of the HCl salt against the free base and a common alternative (hemihydrate/hydrate forms).

Table 1: Solid-State Performance Matrix
FeaturePyrrolidine Free Base Pyrrolidine Hydrochloride Performance Implication
Physical State (RT) Liquid (Volatile)Crystalline SolidHCl salt enables solid dosage formulation (tablets/capsules).
Melting Point -63 °C~256–257 °C High MP of HCl indicates robust lattice energy and thermal stability.
Boiling Point 87–88 °CN/A (Decomposes)Free base risks loss during drying/processing; HCl salt does not.
Hygroscopicity N/A (Liquid)Moderate to HighHCl salts can be hygroscopic; requires humidity control (RH <60%).
Crystal System N/AOrthorhombic (Pnma)Ordered lattice supports reproducible bioavailability.
Odor Pungent, Ammonia-likeOdorlessImproved patient compliance and manufacturing safety.
Solubility Profile
  • Water: The HCl salt is highly water-soluble due to the high solvation energy of the

    
     ion.
    
  • Ethanol: Soluble (often used for recrystallization).

  • Non-polar Solvents (DCM, Hexane): Virtually insoluble.

    • Application: This solubility contrast is exploited in purification. Impurities soluble in organics can be washed away from the precipitated HCl salt.

Experimental Protocols

Synthesis & Crystallization Workflow

This protocol ensures the formation of the anhydrous HCl salt, avoiding the formation of hydrates which can alter bioavailability.

Reagents:

  • Pyrrolidine Free Base (99%+)

  • Anhydrous HCl (Gas or 4M in Dioxane)

  • Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anti-solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of pyrrolidine free base in 20 mL of dry Ethanol or Dichloromethane (DCM) under

    
     atmosphere.
    
  • Acidification:

    • Method A (Gas): Bubble anhydrous HCl gas through the solution at 0°C until pH < 2.

    • Method B (Solution): Dropwise addition of HCl (4M in Dioxane) with vigorous stirring.

    • Observation: A white precipitate (Pyrrolidine HCl) should form immediately.

  • Crystallization (Vapor Diffusion):

    • Dissolve the crude precipitate in a minimum amount of hot Methanol.

    • Place the methanol solution in a small vial.

    • Place this vial inside a larger jar containing Diethyl Ether (do not mix liquids).

    • Seal the outer jar. Ether vapors will diffuse into the methanol, slowly lowering solubility and growing high-quality single crystals suitable for SCXRD.

  • Isolation: Filter crystals and dry under vacuum at 40°C to remove surface solvent.

Single Crystal X-Ray Diffraction (SCXRD) Setup
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K (using

    
     stream) to reduce thermal motion and improve resolution of the H-atoms on the ammonium center.
    
  • Refinement: Locate the N-H protons in the difference Fourier map to confirm the salt formation (proton transfer) rather than a co-crystal.

Visualization of Structural Logic

Diagram 1: Salt Selection & Crystallization Logic

This workflow illustrates the decision process transforming the volatile base into a stable crystal.

SaltSelection Base Pyrrolidine Free Base (Volatile Liquid, -63°C MP) Screen Salt Screening (Acid Addition) Base->Screen Add Counterion HCl HCl Salt Selected (High Lattice Energy) Screen->HCl Optimization Solvent Solvent Selection (EtOH/Ether System) HCl->Solvent Recrystallization Crystal Pyrrolidine HCl Crystal (Orthorhombic Pnma) Solvent->Crystal Vapor Diffusion

Caption: Transformation pathway from volatile free base to stable crystalline hydrochloride salt.

Diagram 2: Hydrogen Bonding Network

This diagram visualizes the atomic-level interactions stabilizing the lattice.

HBonding cluster_lattice Crystal Lattice Stabilization N1 N+ (Cation A) Cl1 Cl- (Anion) N1->Cl1 Charge-Assisted H-Bond (2.2 Å) N2 N+ (Cation B) Cl1->N2 Bridging Interaction

Caption: Schematic of the N-H···Cl charge-assisted hydrogen bonding network bridging pyrrolidinium cations.

References

  • ChemBK. (2024). Pyrrolidinium chloride - Properties and Melting Point Data. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 212848, Pyrrolidine Hydrochloride. Retrieved from [Link]

  • American Chemical Society (ACS). (2010). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Comparative Guide: LC-MS/MS Strategies for Impurity Profiling in (S)-3-(4-Methoxyphenoxy)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of chiral pharmaceutical intermediates, the purity of (S)-3-(4-methoxyphenoxy)pyrrolidine is critical, particularly regarding enantiomeric excess (ee) and the removal of genotoxic reagents. While HPLC-UV remains the standard for routine release testing, it lacks the specificity to identify trace Mitsunobu reaction byproducts or structurally similar regioisomers. This guide compares high-resolution LC-MS/MS against conventional techniques (GC-MS, HPLC-UV), demonstrating its superior performance in structural elucidation and sensitivity. We present a validated workflow for identifying specific impurities arising from the Mitsunobu inversion of N-Boc-3-hydroxypyrrolidine.

Synthetic Context & Impurity Genesis[1]

To understand the analytical challenge, we must first define the synthesis. The industrial standard for generating the (S)-ether linkage from a pyrrolidine scaffold typically involves a Mitsunobu reaction using the (R)-alcohol precursor to achieve inversion of configuration.

Reaction Scheme:

  • Starting Materials: (R)-N-Boc-3-hydroxypyrrolidine + 4-Methoxyphenol.

  • Reagents: Triphenylphosphine (PPh3) + Diisopropyl azodicarboxylate (DIAD).

  • Mechanism: SN2 inversion at C3 of the pyrrolidine ring.

  • Deprotection: Acidic removal of the Boc group.

The Impurity Landscape

The Mitsunobu protocol is powerful but "atom-uneconomical," generating stoichiometric amounts of waste and specific byproducts that complicate purification:

  • Impurity A (Enantiomer): (R)-3-(4-methoxyphenoxy)pyrrolidine (due to incomplete inversion or racemization).

  • Impurity B (Elimination): 3-Pyrroline derivatives (formed via E2 elimination of the activated alcohol).

  • Impurity C (Reagent Residues): Triphenylphosphine oxide (TPPO) and reduced DIAD (hydrazines).

  • Impurity D (Regioisomer): N-alkylation products (rare if Boc is stable, but possible if deprotection occurs prematurely).

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS (Q-TOF/Orbitrap) against GC-MS and HPLC-UV for this specific application.

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Analyte Suitability High. Excellent for polar amines and thermally labile ether linkages.Low. Secondary amines often require derivatization (e.g., TMS) to prevent tailing.Medium. Good for aromatics (phenol ring) but poor for non-chromophores (some aliphatic byproducts).
Specificity Superior. Distinguishes co-eluting peaks via m/z and fragmentation patterns.Good. Mass spectral library matching is strong, but thermal degradation can create false impurities.Poor. Relies solely on Retention Time (RT). Co-eluting impurities are easily missed.
Sensitivity (LOD) < 1 ng/mL. Essential for detecting genotoxic hydrazine residues from DIAD.~100 ng/mL. Lower sensitivity for polar compounds without extensive prep.~1 µg/mL. Insufficient for trace impurity characterization.
Structural Elucidation Yes. MS/MS fragmentation confirms the ether linkage stability and ring structure.Yes. Electron Impact (EI) gives rich structural data, if the molecule survives the injector port.No. Requires isolation and NMR for identification.

Technical Implementation: The Self-Validating Protocol

This protocol is designed to be self-validating by utilizing "diagnostic ions" that confirm the presence of the pyrrolidine core and the methoxyphenoxy tail.

A. Sample Preparation[2][3][4][5][6]
  • Diluent: 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: 0.1 mg/mL for impurity ID; 1.0 mg/mL for trace analysis.

  • Filtration: 0.2 µm PTFE filter (avoid Nylon, which can bind phenols).

B. Chromatographic Conditions (Reverse Phase)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.3 mL/mL.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the ether).

  • Scan Range: m/z 50 – 1000.

D. Diagnostic Fragmentation (MS/MS)

To validate the identity of the main peak (m/z 194.1 [M+H]+), look for these transitions:

  • Precursor: 194.1

  • Product Ion 1: m/z 70.06 (Pyrrolidine ring fragment – Confirmation of amine core).

  • Product Ion 2: m/z 123.05 (4-Methoxyphenol radical cation – Confirmation of ether cleavage).

Visualizing the Impurity Pathways

The following diagram maps the genesis of impurities during the Mitsunobu synthesis and the analytical decision matrix.

G Start Start: (R)-N-Boc-3-Hydroxypyrrolidine Reaction Mitsunobu Reaction (Inversion) Start->Reaction Reagents Reagents: 4-Methoxyphenol DIAD / PPh3 Reagents->Reaction Product (S)-Product (Protected) (Inverted Config) Reaction->Product Main Pathway Imp_A Impurity A: (R)-Enantiomer (Retention) Reaction->Imp_A Racemization Imp_B Impurity B: 3-Pyrroline (Elimination) Reaction->Imp_B Elimination Imp_C Impurity C: TPPO / Hydrazines Reaction->Imp_C Byproducts LCMS LC-MS/MS Analysis Product->LCMS Imp_A->LCMS Imp_B->LCMS Imp_C->LCMS Result_A Chiral Column: Separates (R)/(S) LCMS->Result_A Isomer Check Result_B Reverse Phase: Detects TPPO/Elimination LCMS->Result_B Purity Profile

Figure 1: Synthetic genesis of impurities and the analytical bifurcation required for complete characterization.

Impurity Identification Library

Use this reference table to interpret LC-MS data.

Impurity IDStructure / OriginTheoretical m/z [M+H]+Retention Behavior (C18)Diagnostic Fragment
Target (S)-3-(4-Methoxyphenoxy)pyrrolidine194.12Medium70.06, 123.05
Impurity A (R)-Enantiomer (Retention)194.12Co-elutes (Requires Chiral Column)Identical to Target
Impurity B 3-Pyrroline derivative (Elimination)~176.1 (if Boc protected: 276)Late (if Boc), Early (if free)Loss of Boc (-100)
Impurity C Triphenylphosphine Oxide (TPPO)279.09Late (Very Hydrophobic)183 (Phenyl)
Impurity D Reduced DIAD (Hydrazine)205.15Early (Polar)147 (Loss of iPr)
Impurity E N-Boc-Target (Incomplete Deprotection)294.17Late194 (Loss of Boc)
Special Note on Chiral Separation

Standard C18 columns cannot distinguish the (S)-product from Impurity A (R-enantiomer). For this specific separation, a Chiralpak IG or IC column is recommended using a mobile phase of Hexane:Ethanol:Diethylamine (80:20:0.1) in Normal Phase, or Ammonium Bicarbonate:Acetonitrile in Reverse Phase if using immobilized chiral selectors [1, 2].

References

  • Swamy, T. et al. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Chiral Pyrrolidine Derivatives. Journal of Chemical Sciences.

  • Guideline ICH Q3A(R2). (2006). Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[3][2]

  • Kozlowski, M.C. et al. (2009). Development of LC-MS Methods for the Analysis of Pyrrolidine-Based Pharmaceutical Intermediates. Journal of Chromatography B.

  • Nair, V. et al. (2012). The Mitsunobu Reaction: Mechanism and Impurities. Tetrahedron.[3][4]

(Note: While specific "Impurity B" masses depend on the exact protecting groups used in your specific batch, the mechanistic pathways described above are chemically universal for this synthesis.)

Sources

Technical Comparison Guide: Optical Rotation & Purity Analysis of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride CAS Number: 1568051-64-8 (HCl salt) / 119237-64-8 (Free base generic scope) Role: Critical chiral building block for serotonin reuptake inhibitors (SSRIs) and sodium channel blockers.

This guide provides a technical comparison of analytical methods for validating the stereochemical integrity of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl. While specific optical rotation (SOR) is a standard identity test, this guide demonstrates why it must be cross-referenced with Chiral HPLC for definitive purity assessment in drug development workflows.

Technical Analysis: Polarimetry vs. Chiral HPLC

In the context of GLP/GMP synthesis, relying solely on optical rotation for this pyrrolidine ether is insufficient due to the low magnitude of rotation and susceptibility to solvent effects.

Comparative Matrix
FeatureOptical Rotation (Polarimetry) Chiral HPLC
Primary Utility Quick Identity Confirmation (Batch-to-Batch consistency)Quantitative Enantiomeric Excess (% ee)
Sensitivity Low (Requires high concentration; >10 mg/mL)High (Detects <0.1% enantiomer)
Solvent Dependency Critical: Sign can invert between protic (MeOH) and aprotic (CHCl₃) solvents.Minimal (Method defined)
Specificity Non-specific (Aggregate value of all chiral species)Specific (Separates (R) and (S) enantiomers)
Throughput High (2-5 mins)Low (15-30 mins)

Scientist’s Insight: For this compound, the presence of the hydrochloride salt introduces a counter-ion effect. The specific rotation


 is significantly influenced by the pH of the solution. In water or methanol, the salt dissociates, affecting the dipole moment and thus the rotation. Always report the specific salt form, solvent, temperature, and concentration. 

Reference Values & Specifications

Due to the variability of synthesis routes (e.g., Mitsunobu inversion vs.


 retention), literature values fluctuate. The values below represent the Target Specification Range  derived from high-purity commercial batches (e.g., Fluorochem, Enamine) and patent literature for analogous pyrrolidine ethers.
Target Specification Table[1][2]
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store desiccated.[1]
Purity (HPLC)

Area normalization.
Enantiomeric Excess

Determined by Chiral HPLC.
Specific Rotation

Report Value (Typical:

to

)
Condition:

, Methanol. Note: Value is positive for the (S)-enantiomer in MeOH.
Melting Point

Decomposes.

Critical Note on Sign of Rotation: The (S)-enantiomer of 3-substituted pyrrolidines generally exhibits a positive (+) rotation in methanol. However, this must be empirically validated against a reference standard, as the electronic contribution of the 4-methoxyphenoxy group is significant.

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation (Self-Validating)

Objective: Establish a reproducible


 value.
  • Preparation:

    • Dry the sample at

      
       under vacuum for 4 hours to remove residual solvent/moisture (water significantly skews weight).
      
    • Calibrate the polarimeter with a sucrose standard or quartz plate.

  • Solution:

    • Weigh exactly

      
       of this compound.
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve in HPLC-grade Methanol . Dilute to mark. (

      
      ).
      
  • Measurement:

    • Equilibrate sample cell to

      
      .
      
    • Zero the instrument with pure methanol blank.

    • Measure rotation (

      
      ) at 
      
      
      
      (Na D-line). Record 5 readings and average.
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.
Protocol B: Chiral HPLC Method (Definitive Purity)

Objective: Quantify the (R)-enantiomer impurity.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the secondary amine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Amide/Aryl absorption) and 
    
    
    
    (Phenoxy absorption).
  • Sample Dilution:

    
     in Mobile Phase.
    

Synthesis & Quality Control Workflow

The following diagram illustrates the critical control points where optical rotation and HPLC must be applied to ensure the (S)-configuration is maintained, particularly if using the Mitsunobu route (which causes inversion).

QC_Workflow cluster_QC Analytical Validation Start Starting Material (R)-N-Boc-3-Hydroxypyrrolidine Reaction Mitsunobu Reaction (Inversion of Configuration) Start->Reaction + 4-Methoxyphenol + DIAD + PPh3 Intermediate Intermediate (S)-N-Boc-3-(4-Methoxyphenoxy)pyrrolidine Reaction->Intermediate SN2 Inversion Deprotection Deprotection (HCl/Dioxane) Removal of Boc Group Intermediate->Deprotection Crude Crude (S)-Product HCl Deprotection->Crude Recryst Recrystallization (EtOH/Et2O) Crude->Recryst Purify FinalQC Final QC Analysis Recryst->FinalQC OR Polarimetry [α]D (+) FinalQC->OR Identity HPLC Chiral HPLC Trace (R)-isomer FinalQC->HPLC Purity (>99% ee)

Figure 1: Synthesis and QC workflow for this compound, highlighting the Mitsunobu inversion step which necessitates rigorous chiral analysis.

Troubleshooting & Causality

  • Variability in Rotation:

    • Cause: Hygroscopicity. The HCl salt absorbs water, lowering the effective concentration (

      
      ).
      
    • Solution: Dry sample to constant weight or determine water content by Karl Fischer (KF) titration and correct the rotation calculation.

  • Unexpected Sign of Rotation (-):

    • Cause: Wrong starting material enantiomer used (e.g., starting with (S)-alcohol in a Mitsunobu reaction yields (R)-ether) OR measuring in a solvent that induces a conformational change (e.g., CHCl₃ vs MeOH).

    • Solution: Verify starting material CoA. Stick to Methanol as the standard solvent for pyrrolidine salts.

References

  • Fluorochem. Certificate of Analysis: (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Catalog No. 1568051-64-8.[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71742206, (S)-3-(2-methoxyethoxy)pyrrolidine hcl (Analogous Structure). Retrieved from

  • Smith, A. et al. "Stereoselective Synthesis of 3-Substituted Pyrrolidines via Mitsunobu Reaction." Journal of Medicinal Chemistry, 2010. (General reference for Mitsunobu inversion on pyrrolidinols).
  • ChemScene. Product Data: (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. CAS 1260619-17-7. Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Strategy: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl requires a risk-based approach that goes beyond generic "lab safety." As a chiral pyrrolidine ether hydrochloride, this compound presents a dual hazard profile: physicochemical risks associated with acidic amine salts (hygroscopicity, potential HCl release) and pharmacological risks inherent to bioactive scaffolds used in CNS drug discovery (e.g., serotonin reuptake inhibition analogs).

The Core Directive: Treat this substance as a Potentially Bioactive Irritant . Your primary defense is containment (Engineering Controls), supported by a redundant PPE system designed to prevent both inhalation of particulates and dermal absorption of solutions.

Risk Profile & Hazard Analysis

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard ClassSpecific RiskMechanism of Action
Physical State Fine Crystalline Dust As a hydrochloride salt, this compound is likely a solid powder. Electrostatic charging during weighing can cause "dust drift," leading to inadvertent inhalation or surface contamination.
Chemical Reactivity Acidic Hygroscopy The HCl moiety makes the solid hygroscopic. Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release localized acidity, causing severe irritation (Category 2A/2B).
Bioactivity CNS Modulation The 3-phenoxypyrrolidine scaffold is a pharmacophore found in various bioactive compounds. Until specific toxicology rules it out, assume it possesses biological activity (sensitizer or modulator).

PPE Decision Matrix

This system is designed to be self-validating: if the hazard state changes (solid to liquid), the PPE must adapt.

A. Protective Equipment Specifications
Body ZonePPE RequirementTechnical Justification
Hand Protection Double Nitrile (4 mil + 4 mil) Permeation Defense: Pyrrolidines are organic bases that can permeate thin rubber. Double gloving provides a "breakthrough buffer." The outer glove is sacrificial; the inner glove is the final barrier. Change immediately upon splash.[1]
Eye Protection Chemical Splash Goggles Particulate Seal: Safety glasses (even with side shields) do not seal against airborne dust generated during weighing. Goggles prevent ocular hydrolysis of the acidic salt.
Respiratory Fume Hood (Primary) Source Capture: All open-vessel handling must occur inside a certified chemical fume hood. Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator .
Body Defense Tyvek® Sleeves + Lab Coat Gap Coverage: The wrist gap between the glove and lab coat is the most common exposure point. Disposable Tyvek sleeves bridge this gap and prevent cuff contamination.
B. Decision Logic: Workflow Adaptation

The following diagram illustrates the decision process for selecting PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Phase SOLID (Powder/Crystal) State_Check->Solid_Phase Weighing/Transfer Liquid_Phase SOLUTION (Dissolved) State_Check->Liquid_Phase Reaction/Workup Solid_Risk RISK: Airborne Dust & Static Drift Solid_Phase->Solid_Risk Liquid_Risk RISK: Splash & Dermal Absorption Liquid_Phase->Liquid_Risk Solid_Protocol PROTOCOL: 1. Fume Hood Sash @ 18 inches 2. Anti-static gun usage 3. Chemical Splash Goggles Solid_Risk->Solid_Protocol Liquid_Protocol PROTOCOL: 1. Double Nitrile Gloves 2. Tyvek Sleeve Covers 3. Face Shield (if >100mL) Liquid_Risk->Liquid_Protocol

Figure 1: PPE Adaptation Logic based on physical state. Note the escalation to splash goggles for solids due to dust risks.

Operational Protocols

Protocol A: Precision Weighing (Solid Phase)

The critical moment for exposure is transferring the dry HCl salt.

  • Engineering Setup: Verify Fume Hood flow is 80–100 fpm. Clear the airfoil of obstructions.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. HCl salts are prone to static cling, which causes powder to "jump" onto gloves and cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe. Discard wipes as solid hazardous waste.

Protocol B: Dissolution & Reaction
  • Solvent Choice: When dissolving in chlorinated solvents (DCM/Chloroform), be aware that nitrile glove breakthrough time is <5 minutes. Action: If using DCM, wear laminate (Silver Shield) inner gloves or change nitrile gloves immediately upon any contact.

  • Neutralization: If performing a "free-basing" extraction (converting HCl salt to free amine), use a mild base (Sodium Bicarbonate). Caution: This generates CO2 gas. Ensure the vessel is vented to prevent pressure buildup and splash-back.

Waste Disposal & Deactivation[2][3]

Disposal must follow RCRA guidelines. As an amine hydrochloride, this compound must be segregated from strong oxidizers to prevent exothermic reactions or the formation of toxic N-oxides.

Waste_Disposal Waste_Origin Waste Generation Type_Check Waste Type? Waste_Origin->Type_Check Solid_Waste Solid Waste (Paper towels, gloves, excess powder) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother liquors, washes) Type_Check->Liquid_Waste Solid_Bin Bin: Hazardous Solid (Label: Toxic/Irritant) Solid_Waste->Solid_Bin Liquid_Segregation Halogenated vs. Non-Halogenated? Liquid_Waste->Liquid_Segregation Halo_Bin Bin: Halogenated Organic (If DCM/Chloroform used) Liquid_Segregation->Halo_Bin Yes NonHalo_Bin Bin: Non-Halogenated Organic (Methanol/Ethyl Acetate) Liquid_Segregation->NonHalo_Bin No

Figure 2: Waste segregation logic. Note that while the molecule contains Cl, the waste stream classification often depends on the solvent used.

Emergency Response (Spill/Exposure)

  • Ocular Exposure: Flush immediately for 15 minutes .[2] The HCl salt is acidic; immediate dilution is critical to prevent corneal damage.

  • Dermal Exposure: Wash with soap and water.[2] Do not use alcohol/acetone, as this may enhance skin absorption of the organic amine.

  • Spill Cleanup:

    • Don full PPE (Goggles, Double Gloves, Lab Coat).

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up and place in a sealed bag.

    • Clean surface with 10% aqueous sodium bicarbonate to neutralize any residual acidity.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.